Ruthenium(III) acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ruthenium(3+);triacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCQGGSMYKWEK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564943 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72196-32-8 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutheniumacetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ruthenium(III) acetate chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Ruthenium(III) Acetate
Introduction
This compound, more systematically known as basic ruthenium acetate, is a coordination complex that stands as a cornerstone in the field of inorganic chemistry. It is not a simple salt but rather a family of compounds built around a robust trinuclear cation, [Ru₃O(O₂CCH₃)₆(L)₃]⁺, where 'L' is typically a neutral ligand such as water.[1] This forest green, air-stable solid is notable for its unique structure, fascinating electronic properties, and its role as a versatile precursor in the synthesis of other ruthenium complexes and materials.[1][2] Its applications are extensive, ranging from catalysis in organic synthesis to the burgeoning field of medicinal chemistry, where ruthenium complexes are being explored as next-generation anticancer agents.[2][3][4] This guide offers a comprehensive exploration of the structure, bonding, synthesis, and characterization of this important trinuclear cluster, tailored for researchers, scientists, and professionals in drug development.
Part 1: The Trinuclear Core: Molecular Structure and Geometry
The defining characteristic of basic ruthenium acetate is its trinuclear oxo-centered core.[1] This structure is not unique to ruthenium and is shared by analogous basic acetate complexes of iron, chromium, iridium, and manganese.[1]
Key Structural Features:
-
Triruthenium Core: Three ruthenium(III) ions are arranged at the vertices of a nearly equilateral triangle.
-
Central Oxo Ligand: A single oxygen atom (a µ₃-oxo ligand) sits at the center of the Ru₃ triangle, bridging all three metal centers. This central atom is crucial for the stability and electronic properties of the cluster.
-
Bridging Acetate Ligands: Six acetate (CH₃COO⁻) ligands span the edges of the ruthenium triangle. Each acetate ligand bridges two ruthenium atoms, with one oxygen atom coordinating to each metal center.
-
Terminal Ligands: The coordination sphere of each ruthenium atom is completed by a terminal ligand, which is typically a water molecule (H₂O). This results in the cationic formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1]
Each Ru(III) center is in a distorted octahedral coordination environment, coordinated to the central oxo atom, four oxygen atoms from four different bridging acetate ligands, and one terminal water molecule.
Caption: A simplified diagram showing the oxo-centered trinuclear core of basic this compound.
Quantitative Structural Data
X-ray crystallography provides the definitive structural parameters for these complexes. While specific values vary slightly depending on the counter-ion and crystal packing, representative data can be summarized. For context, the related diruthenium tetraacetate chloride, which features a direct Ru-Ru bond, has a Ru-Ru distance of 228 pm.[5] In the basic trinuclear acetate, the Ru-Ru separation is significantly longer, indicating the absence of a strong, direct metal-metal bond.
| Parameter | Typical Value | Description |
| Ru-Ru Distance | ~3.3 Å | Separation between adjacent ruthenium centers. |
| Ru-O (oxo) | ~1.9 Å | Bond length to the central triply bridging oxygen. |
| Ru-O (acetate) | ~2.0-2.1 Å | Bond lengths to the bridging acetate oxygen atoms. |
| Ru-O (aqua) | ~2.1 Å | Bond length to the terminal water ligand. |
Part 2: Synthesis and Characterization
The integrity of any research involving this compound hinges on the purity of the starting material. Understanding its synthesis and the analytical methods for its characterization is therefore paramount.
Synthesis Protocols
The choice of synthetic route is often a trade-off between yield, purity, and safety.
Protocol 1: Standard Synthesis from Ruthenium Trichloride This is the most common laboratory preparation method.[1][2] The causality behind this choice lies in the ready availability of ruthenium trichloride hydrate as a starting material. The sodium acetate acts as both a reactant and a base to facilitate the reaction in the acetic acid solvent.
-
Reactants: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), Sodium Acetate (NaOAc), Glacial Acetic Acid (HOAc).
-
Step 1: Suspend RuCl₃·xH₂O and an excess of NaOAc in glacial acetic acid.
-
Step 2: Heat the mixture to reflux for an extended period (several hours to a day). The color of the solution will typically change, indicating complex formation.
-
Step 3: Cool the reaction mixture to room temperature.
-
Step 4: Filter the solution to remove any insoluble byproducts.
-
Step 5: Reduce the volume of the filtrate under vacuum to induce crystallization. The product is often precipitated by the addition of a suitable counter-ion, such as tetrafluoroborate (BF₄⁻).
-
Step 6: Collect the solid product by filtration, wash with a non-polar solvent (e.g., ether), and dry in vacuo.
Self-Validation: The primary drawback of this method is potential contamination with chloride and sodium ions, as well as other ruthenium species like [Ru₂(OAc)₄Cl]n.[5][6] Purity must be rigorously checked via elemental analysis and spectroscopic methods.
Protocol 2: High-Purity Synthesis from Ruthenium(IV) Oxide This method was developed to circumvent the contamination issues of the chloride-based route.[6][7] It is particularly suited for applications requiring high-purity material, such as catalysis and drug development.
-
Reactants: Ruthenium(IV) oxide (RuO₂), Hydrazine (N₂H₄) reductant, Aqueous Acetic Acid.
-
Step 1 (Reduction): React RuO₂ with a stoichiometric amount of hydrazine in aqueous acetic acid. Hydrazine acts as a 4-electron reductant, reducing Ru(IV) to Ru(III). The stoichiometry requires 1 mole of hydrazine per 4 moles of ruthenium.[6]
-
Step 2 (Complexation): Heat the resulting solution at reflux for 8-24 hours to ensure complete formation of the trinuclear acetate complex.[6][7]
-
Step 3 (Isolation): The product is obtained as a solution in aqueous acetic acid, which can be used directly or concentrated to isolate the solid complex.
Self-Validation: This process yields a product with very low levels of halide and other metal impurities, making it a superior, albeit more specialized, synthetic route.[7]
Caption: A diagram illustrating the two primary synthetic routes to this compound.
Spectroscopic Characterization
A multi-technique approach is essential for unambiguous characterization.
-
X-ray Crystallography: This is the gold standard for determining the precise solid-state structure, confirming the trinuclear core, and providing exact bond lengths and angles.[8][9]
-
Infrared (IR) Spectroscopy: Provides key information about the functional groups. The carboxylate stretches (ν(COO⁻)) of the bridging acetate ligands are characteristic. The absence of a strong band for a free carboxylic acid C=O (~1700-1760 cm⁻¹) and the presence of asymmetric and symmetric stretches for the coordinated carboxylate (~1550-1610 cm⁻¹ and ~1420-1450 cm⁻¹, respectively) confirm the bridging coordination mode. A band corresponding to the Ru₃O core vibration can also be observed.
-
UV-Visible Spectroscopy: The electronic spectrum of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster displays characteristic absorption bands in the visible and near-UV regions, which arise from d-d transitions within the octahedral Ru(III) centers.[10]
-
Electrochemistry: Cyclic voltammetry is a powerful tool for probing the redox chemistry. The trinuclear cluster can undergo both oxidation and reduction processes. Reduction can lead to the formation of stable, strongly coupled mixed-valence states, such as [Ru₃O(OAc)₆]⁰ (Ru₃(III,III,II)) and [Ru₃O(OAc)₆]⁻ (Ru₃(III,II,II)), which have been studied in detail.[8][11]
Part 3: Bonding and Electronic Structure
The bonding in basic ruthenium acetate is a sophisticated interplay of covalent and coordinate bonds that dictates its stability and reactivity.
-
Oxidation State and Electronic Configuration: In the parent complex, all three ruthenium atoms are in the +3 oxidation state. Ruthenium is in Group 8 of the periodic table; therefore, a Ru(III) center has a d⁵ electronic configuration.[12] In an octahedral ligand field, this corresponds to a (t₂g)⁵ configuration, typically resulting in a low-spin paramagnetic state.
-
Nature of Bonding: The primary bonding interactions are the coordinate bonds between the Ru(III) centers and the oxygen atoms of the oxo, acetate, and aqua ligands. There is no significant direct Ru-Ru bonding, as evidenced by the long interatomic distances.[8] Instead, electronic communication between the metal centers is mediated through the bridging oxo and acetate ligands. This "superexchange" mechanism is critical for understanding the magnetic and electronic properties of the cluster.
-
Theoretical Models: Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure.[8][11] These studies confirm that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of ruthenium d-orbitals, with significant contributions from the oxygen p-orbitals of the bridging ligands. DFT models successfully explain the electronic transitions observed in UV-Vis spectroscopy and the nature of the mixed-valence states formed upon reduction, agreeing well with the classical Marcus-Hush theory of electron transfer.[8][11]
Caption: A diagram showing the primary coordination bonds to a ruthenium center in the cluster.
Part 4: Reactivity and Applications in Drug Development
The chemistry of this compound is dominated by the reactivity of its terminal aqua ligands. These sites provide a gateway for derivatization, which is key to its application in both catalysis and medicine.
-
Ligand Substitution: The terminal water molecules are relatively labile and can be readily substituted by a wide variety of other ligands, such as pyridines, triphenylphosphine, and biologically relevant molecules like nucleobases.[1][2] These reactions can sometimes be accompanied by the reduction of one or more ruthenium centers, leading to mixed-valence species.[1]
-
Catalysis: Ruthenium acetate and its derivatives are effective catalysts or catalyst precursors for a range of organic transformations, including hydrogenations and oxidations.[2][13]
Relevance to Drug Development
The pursuit of metal-based therapeutics beyond platinum has identified ruthenium complexes as exceptionally promising candidates.[3][4][14] They offer several potential advantages, including reduced toxicity, a different mechanism of action that may overcome platinum resistance, and the ability to mimic iron binding to biomolecules like transferrin.[10][15]
-
A Scaffold for Anticancer Agents: The [Ru₃O] core can be used as a robust scaffold. By modifying the terminal ligands or even the bridging acetates, chemists can tune the compound's properties, such as solubility, stability, and cellular uptake, to optimize therapeutic efficacy.[14]
-
Interaction with Biomolecules: Studies on the interaction of ruthenium complexes with DNA and its components are crucial for understanding their mechanism of action.[16][17] Research on ruthenium-thymine acetate derivatives, for example, has shown that metal coordination can stabilize specific tautomeric forms of the nucleobase, which could potentially disrupt DNA replication processes in cancer cells.[9][16][17]
-
Prodrug Strategy: Ruthenium(III) complexes are often considered prodrugs. They are administered in the relatively inert Ru(III) oxidation state and are thought to be reduced to the more reactive Ru(II) state within the hypoxic (low-oxygen) environment of a tumor, leading to selective activation.[3][15] The trinuclear cluster offers a platform to explore this "activation by reduction" strategy.
Conclusion
This compound is far more than a simple chemical reagent; it is a structurally elegant trinuclear cluster that serves as a gateway to a vast and complex area of coordination chemistry. Its well-defined oxo-centered core, characterized by a triangular arrangement of Ru(III) ions bridged by acetate ligands, provides a stable yet reactive platform. The synthesis can be tailored for high purity, and its structure is unambiguously confirmed by a suite of spectroscopic and analytical techniques. The bonding, dominated by ligand-mediated superexchange rather than direct metal-metal interactions, gives rise to interesting electronic and redox properties. These fundamental characteristics make basic ruthenium acetate not only a valuable catalyst and precursor but also a highly relevant scaffold for the rational design of novel metal-based therapeutics, positioning it at the cutting edge of research in both materials science and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diruthenium tetraacetate chloride - Wikipedia [en.wikipedia.org]
- 6. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 7. RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectral characterization of ruthenium (III) transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electronic Structural Studies of the Ru3(III,II,II) Mixed-Valent State of Oxo-Centered Triruthenium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. Page loading... [guidechem.com]
- 14. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 16. Ruthenium-thymine acetate binding modes: Experimental and theoretical studies [cris.unibo.it]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physical and chemical properties of Ruthenium(III) acetate
An In-Depth Technical Guide to Ruthenium(III) Acetate: Properties, Synthesis, and Catalytic Applications
Introduction: Defining "this compound"
To the materials scientist, inorganic chemist, and drug development professional, "this compound" is a designation that requires careful clarification. While commercially available under this simple name, the compound most rigorously characterized and studied in academic and research settings is a more complex structure: a trinuclear, oxo-centered cluster commonly known as basic ruthenium acetate .[1][2] This guide focuses primarily on this well-defined species, the cation of which has the general formula [Ru₃O(O₂CCH₃)₆(L)₃]⁺ , where L is typically a labile solvent molecule like water.[2]
The distinction is critical. Commercial "this compound" is often assigned a simple monomeric formula, Ru(O₂CCH₃)₃, which does not fully represent the stable, green, trinuclear complex that is the cornerstone of its chemistry.[3] Understanding this core structure is fundamental to appreciating its unique reactivity, spectroscopic properties, and its remarkable versatility as a catalyst. This document serves as a technical primer, synthesizing field-proven insights into its core properties, synthesis, and applications for professionals engaged in advanced chemical research.
Part 1: The Trinuclear Core: Molecular Structure and Bonding
The defining feature of basic ruthenium acetate is its robust trinuclear framework.[2] Three Ruthenium(III) centers are arranged in an equilateral triangle, at the center of which lies a triply bridging oxo ligand (μ₃-O).[1][2] This central oxygen atom is coplanar with the three ruthenium atoms.
Each edge of the Ru-Ru triangle is spanned by two bridging acetate ligands, for a total of six across the cluster.[2] The coordination sphere of each ruthenium atom is completed by a terminal ligand, typically water, resulting in a distorted octahedral geometry for each metal center.[1][2] This structure is isomorphous with the basic acetates of other transition metals, including iron(III), chromium(III), and iridium(III).[2]
The bonding within this [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation involves a combination of covalent and coordinate bonds. The Ru-O(oxo), Ru-O(acetate), and Ru-O(water) linkages define the primary coordination sphere. The inherent stability of this oxo-triruthenium core is a key determinant of its chemical behavior, allowing it to remain intact through various ligand exchange and redox reactions.
References
Technical Guide: Synthesis of Ruthenium(III) Acetate from Ruthenium Trichloride
Introduction: Beyond a Simple Salt - The Trinuclear Identity of "Ruthenium(III) Acetate"
In the realm of coordination chemistry and catalysis, the compound commonly referred to as this compound is a cornerstone precursor for a multitude of advanced applications, from homogeneous catalysis in organic synthesis to the development of novel materials.[1][2][3] However, its identity is more complex and fascinating than a simple mononuclear salt. The compound is, in fact, a trinuclear, oxo-centered cluster more accurately described by the formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ , often called "basic ruthenium acetate".[4]
This guide provides an in-depth exploration of the synthesis of this robust coordination complex starting from the readily available ruthenium trichloride (RuCl₃·xH₂O). We will dissect the core chemical transformations, present field-tested protocols, and explain the critical causality behind the experimental choices, offering researchers and drug development professionals a comprehensive resource for producing this versatile ruthenium compound.
The Core Chemistry: From Hydrated Chloride to Oxo-Acetate Cluster
The synthesis is not a mere anion exchange. It is a carefully orchestrated self-assembly process in which three ruthenium(III) centers are bridged by a central oxygen atom (a µ₃-oxo ligand) and six acetate ligands. The transformation hinges on the hydrolysis and olation chemistry of ruthenium in an acetate-rich environment.
The Starting Material: Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)
Ruthenium(III) chloride is the universal starting point for much of ruthenium chemistry.[5][6] It is commercially available as a hydrate, RuCl₃·xH₂O, a dark brown or black solid.[5]
-
Expertise & Experience: A critical, often overlooked, aspect of using this starting material is the variability in its water of crystallization (the 'x' in the formula). This can lead to significant errors in molar calculations.[7] For precise and reproducible syntheses, it is best practice to either use a batch with a certified ruthenium content provided by the supplier or to standardize the material beforehand. However, for many preparations, using the material as-is and calculating based on an assumed trihydrate form is a common starting point.
The Mechanistic Pathway: A Symphony of Ligand Exchange, Hydrolysis, and Condensation
The reaction, typically conducted by heating RuCl₃·xH₂O with sodium acetate in an acetic acid/alcohol medium, proceeds through several conceptual stages:
-
Initial Ligand Exchange: The aquo and chloro ligands on the [RuClₓ(H₂O)₆₋ₓ]³⁻ˣ species begin to exchange with acetate ions from the solution.
-
Hydrolysis and Olation: At elevated temperatures, coordinated water molecules undergo hydrolysis, forming hydroxo species (Ru-OH). These species then undergo condensation reactions (olation), forming µ₂-hydroxo bridges (Ru-(OH)-Ru).
-
Oxolation and Cluster Formation: Further condensation of these hydroxo-bridged dimers and trimers leads to the expulsion of water and the formation of the thermodynamically stable µ₃-oxo bridge (Ru₃O). This core is stabilized by the six acetate ligands that bridge the ruthenium centers, resulting in the final cationic cluster, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺. The acetate serves as both the bridging ligand and a base to facilitate the hydrolysis steps.
Synthetic Methodologies: A Tale of Two Protocols
Two primary methods are prevalent for the synthesis of basic this compound from ruthenium trichloride. The choice between them represents a trade-off between procedural simplicity and the ultimate purity of the final product, particularly concerning chloride contamination.
Method A: The Direct Approach
This is the most common and straightforward method, involving the direct reaction of ruthenium trichloride with an acetate source at reflux.[2][4] It is suitable for applications where trace chloride impurities are tolerable.
Experimental Protocol: Direct Synthesis
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 1.0 eq) and anhydrous sodium acetate (NaOAc, ~10 eq).
-
Solvent Addition: Add a solvent mixture of glacial acetic acid and ethanol (e.g., a 1:1 or 2:1 v/v ratio). The ethanol aids in the solubility of the ruthenium precursor, while acetic acid provides the reaction medium and excess ligand.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The color of the solution will gradually change from the dark brown/black of the starting material to a deep forest green, characteristic of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster. The reflux is typically maintained for 2-4 hours.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts (e.g., excess sodium acetate, sodium chloride).
-
Reduce the volume of the filtrate under reduced pressure. This will often induce precipitation of the product.
-
The resulting green solid can be collected by filtration, washed sparingly with cold ethanol and then with diethyl ether to facilitate drying, and finally dried in vacuo.
-
Causality Behind Experimental Choices
-
Excess Sodium Acetate: The large excess of NaOAc serves two purposes. It acts as the primary source of the acetate ligands and, crucially, as a base to neutralize the HCl that is formally eliminated during the ligand exchange and oxo-bridge formation. This drives the reaction equilibrium towards the product.
-
Reflux Conditions: The elevated temperature is necessary to overcome the kinetic barrier for ligand substitution at the relatively inert Ru(III) center and to promote the condensation reactions that form the trinuclear cluster.
Method B: The High-Purity Approach via Hydroxide Intermediate
This method is designed to produce a product with very low chloride content, which can be critical for certain catalytic applications where chloride ions can act as catalyst poisons.[8][9] The strategy is to first remove the chloride by precipitating ruthenium as its hydroxide.
Experimental Protocol: High-Purity Synthesis
-
Precipitation of Ruthenium Hydroxide:
-
Dissolve ruthenium(III) chloride hydrate (1.0 eq) in deionized water.
-
Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) with vigorous stirring until the pH of the solution is between 8 and 10.[8] A dark precipitate of ruthenium hydroxide/hydrous oxide will form.
-
-
Washing and Chloride Removal:
-
Filter the ruthenium hydroxide precipitate.
-
This is the critical step: Wash the precipitate thoroughly and repeatedly with copious amounts of deionized water. The washing is continued until the filtrate tests negative for chloride ions (e.g., using a silver nitrate test).
-
-
Formation of the Acetate Complex:
-
Transfer the well-washed ruthenium hydroxide precipitate to a round-bottom flask.
-
Add glacial acetic acid (a significant excess).
-
Heat the mixture to reflux for 3-4 hours.[8] The precipitate will dissolve and react to form the characteristic green solution of the trinuclear acetate complex.
-
-
Isolation:
-
Cool the reaction mixture to room temperature and filter to remove any unreacted material.
-
Concentrate the filtrate under reduced pressure to obtain the solid green product. The product is then washed and dried as described in Method A.
-
Causality Behind Experimental Choices
-
Hydroxide Precipitation: This step physically separates the ruthenium cation from the chloride anions in the solution.
-
Exhaustive Washing: The success of this high-purity method hinges entirely on the efficiency of the washing step to remove all adsorbed and entrained sodium chloride from the gelatinous hydroxide precipitate.
-
Reaction in Pure Acetic Acid: By starting with a chloride-free precursor, the final product's purity is significantly enhanced, as the only anion present in the reaction medium is acetate.
Data Presentation & Visualization
Table 1: Comparison of Synthetic Protocols
| Parameter | Method A: Direct Synthesis | Method B: High-Purity Synthesis |
| Starting Material | RuCl₃·xH₂O | RuCl₃·xH₂O |
| Key Reagents | Sodium Acetate, Ethanol | Sodium Hydroxide |
| Solvent | Acetic Acid / Ethanol | Water, then Acetic Acid |
| Temperature | Reflux | Room Temp (precipitation), Reflux (acetylation) |
| Key Advantage | Procedural Simplicity, Faster | High Purity, Low Chloride Content[8] |
| Key Disadvantage | Potential Chloride Impurities[9] | Multi-step, Time-consuming |
Diagram 1: Synthetic Workflow Comparison
Caption: Comparative workflow for the synthesis of this compound.
Structural Elucidation and Characterization
The final product, basic ruthenium acetate, has a well-defined and highly symmetric structure.
Key Structural Features
-
Trinuclear Core: Three Ru(III) atoms form a nearly equilateral triangle.[4]
-
µ₃-Oxo Ligand: A single oxygen atom sits at the center of the triangle, bridging all three ruthenium atoms.
-
Bridging Acetates: Six acetate ligands bridge the edges of the ruthenium triangle, with two acetates bridging each Ru-Ru vector.
-
Terminal Ligands: Each ruthenium atom is coordinated to a terminal water molecule, completing its octahedral coordination sphere.[4] This structure is analogous to other basic metal acetates, such as those of Fe(III) and Cr(III).[4][10][11]
Diagram 2: Structure of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ Cation
Caption: Schematic of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cationic cluster.
Analytical Characterization
-
Infrared (IR) Spectroscopy: This is a powerful tool for confirming the presence of the acetate ligands. Look for the characteristic strong asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies. The separation between these bands (Δν) can provide insight into the coordination mode of the carboxylate group (bridging vs. monodentate).
-
UV-Visible Spectroscopy: The forest green color of the complex is due to d-d electronic transitions of the Ru(III) centers. The spectrum serves as a good qualitative check for the formation of the correct species.
-
Elemental Analysis: Provides quantitative confirmation of the C, H, and Ru content, which is essential for verifying the empirical formula of the isolated complex.
Conclusion
The synthesis of basic this compound from ruthenium trichloride is a fundamental yet nuanced procedure in inorganic chemistry. While the direct method offers speed and simplicity, the two-step protocol via a ruthenium hydroxide intermediate provides a pathway to a high-purity product essential for sensitive catalytic applications. Understanding the underlying mechanistic principles—hydrolysis, olation, and oxolation—empowers the researcher to troubleshoot and optimize the synthesis for their specific needs. The resulting trinuclear cluster, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺, is not merely a product but a versatile and valuable precursor, opening the door to a wide array of catalytic transformations and materials science innovations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Ruthenium acetate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 10. Synthesis and Structure of Trinuclear Iron Acetate [Fe3O(CH3COO)6(H2O)3][AuCl4]·6H2O | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR Spectroscopy of Ruthenium(III) Acetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of paramagnetic Ruthenium(III) acetate complexes. We will move beyond a simple recitation of methods to explore the underlying principles, experimental design causality, and interpretive strategies essential for navigating the complexities of paramagnetic NMR (pNMR).
Section 1: The Challenge and Opportunity of Paramagnetic NMR (pNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization, offering unparalleled insight into the structure and dynamics of diamagnetic molecules. However, the introduction of a paramagnetic center, such as the Ruthenium(III) ion, transforms the NMR experiment from routine to challenging. These complexes are often considered "NMR troublemakers" due to the presence of an unpaired electron.[1][2] This electron possesses a magnetic moment roughly 658 times stronger than that of a proton, leading to profound effects on nearby nuclei.
The primary challenges arise from hyperfine interactions , the coupling between the electron and nuclear spins.[3][4] These interactions induce two principal effects:
-
Extreme Chemical Shift Dispersion: Resonances can be shifted by hundreds of parts per million (ppm), far outside the typical spectral windows for diamagnetic compounds.[5]
-
Significant Line Broadening: The unpaired electron provides a powerful new mechanism for nuclear spin relaxation, leading to a dramatic decrease in relaxation times (T1 and T2). This results in broad NMR signals that can be difficult to detect or resolve.[5][6][7]
While these effects complicate analysis, they are also the source of unique and valuable information. The hyperfine interaction is exquisitely sensitive to the electronic structure and geometry of the complex, providing a direct probe of the metal-ligand environment that is inaccessible in diamagnetic systems.[3][8] Mastering pNMR is therefore not just about overcoming a challenge, but about unlocking a deeper level of molecular insight.
Section 2: Structural Elucidation of "Basic" this compound
The term "this compound" most commonly refers to a stable, trinuclear, oxo-centered cluster known as basic ruthenium acetate.[9][10] Its core structure is described by the formula [Ru₃O(O₂CCH₃)₆(L)₃]⁺ , where 'L' represents a labile ligand, typically water or pyridine.[9][11]
Key Structural Features:
-
Trinuclear Core: Three octahedral Ru(III) centers are arranged in a triangle.
-
Central Oxo Ligand: A single oxygen atom sits at the center of the ruthenium triangle, bridging all three metal ions.
-
Bridging Acetate Ligands: Six acetate groups bridge the edges of the ruthenium triangle, holding the cluster together.
-
Terminal Ligands: Each ruthenium atom is coordinated to a terminal ligand, completing its octahedral geometry.
-
Paramagnetism: Each Ru(III) center (a low-spin d⁵ ion) contributes to the overall paramagnetism of the cluster, which is the origin of the complex NMR behavior.
Understanding this fundamental structure is the critical first step in designing appropriate NMR experiments and interpreting the resulting spectra.
Section 3: Strategic Experimental Design for Acquiring High-Quality pNMR Data
Acquiring meaningful data from a paramagnetic sample requires a deliberate departure from standard NMR protocols. The experimental parameters must be tailored to account for the rapid relaxation and wide spectral range characteristic of Ru(III) complexes.
Experimental Protocol 1: Sample Preparation and Spectrometer Setup
This protocol provides a validated starting point for the analysis of this compound.
Methodology:
-
Sample Dissolution: Dissolve 5–15 mg of the this compound complex in 0.5 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, DMF-d₇) in a high-quality NMR tube.[1][12] The choice of solvent is critical, as it can influence the observed chemical shifts.[13][14]
-
Referencing: The signals of the deuterated solvent serve as a secondary internal reference. For example, for DMF-d₇, the residual proton signal is at δ(¹H) = 8.03 ppm and the carbon signal is at δ(¹³C) = 163.2 ppm.[1][12] This is crucial for ensuring data consistency, especially in variable-temperature studies.
-
Spectrometer Configuration (¹H Observation):
-
Set a wide spectral width (SW): Begin with a spectral width of at least 100 ppm (e.g., from -40 ppm to 60 ppm). This can be narrowed in subsequent experiments once the signal range is identified.
-
Use a short acquisition time (AQ): Due to rapid signal decay (short T₂), a long acquisition time is unnecessary. Start with AQ ≈ 0.1–0.2 seconds.
-
Implement a very short relaxation delay (D1): The paramagnetic center dramatically shortens T₁ relaxation times. A short delay (D1 ≈ 50-100 ms) is sufficient and allows for rapid signal averaging.[15]
-
Optimize the pulse width: Determine the 90° pulse width for the specific sample and probe.
-
-
Data Acquisition: Acquire a sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the short D1, thousands of scans can be acquired in a relatively short period.
-
Variable-Temperature (VT) Studies: Repeat the acquisition at several temperatures (e.g., in 10-15 K increments from 243 K to 323 K) to analyze the temperature dependence of the chemical shifts.[12] Ensure a sufficient equilibration time (e.g., 5-10 minutes) at each new temperature.
Causality Behind Parameter Choices
-
Wide Spectral Width: The hyperfine interaction can shift proton signals far upfield or downfield. A narrow, conventional spectral window would cause these signals to be "folded" or missed entirely.
-
Short Relaxation Delay: The unpaired electron acts as a potent relaxation agent, making the T₁ of nuclei close to the metal center extremely short (milliseconds). Waiting for the standard 1-5 seconds is unnecessary and drastically increases experiment time. By using a short D1, the rate of data acquisition can be maximized without signal saturation.[15]
Section 4: Interpreting the Paramagnetic NMR Spectrum
The key to interpreting a paramagnetic NMR spectrum is to understand the components that contribute to the observed chemical shift (δobs).
δobs = δorb + δHF
Where:
-
δorb (Orbital Shift): This is the equivalent of the diamagnetic chemical shift, arising from the shielding of the nucleus by orbiting electrons. It is largely independent of temperature.[1][13]
-
δHF (Hyperfine Shift): This is the paramagnetic contribution, arising from the interaction with the unpaired electron. It is highly dependent on temperature.[13][14]
The hyperfine shift itself is a sum of two main terms:
-
Fermi-Contact Shift (δFC): This is a "through-bond" effect that occurs when unpaired electron spin density is delocalized onto the observed nucleus.[3] It requires a non-zero probability of the unpaired electron being at the nucleus and provides direct information about the covalent character of the metal-ligand bond.[3][4]
-
Pseudocontact Shift (δPCS): This is a "through-space" dipolar coupling between the electron and nuclear magnetic moments.[4] Its magnitude depends on the distance and angle of the nucleus relative to the paramagnetic center and the magnetic anisotropy of the complex. It is a powerful probe of molecular geometry.
Signature Resonances in this compound
For the [Ru₃O(O₂CCH₃)₆(L)₃]⁺ cluster, the most readily observed signals are those of the acetate ligands. The methyl protons, being several bonds away from the paramagnetic centers, are typically observable, though shifted and broadened.
A study of [Ru₃O(CH₃CO₂)₆(pyridine)₃]⁺ and related complexes provides insight into the typical shifts observed in acetonitrile-d₃.[11]
| Nucleus | Typical Chemical Shift (δ) in ppm | Key Influences |
| ¹H (Acetate CH₃) | 2.5 - 3.5 | Shielded (shifted upfield) relative to free acetate. The shift is sensitive to the electronic properties of the terminal ligands (L), transmitted through the Ru₃O core.[11] |
| ¹³C (Acetate CH₃) | ~25 | Influenced by both electronic effects and the paramagnetic anisotropy of the cluster.[11] |
| ¹³C (Acetate COO⁻) | 195 - 205 | The trend in this chemical shift can be inversely correlated with ligand basicity, reflecting changes in the net spin and paramagnetic effect on the core.[11] |
The Power of Temperature Dependence: Curie's Law
The hyperfine contribution to the chemical shift is inversely proportional to temperature (Curie's Law), while the orbital contribution is temperature-independent.[12][16] This provides a powerful experimental tool to separate the two.
By measuring the NMR spectrum at various temperatures and plotting the observed chemical shift (δobs) against the inverse of the absolute temperature (1/T), a Curie plot is generated.[12] For a well-behaved paramagnetic system, this plot should be linear. The slope of the line is related to the hyperfine contribution, and the y-intercept (at 1/T = 0) corresponds to the purely orbital (diamagnetic) chemical shift.[13][14] This separation is a cornerstone of pNMR analysis, allowing for the isolation of the structurally and electronically rich paramagnetic information.
Section 5: Advanced Methodologies and Computational Synergy
While 1D NMR is the primary tool, other techniques can provide further insight, albeit with challenges.
-
2D NMR Spectroscopy: Standard 2D experiments like ¹H-¹³C HSQC or HMBC are often inefficient for Ru(III) complexes.[1] The rapid relaxation caused by the paramagnetic center can lead to signal loss during the long pulse sequence delays required for these experiments. However, for nuclei further from the metal center, or in systems with more favorable relaxation properties, these experiments can sometimes yield correlations.
-
Computational Chemistry: The synergy between experimental pNMR and quantum chemical calculations, particularly Density Functional Theory (DFT), is a transformative development.[1][13][14] Relativistic DFT methods can now be used to:
-
Predict Hyperfine Shifts: Calculations can provide theoretical spectra that are invaluable for assigning the broad, shifted resonances observed experimentally.[1][2][12]
-
Deconstruct Shift Components: Theory can dissect the calculated hyperfine shift into its fundamental Fermi-contact, spin-dipole, and spin-orbit contributions, providing a deep understanding of the electronic structure and bonding.[3][12]
-
Section 6: Conclusion: A Validated Framework for Analysis
The NMR spectroscopy of this compound, while complex, is a solvable and highly informative challenge. A successful analysis hinges on a strategic approach that embraces the unique physics of paramagnetism. By designing experiments with tailored acquisition parameters to account for rapid relaxation and large shift ranges, researchers can acquire high-quality data. The subsequent interpretation, grounded in an understanding of hyperfine interactions and powerfully enabled by variable-temperature studies and computational modeling, can unlock a wealth of information about the geometric and electronic structure of these important complexes. This guide provides a validated framework for that process, empowering researchers to turn a spectroscopic challenge into an analytical opportunity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. DSpace [qspace.library.queensu.ca]
- 6. youtube.com [youtube.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. wikiwand.com [wikiwand.com]
- 11. NMR Spectroscopic Correlations for a Series of Triangularµ-Oxoruthenium Acetate Clusters containing SubstitutedPyridine Ligands† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
The Intricate Electronic Landscape of Trinuclear Ruthenium(III) Acetate Clusters: A Guide for Researchers
Abstract
Trinuclear Ruthenium(III) acetate clusters, characterized by a central μ3-oxo bridge, represent a fascinating class of coordination compounds with a rich and tunable electronic structure. Their remarkable redox flexibility, intricate spectroscopic signatures, and diverse magnetic properties have positioned them as compelling candidates for applications ranging from catalysis to medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the electronic structure of these clusters, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, characterization, and the fundamental principles governing their behavior. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Introduction: The Allure of the [Ru₃O(O₂CCH₃)₆]⁺ Core
At the heart of this class of compounds lies the robust trinuclear core, [Ru₃O(O₂CCH₃)₆]⁺, where three Ruthenium(III) centers are bridged by a central oxygen atom and six acetate ligands. This arrangement creates a delocalized electronic system that is highly sensitive to the nature of the axial ligands coordinating to each ruthenium center. The ability to systematically vary these axial ligands provides a powerful tool for tuning the electronic, magnetic, and reactive properties of the cluster, making them highly versatile building blocks for functional materials and therapeutic agents. Their potential applications are vast, including roles as catalysts in organic transformations, components in electrochromic devices, and as novel anticancer and trypanocidal agents.
Synthesis and Structural Elucidation: Building the Trinuclear Framework
The archetypal synthesis of these clusters involves the reaction of ruthenium trichloride with sodium acetate in acetic acid. This straightforward method provides the foundational [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation, which serves as a versatile precursor for a myriad of derivatives through the substitution of the axial water ligands.
Experimental Protocol: Synthesis of [Ru₃O(O₂CCH₃)₆(py)₃]PF₆
A representative protocol for the synthesis of a pyridine-ligated cluster is detailed below. This procedure is chosen for its reliability and the well-characterized nature of the resulting product.
Materials:
-
[Ru₃O(O₂CCH₃)₆(H₂O)₃]OAc
-
Pyridine (py)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve [Ru₃O(O₂CCH₃)₆(H₂O)₃]OAc in methanol.
-
Add an excess of pyridine to the solution.
-
Reflux the mixture for 2 hours. The color of the solution should change, indicating ligand substitution.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the cluster.
-
Filter the resulting solid and wash with water and diethyl ether.
-
Recrystallize the product from a suitable solvent system, such as acetone/ether, to obtain pure crystals.
Causality: The choice of refluxing in methanol facilitates the substitution of the labile aqua ligands with the more strongly coordinating pyridine ligands. The addition of NH₄PF₆ is a crucial step for the isolation of the cationic cluster as a stable, crystalline solid, as the hexafluorophosphate anion is non-coordinating and promotes crystallization.
Structural characterization is paramount to confirming the integrity of the trinuclear core and understanding the coordination environment of the ruthenium centers. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing precise bond lengths and angles.
Table 1: Representative Crystallographic Data for [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ⁺ Clusters
| Ligand (L) | Ru-Ru distance (Å) | Ru-O(oxo) distance (Å) | Ru-N(axial) distance (Å) | Reference |
| Pyridine | ~3.34 | ~1.92 | ~2.10 | |
| Imidazole | ~3.35 | ~1.93 | ~2.09 | |
| Quinazoline | ~3.36 | ~1.92 | ~2.11 |
These data highlight the remarkable stability of the Ru₃O core, with Ru-Ru and Ru-O(oxo) distances remaining relatively constant despite variations in the axial ligand.
The Electronic Structure: A Molecular Orbital Perspective
The electronic properties of trinuclear this compound clusters are best understood through a molecular orbital (MO) framework. The interaction of the d-orbitals of the three ruthenium centers with the p-orbitals of the central oxo ligand gives rise to a set of delocalized molecular orbitals that are key to their redox and spectroscopic behavior.
A simplified qualitative MO diagram helps to visualize the key interactions. The d-orbitals of the D₃h symmetric Ru₃ triangle split into a₁', a₂', and e' representations. The p-orbitals of the central oxygen atom transform as a₂'' and e'. The primary bonding interactions occur between the ruthenium d-orbitals of appropriate symmetry and the oxygen p-orbitals.
Caption: Simplified MO diagram for the [Ru₃O]⁶⁺ core.
Density Functional Theory (DFT) calculations have provided deeper insights into the electronic structure, corroborating the qualitative MO picture. These studies reveal that the HOMO is largely composed of non-bonding ruthenium d-orbitals, while the LUMO is an antibonding orbital with significant contribution from the central oxygen's p-orbitals. The energy gap between these frontier orbitals is relatively small, which accounts for the rich redox chemistry of these clusters.
Spectroscopic and Electrochemical Properties: Probing the Electronic Transitions
The electronic structure of these clusters gives rise to characteristic spectroscopic and electrochemical signatures.
UV-Vis Spectroscopy
The electronic absorption spectra of trinuclear this compound clusters are typically characterized by a series of broad bands in the visible and near-infrared regions. A hallmark feature is a moderately intense band around 690 nm, which is assigned to a transition within the delocalized MOs of the Ru₃O core. Additional higher energy bands are often attributed to metal-to-ligand charge transfer (MLCT) transitions, the energies of which are sensitive to the nature of the axial ligands.
Experimental Protocol: UV-Vis Spectroelectrochemistry This technique provides a powerful means to observe changes in the electronic spectrum as the cluster undergoes redox reactions.
-
Prepare a solution of the ruthenium cluster in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Use a three-electrode setup in a thin-layer quartz cuvette, with a platinum working electrode, a platinum counter electrode, and a silver/silver chloride reference electrode.
-
Record the UV-Vis spectrum of the initial oxidation state.
-
Apply a potential to the working electrode to induce oxidation or reduction of the cluster.
-
Record the UV-Vis spectrum at various applied potentials to monitor the spectral changes associated with each redox event.
Causality: By correlating the applied potential with the observed spectral changes, one can definitively assign electronic transitions to specific oxidation states of the cluster.
Electrochemistry
Cyclic voltammetry (CV) is an indispensable tool for investigating the redox behavior of these clusters. They typically exhibit a series of reversible one-electron redox waves, corresponding to the sequential oxidation and reduction of the ruthenium centers. The potential of these redox events is highly dependent on the electron-donating or -withdrawing nature of the axial ligands.
Table 2: Redox Potentials (vs. SHE) for [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ⁺ Clusters
| Ligand (L) | E₁/₂ (Ru₃⁺¹/⁰) (V) | E₁/₂ (Ru₃⁰/⁻¹) (V) | Reference |
| Pyridine | +0.13 | -1.07 | |
| 4-cyanopyridine | +0.45 | -0.75 | |
| 4-dimethylaminopyridine | -0.15 | -1.25 |
The data clearly demonstrate that electron-withdrawing ligands like 4-cyanopyridine shift the redox potentials to more positive values, making the cluster more difficult to oxidize. Conversely, electron-donating ligands like 4-dimethylaminopyridine have the opposite effect. This tunability is a key feature for designing clusters with specific redox properties for applications such as catalysis.
Caption: Generalized redox series for a typical trinuclear ruthenium acetate cluster.
Magnetic Properties: The Interplay of Exchange Interactions
Trinuclear ruthenium(III) clusters, with each Ru(III) center having a low-spin d⁵ configuration (S=1/2), are expected to exhibit interesting magnetic properties arising from exchange interactions between the paramagnetic metal centers. The magnetic behavior is highly dependent on the temperature and the specific geometry of the cluster.
Magnetic susceptibility measurements typically reveal antiferromagnetic coupling between the ruthenium centers, mediated by the central oxo bridge. At room temperature, the magnetic moment is often close to the spin-only value for three uncoupled S=1/2 spins. As the temperature is lowered, the magnetic moment decreases due to the increasing population of the lower spin states.
Experimental Protocol: Magnetic Susceptibility Measurement
-
A powdered sample of the ruthenium cluster is placed in a gelatin capsule or other suitable sample holder.
-
The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature, typically from 2 K to 300 K, under a constant applied magnetic field.
-
The molar magnetic susceptibility (χₘ) is calculated and corrected for diamagnetic contributions.
-
The effective magnetic moment (μₑₑ) is then calculated using the equation: μₑₑ = 2.828(χₘT)¹/².
Causality: The temperature dependence of the magnetic moment provides direct information about the nature and strength of the magnetic exchange interactions within the cluster. Fitting the experimental data to appropriate theoretical models allows for the quantification of the exchange coupling constant (J).
Applications in Drug Development and Catalysis
The tunable electronic structure of trinuclear this compound clusters makes them promising candidates for a range of applications.
-
Anticancer and Antitrypanosomal Agents: The ability of these clusters to undergo redox cycling and interact with biological macromolecules has led to their investigation as potential therapeutic agents. Their activity is often linked to their ability to generate reactive oxygen species or to bind to DNA.
-
Catalysis: The multiple accessible oxidation states of the ruthenium centers make these clusters effective catalysts for a variety of organic transformations, including oxidation reactions. For example, the [Ru₃O(OAc)₆(py)₂(CH₃OH)]⁺ cluster has been shown to be an effective electrocatalyst for the oxidation of methanol.
The diverse reactivity and tunable properties of these clusters underscore their potential for the rational design of new drugs and catalysts.
Conclusion
The electronic structure of trinuclear this compound clusters is a rich and complex field of study. The interplay of the three ruthenium centers, the central oxo bridge, the acetate ligands, and the variable axial ligands gives rise to a remarkable array of tunable properties. A thorough understanding of their electronic landscape, gained through a combination of synthesis, spectroscopy, electrochemistry, magnetic measurements, and theoretical calculations, is essential for harnessing their full potential in diverse applications. This guide has provided a comprehensive overview of the core principles and experimental methodologies, equipping researchers with the foundational knowledge to explore and exploit the fascinating chemistry of these versatile molecular systems.
theoretical DFT studies on Ruthenium(III) acetate
An In-Depth Technical Guide to Theoretical DFT Studies on Ruthenium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ruthenium complexes, particularly those in the +3 oxidation state, represent a frontier in catalysis and medicinal chemistry. Their unique electronic and magnetic properties, coupled with their potential as less toxic alternatives to platinum-based drugs, have made them a subject of intense investigation.[1][2] Among these, this compound and its derivatives, often existing as oxo-centered trimers, present a fascinating case study in coordination chemistry. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the intricate structure-property relationships that govern their behavior.[3] This guide provides a comprehensive overview of the application of theoretical DFT methods to the study of this compound, offering both foundational knowledge and practical, field-proven protocols for computational investigation. We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of complex electronic structures, empowering researchers to leverage DFT for predictive and insightful analysis.
The Significance of this compound & the Role of DFT
Ruthenium's pharmacological relevance is rooted in its ability to access multiple oxidation states (II, III, IV) under physiological conditions and its capacity to mimic iron in binding to biomolecules.[2][4] The "Activation by Reduction" hypothesis suggests that the more inert Ru(III) prodrugs can be selectively activated to the more reactive Ru(II) state within the reducing environment of tumor cells, offering a pathway to cancer cell selectivity.[1][4] this compound complexes, often characterized by the [Ru3O(OAc)6] core, serve as versatile platforms for developing novel therapeutic agents and catalysts.[5]
Experimental characterization alone, however, often provides an incomplete picture. DFT calculations complement empirical data by:
-
Predicting Geometric and Electronic Structures: Accurately modeling bond lengths, angles, and orbital arrangements.[5]
-
Elucidating Reaction Mechanisms: Mapping potential energy surfaces to understand catalytic cycles or drug activation pathways.[6][7]
-
Interpreting Spectroscopic Data: Assigning features in UV-Vis, IR, and NMR spectra to specific electronic transitions or vibrational modes.
-
Screening Candidates: Computationally assessing the properties of novel derivatives before undertaking costly and time-consuming synthesis.[8]
A Primer on DFT for Ruthenium Complexes: Navigating the Challenges
Transition metals like ruthenium present unique challenges for DFT due to the near-degeneracy of their d-orbitals, which can lead to significant static (or non-dynamical) electron correlation.[3][9] This necessitates careful selection of computational methods.
2.1 Choosing the Right Functional The choice of the exchange-correlation (XC) functional is paramount. While older functionals like B3LYP have been widely used, modern, range-separated and dispersion-corrected functionals often provide superior accuracy for transition metal systems.[10][11]
-
Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. They are a good starting point but may struggle with systems exhibiting significant static correlation.
-
Meta-GGA Functionals (e.g., M06 suite, B97M-V): These include the kinetic energy density, offering more flexibility and often better performance for thermochemistry and kinetics in transition metal complexes.[11]
-
Range-Separated Functionals (e.g., ωB97X-D, CAM-B3LYP): These apply different amounts of HF exchange at short and long ranges, improving the description of charge-transfer excitations and long-range interactions.[9] For studying photodissociation or interactions with large biomolecules, these are often preferred.[12]
2.2 Basis Set Selection For the ruthenium atom, a basis set that includes a relativistic effective core potential (ECP) is essential. ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for scalar relativistic effects, which are significant for heavy elements.
-
Pople-style basis sets (e.g., 6-31G):* Suitable for light atoms (C, H, N, O).
-
ECP basis sets (e.g., LANL2DZ, Stuttgart-Dresden (SDD), cc-pVDZ-PP): Used for the Ruthenium atom to handle relativistic effects and the core electrons efficiently.[13][14] For higher accuracy, triple-zeta basis sets like def2-TZVP are recommended.[13]
The Electronic Structure of Oxo-Centered this compound Clusters
A common structural motif for this compound is the oxo-centered trimer, [Ru3O(OAc)6(L)3]+, where three Ru(III) ions form an equilateral triangle around a central oxygen atom, bridged by acetate ligands.[5] DFT studies have been crucial in understanding the mixed-valence states (e.g., Ru(III,III,II)) of these clusters, which exhibit pronounced optical transitions in the near-infrared region.[5]
DFT calculations reveal that the molecular orbitals involved in these transitions are combinations of the non-bonding d-orbitals of the individual ruthenium centers. The degree of electronic communication and electron delocalization across the triruthenium core is highly dependent on the nature of the axial ligands (L).[5] For instance, DFT showed that in related complexes, the charge can be delocalized over the entire core or localized on a single Ru center depending on the π-accepting properties of the ligands.[5]
Diagram: Molecular Structure of a Triruthenium Acetate Core
Below is a simplified representation of the [Ru3O(OAc)6] core, a common subject of DFT studies.
Caption: Simplified structure of the [Ru3O(OAc)6] core.
Probing Magnetic Properties
While bulk ruthenium is not ferromagnetic at room temperature, DFT studies have shown that ruthenium nanoparticles can exhibit significant induced magnetic moments.[15][16] For molecular complexes like this compound, DFT is used to predict the ground spin state and calculate magnetic exchange coupling constants (J) between paramagnetic centers. Ru(III) is a d5 ion, and in an octahedral-like ligand field, it typically adopts a low-spin (S=1/2) configuration. In a triruthenium cluster, the interactions between these S=1/2 centers can lead to complex magnetic behavior.
Calculations employing a broken-symmetry (BS) DFT approach are standard for determining the nature and magnitude of magnetic coupling. This involves performing calculations on different spin configurations (e.g., ferromagnetic vs. antiferromagnetic alignments) and using the energy differences to extract the J-coupling parameter. The choice of functional is critical here, as the percentage of HF exchange can significantly influence the predicted magnetic properties.[17]
DFT in Drug Development: A Case Study
The anticancer potential of ruthenium complexes is often linked to their ability to interact with biomolecules like DNA and proteins.[13][18] DFT modeling provides invaluable insights into these interactions, helping to rationalize structure-activity relationships.
Studies have combined DFT with experimental techniques to investigate the binding modes of ruthenium-acetate derivatives to nucleobases like thymine.[18][19] These calculations can determine the relative energies of different binding modes (e.g., monodentate vs. bidentate coordination), supporting reaction pathways proposed from NMR studies.[19] Furthermore, DFT can shed light on how metal coordination might stabilize rare tautomers of nucleobases, potentially leading to DNA mismatching as a mechanism of anticancer activity.[18]
Practical Guide: A Step-by-Step DFT Protocol
This section outlines a generalized workflow for performing a DFT study on a representative this compound complex, such as [Ru3O(OAc)6(py)3]+.
Diagram: Standard DFT Workflow for a Ruthenium Complex
Caption: A typical workflow for DFT calculations on a coordination complex.
Protocol: DFT Calculation of [Ru3O(OAc)6(py)3]+
-
Structure Preparation:
-
Input: Obtain initial Cartesian coordinates. This can be from an existing crystal structure (e.g., from the Cambridge Structural Database) or built using molecular modeling software (e.g., Avogadro, GaussView).
-
Causality: Starting from a reasonable geometry is crucial to ensure the calculation converges to a chemically sensible minimum and to reduce computational time.
-
-
Geometry Optimization:
-
Functional: ωB97X-D. This functional includes range-separated HF exchange and an empirical dispersion correction (D3), making it robust for coordination complexes where both electronic effects and non-covalent interactions can be important.[9]
-
Basis Set: def2-SVP for all atoms. This split-valence basis set with polarization functions provides a good balance of accuracy and computational cost for geometry optimization. The def2 series comes with pre-defined ECPs for heavy elements like Ruthenium.
-
Solvation: If modeling behavior in solution, include a continuum solvent model like the Polarizable Continuum Model (PCM) or SMD.[21] Specify the solvent (e.g., water, methanol).
-
Keywords (Gaussian Example): #p opt ωB97XD/def2SVP SCRF=(SMD,Solvent=Water) Geom=Connectivity
-
Trustworthiness: This step finds the lowest energy structure on the potential energy surface for the chosen level of theory.
-
Frequency Analysis:
-
Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
Methodology: Perform a frequency calculation at the same level of theory as the optimization.
-
Keywords (Gaussian Example): #p freq ωB97XD/def2SVP SCRF=(SMD,Solvent=Water) Geom=Connectivity
-
Self-Validation: The absence of imaginary frequencies confirms a stable structure. One imaginary frequency indicates a transition state, requiring further investigation (e.g., an Intrinsic Reaction Coordinate (IRC) calculation).[21]
-
-
Property Calculations (using the optimized geometry):
-
Refined Energy: For higher accuracy, perform a single-point energy calculation with a larger basis set, such as def2-TZVP.[13]
-
Electronic Spectra (UV-Vis): Use Time-Dependent DFT (TD-DFT). This method calculates vertical excitation energies and oscillator strengths, which can be compared to experimental spectra.[12][22]
-
Keywords (Gaussian Example): #p TD(NStates=50) ωB97XD/def2TZVP SCRF=(SMD,Solvent=Water)
-
-
Bonding Analysis: Use Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to investigate the nature of the Ru-O and Ru-N bonds, atomic charges, and orbital hybridizations.
-
Data Presentation
Quantitative results from DFT calculations should be presented clearly for comparison with experimental data or other theoretical studies.
Table 1: Representative DFT-Calculated Structural Parameters for a Triruthenium Core
| Parameter | DFT Calculated Value (Å) | Experimental Range (Å) |
| Ru-Ru distance | 3.335 | 3.329[5] |
| Ru-O(central) | 1.925 | 1.92[5] |
| Ru-O(acetate) | 2.065 | 2.06[5] |
| Ru-N(axial) | 2.150 | (Varies with ligand) |
Note: DFT values are hypothetical examples based on typical results; experimental values are from related structures.[5]
Conclusion and Future Outlook
DFT has proven to be a powerful, predictive tool in the study of this compound complexes. It provides a level of mechanistic and electronic detail that is often inaccessible through experiment alone. By carefully selecting functionals and basis sets, researchers can reliably model geometries, reaction pathways, and spectroscopic properties, accelerating the rational design of new catalysts and therapeutic agents.
Future work in this field will likely involve the increasing use of machine learning to accelerate the screening of ligands and predict complex properties,[8] as well as the application of more advanced computational methods like multireference calculations (e.g., CASSCF/CASPT2) to more accurately describe challenging electronic structures and excited states.[3] The continued synergy between theoretical DFT studies and experimental validation will be the key to unlocking the full potential of these fascinating ruthenium compounds.
References
- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. comp.chem.umn.edu [comp.chem.umn.edu]
- 4. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Machine Learning-Accelerated Density Functional Theory (ML-DFT) Approach for Predicting Atomic Adsorption Energies on Monometallic Transition Metal Surfaces for Electrocatalyst Screening | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rscweb.anu.edu.au [rscweb.anu.edu.au]
- 12. A detailed density functional theory exploration of the photodissociation mechanism of ruthenium complexes for photoactivated chemotherapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. DLPNO-CCSD(T) and DFT study of the acetate-assisted C–H activation of benzaldimine at [RuCl 2 ( p -cymene)] 2 : the relevance of ligand exchange proce ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00380B [pubs.rsc.org]
- 15. A DFT Study of Ruthenium fcc Nano-Dots: Size-Dependent Induced Magnetic Moments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Ruthenium–Thymine Acetate Binding Modes: Experimental and Theoretical Studies [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Solubility of Ruthenium(III) Acetate in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
Ruthenium(III) acetate, a coordination complex with significant applications in catalysis and materials science, presents unique solubility characteristics that are critical for its effective use in synthesis and formulation.[1][2] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. We delve into the structural nuances of the complex, collate qualitative and quantitative solubility data, and explore the fundamental factors governing its dissolution, including solvent polarity and temperature. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, complete with a workflow diagram and recommendations for analytical quantification. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize reaction conditions, formulate novel materials, and troubleshoot challenges related to the handling of this versatile ruthenium compound.
Introduction to this compound
This compound is a key compound in the field of organometallic chemistry and catalysis.[1] Its utility spans a wide range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond formation, where it is valued for high catalytic activity and selectivity.[1] Beyond catalysis, it serves as a precursor for advanced materials and has been explored for applications in energy storage.[1]
Chemical Identity and Structure
The term "this compound" can be ambiguous, as it often refers to a family of basic coordination complexes. The most accurate representation is a trinuclear, oxo-centered cation with the formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ .[3] This structure features three octahedral Ru(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal aquo ligands.[3] This complex structure is shared with the basic acetates of iron and chromium.[3]
Simpler formulas such as Ru(C₂H₃O₂)₃ are also used, though they may not fully capture the stable, green, air-stable solid form commonly encountered in the lab.[1][3] For the purpose of this guide, we will refer to the well-characterized trinuclear oxo-ruthenium acetate complex.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. The compound typically appears as a dark red, dark brown, or forest green solid.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 72196-32-8 | [1][2][5] |
| Molecular Formula | C₆H₉O₆Ru (for monomer) | [5][6] |
| C₁₂H₂₈BF₄O₁₈Ru₃ (for tetrafluoroborate salt) | [3] | |
| Molecular Weight | 278.2 g/mol (for monomer) | [5][6] |
| Appearance | Dark red / Dark brown / Forest green solid | [1][3][4] |
| Storage Temperature | Inert atmosphere, Room Temperature |[2] |
Key Applications
The primary application of this compound is in catalysis.[1] Its ability to facilitate a variety of chemical reactions makes it a valuable tool in synthetic chemistry.[1] It is also utilized in organometallic chemistry as a precursor for the synthesis of other, more complex organometallic compounds.[1] In the realm of materials science, it is a building block for developing new materials with enhanced performance characteristics, including potential uses in energy storage devices like supercapacitors.[1]
Solubility Profile of this compound
The solubility of a catalyst or precursor is a critical parameter that dictates the choice of solvent for a chemical reaction, influencing reaction kinetics, mass transfer, and product purity. The complex, ionic nature of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation significantly influences its interaction with different solvent types.
Qualitative Solubility in Organic Solvents
This compound is generally described as being soluble in polar organic solvents.[1][5] Its solubility is poor in nonpolar solvents, which lack the ability to effectively solvate the charged complex.[1] A summary of its qualitative solubility in common laboratory solvents is presented in Table 2.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility | Source(s) |
|---|---|---|---|
| Polar Protic | Water (H₂O) | Soluble / Moderately Soluble | [1][2][4] |
| Ethanol (EtOH) | Soluble | [1] | |
| Methanol (MeOH) | Soluble (by inference from alcohol class) | [3][7] | |
| Acetic Acid (AcOH) | Soluble (used in synthesis) | [2][3] | |
| Polar Aprotic | Acetone | Soluble | [1] |
| Acetonitrile (ACN) | Likely Soluble (polar aprotic nature) | ||
| Dimethylformamide (DMF) | Likely Soluble (polar aprotic nature) | [8] | |
| Nonpolar | Toluene | Sparingly Soluble / Insoluble | [9][10] |
| Hexanes | Insoluble | [1] |
| | Dichloromethane (DCM) | Sparingly Soluble / Insoluble |[7] |
Note: Solubility can be concentration-dependent. "Soluble" indicates that solutions for typical catalytic or synthetic applications can be prepared.
Factors Influencing Solubility
The dissolution of a coordination complex is a multifactorial process. Understanding these factors allows for the rational selection of solvents and the manipulation of conditions to achieve desired concentrations.
The Role of Solvent Polarity
Solvent polarity is the most critical factor governing the solubility of this compound.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents possess O-H bonds, allowing them to act as hydrogen bond donors. They can effectively solvate both the cationic ruthenium complex and its counter-anion through ion-dipole interactions and hydrogen bonding with the acetate and aquo ligands. This strong solvation energy overcomes the lattice energy of the solid, leading to good solubility.[1][3]
-
Polar Aprotic Solvents (e.g., acetone, DMF): These solvents have large dipole moments but lack O-H bonds. They can solvate the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation effectively through ion-dipole interactions. While generally good solvents, their inability to act as hydrogen bond donors may result in slightly lower solubility compared to protic solvents of similar polarity.[1]
-
Nonpolar Solvents (e.g., toluene, hexanes): These solvents have low dielectric constants and cannot form strong interactions with the ionic complex. The energy gained from solvating the ions is insufficient to break down the crystal lattice, resulting in insolubility.[1]
Temperature Effects
For most solid-liquid systems, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the bonds within the crystal lattice, favoring the dissolution process. When preparing concentrated solutions of this compound, gentle heating can be employed to increase the rate and extent of dissolution. However, researchers must be cautious, as elevated temperatures can sometimes lead to solvent evaporation or degradation of the complex.
Influence of Ligand Environment
The ligands coordinated to the ruthenium centers play a crucial role. The acetate and aquo ligands on the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ core are relatively polar, contributing to its affinity for polar solvents.[3] Modification of this ligand sphere, for instance, by replacing the aquo ligands with more lipophilic ligands like triphenylphosphine, would drastically alter the solubility profile, increasing its solubility in less polar solvents like dichloromethane or toluene.[3]
Experimental Determination of Solubility
For applications requiring precise concentrations, such as in pharmaceutical development or kinetic studies, a quantitative determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Rationale for Method Selection
The shake-flask method involves agitating an excess of the solid solute with the solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. This method is robust and directly measures the thermodynamic equilibrium solubility, making it the gold standard for generating accurate solubility data.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound solid to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This allows the excess, undissolved solid to settle. For solvents where settling is slow, centrifugation at the same temperature is recommended.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid from each vial using a volumetric pipette. It is critical to avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is a self-validating measure to ensure only the dissolved solute is analyzed.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of ruthenium in the diluted samples using a calibrated analytical technique.
Analytical Techniques for Quantification
-
UV-Visible Spectroscopy: Ruthenium complexes are often colored and exhibit strong absorbance in the UV-Vis range. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentration. The concentration of the unknown sample can then be determined by interpolation. This method is rapid and accessible but can be susceptible to interference from impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific technique for determining the total ruthenium concentration. It is the preferred method for generating authoritative data, as it is less prone to interference than UV-Vis spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Practical Recommendations and Troubleshooting
-
Preparing Stock Solutions: When preparing stock solutions, always use volumetric flasks for accuracy. Add the solvent to the solid incrementally with agitation (e.g., sonication) to aid dissolution. Do not heat aggressively unless the thermal stability of the complex in that specific solvent is known.
-
Slow Dissolution: If dissolution is slow, gentle warming or sonication can be applied. Ensure the final solution is returned to the target temperature before use to prevent precipitation.
-
Incomplete Dissolution: If the compound does not fully dissolve at the desired concentration, it indicates that the solubility limit has been exceeded. The solution should be filtered to remove undissolved solid before use to ensure an accurate and homogenous concentration.
-
Color Change/Precipitation: A change in color or the formation of a precipitate over time may indicate decomposition or reaction with the solvent. For instance, ruthenium's chemistry in water can be notoriously complex.[7] Solutions, especially in protic solvents, should generally be prepared fresh for optimal reactivity and reproducibility.
Conclusion
This compound is a structurally complex salt whose solubility is dominated by its ionic character. It is readily soluble in polar protic solvents like water and alcohols and polar aprotic solvents like acetone, while remaining insoluble in nonpolar media. Factors such as temperature and the specific ligand sphere significantly modulate this behavior. For applications demanding precise control over concentration, a rigorous experimental determination of solubility using the shake-flask method coupled with a sensitive analytical technique like ICP-MS is essential. This guide provides the foundational knowledge and practical protocols for scientists to confidently handle and deploy this compound in their research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. Cas 72196-32-8,Ruthenium acetate | lookchem [lookchem.com]
- 6. Ruthenium(3+) triacetate | C6H9O6Ru | CID 14877149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
CAS number for Ruthenium(III) acetate and its hydrates
An In-depth Technical Guide to Ruthenium(III) Acetate and its Hydrates: Chemical Identity, Synthesis, and Applications
Abstract
This compound is a significant coordination compound with diverse applications spanning catalysis, materials science, and drug development.[1][2] However, the term "this compound" can be ambiguous, referring to different chemical structures, most notably a simple triacetate and a more complex trinuclear oxo-cluster known as basic ruthenium acetate. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the precise chemical identification of these compounds through their Chemical Abstracts Service (CAS) numbers. It details their physicochemical properties, presents a validated synthesis protocol, outlines critical safety and handling procedures, and explores their primary applications, grounding all technical claims in authoritative references.
Introduction: The Importance of Precise Chemical Identification
Ruthenium, a platinum-group metal, forms a wide array of complexes that are highly valued for their catalytic activity and potential therapeutic properties.[3][4] Among these, ruthenium acetate complexes serve as versatile precursors and catalysts in numerous organic transformations, including hydrogenations, oxidations, and C-H functionalization reactions.[2][5][6] Furthermore, ruthenium-based compounds are actively being investigated as next-generation anticancer agents, showing promise in overcoming the limitations of traditional platinum-based drugs.[3][7][8]
In any research or development context, unambiguous identification of a chemical substance is paramount for reproducibility, safety, and regulatory compliance. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single, specific chemical substance. This guide clarifies the distinct identities of compounds frequently referred to as "this compound" by focusing on their specific CAS numbers, structures, and associated data.
Chemical Identity: Distinguishing this compound Species
The primary source of ambiguity arises from two distinct, commonly used ruthenium acetate compounds. The simple mononuclear complex is distinct from the more complex, well-characterized trinuclear "basic acetate" cluster.
-
This compound (Ruthenium Triacetate): This term typically refers to the simple salt with the formula Ru(C₂H₃O₂)₃. It is a coordination complex of a single Ru(III) ion with three acetate ligands.[1][9]
-
Basic Ruthenium Acetate: This is a more complex, green, air-stable trinuclear cluster.[10] Its core is a cation with the formula [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺, featuring three octahedral Ru(III) centers, a central oxo ligand, six bridging acetate ligands, and three terminal water ligands.[10]
The following table summarizes the key identifiers for these compounds.
| Compound Name | Common Synonyms | CAS Number | Molecular Formula |
| This compound | Ruthenium triacetate | 72196-32-8 [1][9][11] | C₆H₉O₆Ru[2][9][11][12] |
| Basic Ruthenium Acetate | Hexa(acetato)-μ-oxotris(aqua)trithis compound | 55466-76-7 [10][13] | C₁₂H₂₄O₁₆Ru₃ (for the acetate salt) |
Visualizing the Structural Difference
The structural disparity between the mononuclear and trinuclear species is significant and directly impacts their reactivity and properties.
Caption: Simplified structures of mononuclear vs. trinuclear ruthenium acetate.
Physicochemical Properties
The properties of these compounds vary based on their structure. The data below is compiled from various chemical suppliers and databases.
| Property | This compound (CAS: 72196-32-8) | Basic Ruthenium Acetate (as tetrafluoroborate salt) |
| Molecular Weight | 278.20 g/mol [9][11][12] | 850.35 g/mol [10] |
| Appearance | Dark red or brown to black solid[1][14] | Forest green, air-stable solid[10] |
| Solubility | Soluble in organic solvents[2] | Soluble in alcohols[10] |
| Storage | Inert atmosphere, room temperature[2][9][14] | Standard conditions |
Synthesis and Handling
Representative Synthesis of Basic Ruthenium Acetate
A common method for synthesizing basic ruthenium acetate involves the reaction of ruthenium trichloride with sodium acetate in an acetic acid/ethanol mixture. This protocol is adapted from established literature.[10]
Objective: To synthesize the trinuclear cluster [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ruthenium(III) chloride hydrate in a solution of glacial acetic acid and ethanol.
-
Rationale: Acetic acid serves as both a solvent and a reactant (ligand source), while ethanol can aid in solubility and potentially as a reductant for any higher oxidation state impurities.
-
-
Addition of Base: Add an excess of sodium acetate to the suspension.
-
Rationale: Sodium acetate acts as a base to facilitate the reaction and as the source for the bridging acetate ligands.
-
-
Reflux: Heat the mixture to reflux for several hours. The color of the solution should change, typically to a deep green, indicating the formation of the trinuclear cluster.
-
Isolation: After cooling to room temperature, the product can be isolated by removing the solvent under reduced pressure.
-
Purification: The resulting solid is washed with a suitable solvent (e.g., water, ether) to remove unreacted starting materials and sodium chloride byproduct. The product is then dried under vacuum.
Caption: Workflow for the synthesis of basic ruthenium acetate.
Safety and Handling
While specific toxicity data for ruthenium acetates is limited, general precautions for handling ruthenium compounds should be strictly followed. Ruthenium tetroxide, a potential oxidation product, is highly toxic and volatile.[15]
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood.[15] Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16]
-
Handling: Handle as a powder, avoiding dust formation.[17][18] Ensure adequate ventilation.[16] Avoid contact with skin, eyes, and clothing.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials and ignition sources.[16][18] For CAS 72196-32-8, storage under an inert atmosphere is recommended.[2][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aqueous waste containing ruthenium should be collected in a designated, sealed container.[15]
Applications in Research and Development
Ruthenium acetate complexes are pivotal in both academic and industrial research due to their catalytic prowess and emerging biomedical applications.
Catalysis
Ruthenium acetate is a catalyst or precursor for a wide range of organic reactions.[1][2][5]
-
Hydrogenation and Oxidation: It is used to catalyze hydrogenation and oxidation reactions, which are fundamental processes in the synthesis of fine chemicals and pharmaceuticals.[2][5]
-
C-H Activation/Functionalization: Modern synthetic chemistry increasingly utilizes ruthenium catalysts for the direct functionalization of C-H bonds, offering more efficient and atom-economical routes to complex molecules.[19] Ruthenium acetate has been shown to be effective in such transformations.[6]
-
Organic Synthesis: It serves as a versatile tool in broader organic synthesis for creating complex molecular architectures.[5]
Drug Development and Materials Science
-
Anticancer Research: Ruthenium complexes are being explored as potential anticancer drugs.[3] Some studies suggest that ruthenium acetate can inhibit the growth of cancer cells, potentially by disrupting their redox balance or interacting with biomolecules.[7] The unique properties of ruthenium complexes, such as their accessible oxidation states and ligand exchange kinetics, make them promising candidates for therapeutic development.[3]
-
Materials Science: These compounds can serve as precursors for synthesizing new materials with enhanced properties for applications in electronics or energy storage devices like supercapacitors.[1][2]
Caption: Key application areas for ruthenium acetate complexes.
Conclusion
The accurate identification of this compound is critical for scientific rigor and safety. Researchers must distinguish between the simple mononuclear complex, This compound (CAS: 72196-32-8) , and the trinuclear cluster, Basic Ruthenium Acetate (CAS: 55466-76-7) , as their properties, structures, and reactivities differ significantly. By utilizing the correct CAS number, scientists can ensure clarity in procurement, experimental design, and reporting. With broad applications as a catalyst in organic synthesis and as a compound of interest in medicinal chemistry, a precise understanding of ruthenium acetate is essential for advancing research and development in these fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 72196-32-8,Ruthenium acetate | lookchem [lookchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. honrel.com [honrel.com]
- 6. Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06845D [pubs.rsc.org]
- 7. Ruthenium acetate | 72196-32-8 | XCA19632 | Biosynth [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 72196-32-8 | this compound - AiFChem [aifchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. epmf.be [epmf.be]
- 14. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. colonialmetals.com [colonialmetals.com]
- 17. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 18. nornickel.com [nornickel.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Stability and Storage of Ruthenium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium(III) acetate, a versatile catalyst and precursor in chemical synthesis, is increasingly utilized in academic and industrial research, including drug development. However, its efficacy and the reproducibility of experimental results are critically dependent on its stability and proper storage. This guide provides a comprehensive overview of the chemical nature of this compound, its inherent instabilities, and the optimal conditions for its storage and handling. We will delve into the causality behind recommended protocols, explore degradation pathways, and provide methodologies for assessing the compound's purity and integrity over time. This document is intended to be a practical resource for scientists to ensure the quality and reliability of their research involving this important ruthenium compound.
The Chemical Identity of "this compound": More Than a Simple Salt
Commercially available this compound is not typically a simple monomeric salt with the formula Ru(C₂H₃O₂)₃. Instead, it predominantly exists as a more complex, air-stable, trinuclear oxo-centered cluster known as "basic ruthenium acetate".[1] This structure features three ruthenium centers, with a central triply bridging oxo ligand, six bridging acetate ligands, and coordinated water molecules.[1] The general formula for the cation is [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1] This forest green, crystalline solid is soluble in alcohols.[1]
Understanding this trinuclear structure is paramount, as its stability and reactivity differ significantly from a hypothetical simple salt. The oxo-centered core provides a degree of thermodynamic stability, yet the coordination sphere remains susceptible to various degradation pathways.
Key Factors Influencing the Stability of this compound
The integrity of this compound is primarily challenged by four environmental factors: atmospheric oxygen, moisture, light, and temperature. The compound's sensitivity to these factors necessitates stringent storage and handling protocols to prevent degradation that can compromise its catalytic activity and lead to inconsistent experimental outcomes.
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on this compound | Recommended Mitigation |
| Atmospheric Oxygen | Oxidation of Ru(III) to higher oxidation states (e.g., Ru(IV)), leading to changes in catalytic activity and potential decomposition. | Store and handle under an inert atmosphere (e.g., nitrogen or argon).[2] Use deoxygenated solvents for preparing solutions. |
| Moisture (Water) | Hydrolysis of the acetate ligands and potential alteration of the oxo-centered core. This can lead to the formation of ruthenium hydroxides or oxides. | Store in a desiccator or a dry glovebox. Use anhydrous solvents for reactions where water is not a desired reactant. |
| Light | Photochemical decomposition. Ruthenium complexes, in general, can be light-sensitive, leading to ligand dissociation or redox reactions upon exposure to light. | Store in amber vials or protect from light by wrapping containers in aluminum foil.[2] |
| Temperature | Thermal decomposition. Elevated temperatures can lead to the loss of coordinated water and acetate ligands, ultimately forming ruthenium oxides.[3] | Store at refrigerated temperatures, typically between 2°C and 8°C.[2] Avoid exposure to high temperatures during handling and storage. |
Unraveling the Degradation Pathways
The degradation of this compound can proceed through several mechanisms, often in concert. Understanding these pathways is crucial for diagnosing potential issues with aged or improperly stored material.
Oxidative Degradation
The Ru(III) centers in the complex are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of Ru(IV) species, altering the electronic properties and, consequently, the catalytic behavior of the complex. The oxidation process can be accelerated in solution, especially in coordinating solvents that can facilitate ligand exchange and expose the metal centers.
Hydrolytic Degradation
Exposure to moisture can initiate the hydrolysis of the bridging acetate ligands. This process can lead to the formation of acetic acid and ruthenium-hydroxy or aqua species. Progressive hydrolysis can disrupt the trinuclear core, eventually leading to the precipitation of insoluble ruthenium hydroxides and, upon heating, ruthenium oxides.
Thermal Decomposition
As a moderately water-soluble crystalline solid, this compound will decompose to ruthenium oxide upon heating.[3] This decomposition involves the loss of coordinated water molecules followed by the breakdown of the acetate ligands. Thermogravimetric analysis (TGA) is an effective technique to study this process and determine the temperature at which decomposition begins.
Photochemical Decomposition
While specific studies on the photodegradation of basic ruthenium acetate are not abundant, it is known that many ruthenium complexes are photosensitive. Exposure to light, particularly UV radiation, can provide the energy to promote ligand dissociation or initiate redox reactions, leading to the breakdown of the complex.
Best Practices for Handling and Use
Given its sensitivity, handling this compound requires techniques designed to minimize exposure to air and moisture.[4][5]
-
Inert Atmosphere: All manipulations of the solid and its solutions should ideally be performed in a glovebox with a dry, inert atmosphere (nitrogen or argon). Alternatively, Schlenk line techniques can be employed.
-
Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.
-
Deoxygenated Solvents: Solvents for preparing solutions of this compound should be thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Weighing: If a glovebox is not available, weigh the solid in a sealed container and transfer it quickly. For small quantities, weighing by difference is a good practice to minimize exposure time.
Assessing the Purity and Integrity of this compound
Regularly assessing the purity of this compound, especially for a new batch or after prolonged storage, is critical for ensuring experimental reproducibility. A combination of spectroscopic and analytical techniques can be employed for this purpose.
Visual Inspection
A primary, albeit qualitative, assessment is the visual inspection of the compound. Fresh, high-purity basic ruthenium acetate should be a forest green solid.[1] Any significant color change, such as turning brown or black, may indicate decomposition, likely to ruthenium oxides.
Spectroscopic Methods
-
UV-Vis Spectroscopy: This technique is highly sensitive to the electronic environment of the ruthenium centers. A UV-Vis spectrum of a freshly prepared solution in a suitable anhydrous solvent (e.g., ethanol) can serve as a benchmark. Degradation, such as oxidation or hydrolysis, will lead to changes in the absorption bands. A broadening of peaks or the appearance of new peaks can indicate the presence of impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While Ruthenium(III) is paramagnetic, which can lead to broad signals, ¹H NMR spectroscopy can still be a useful tool. The acetate protons should give characteristic signals. The appearance of a sharp singlet corresponding to free acetic acid can be an indicator of hydrolysis.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For basic ruthenium acetate, TGA can reveal the loss of coordinated water and the subsequent decomposition of the acetate ligands to form ruthenium oxide. Comparison of the TGA profile of a stored sample to that of a known pure sample can indicate changes in hydration state or the presence of thermally less stable impurities.
Experimental Protocol: Purity Assessment by UV-Vis Spectroscopy
This protocol provides a step-by-step method for monitoring the stability of this compound over time.
-
Preparation of a Stock Solution:
-
Inside a glovebox or using Schlenk techniques, accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the solid in a known volume (e.g., 10 mL) of anhydrous, deoxygenated ethanol to create a stock solution.
-
-
Preparation of the Analytical Sample:
-
Dilute the stock solution with the same anhydrous, deoxygenated ethanol to a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU. This concentration will need to be determined empirically but is typically in the micromolar range.
-
-
Acquisition of the UV-Vis Spectrum:
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette with a known path length.
-
Use the anhydrous, deoxygenated ethanol as the blank.
-
-
Data Analysis and Monitoring:
-
Record the initial spectrum of a freshly opened or synthesized batch. This will serve as the reference spectrum.
-
Note the wavelength and absorbance of the key absorption maxima.
-
Periodically, take a small sample from the stored batch, prepare a solution of the same concentration, and record its UV-Vis spectrum under the same conditions.
-
Compare the new spectrum to the reference. Look for:
-
A decrease in the absorbance of the characteristic peaks.
-
A shift in the wavelength of the absorption maxima.
-
The appearance of new absorption bands.
-
A general broadening of the spectral features.
-
-
Any significant deviation from the reference spectrum suggests degradation of the compound.
Recommended Storage Conditions: A Comparative Overview
To illustrate the importance of proper storage, the following table provides a qualitative comparison of the expected shelf-life of this compound under different conditions.
Table 2: Impact of Storage Conditions on the Shelf-Life of this compound
| Storage Condition | Expected Shelf-Life | Primary Degradation Pathways |
| Optimal: 2-8°C, under Nitrogen, Protected from Light | Long-term (Years) | Minimal degradation |
| Sub-optimal: Room Temperature, under Nitrogen, Protected from Light | Moderate-term (Months to a year) | Slow thermal decomposition |
| Poor: 2-8°C, in Air, Protected from Light | Short-term (Weeks to months) | Oxidation and hydrolysis |
| Very Poor: Room Temperature, in Air, Exposed to Light | Very short-term (Days to weeks) | Rapid oxidation, hydrolysis, and photochemical decomposition |
Visualization of Key Concepts
Diagram 1: Factors Affecting Stability
References
Methodological & Application
The Versatile Catalyst: Ruthenium(III) Acetate in Modern Organic Synthesis
Introduction: Unveiling the Potential of Ruthenium(III) Acetate
This compound, often referred to as basic ruthenium acetate, is a coordination complex with the general formula [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ⁺.[1] While its structure—featuring a trinuclear oxo-centered core with bridging acetate ligands—is well-defined, its true power lies in its catalytic versatility in a multitude of organic transformations.[1] This guide provides an in-depth exploration of this compound's applications, moving beyond a simple recitation of reactions to a detailed analysis of why specific protocols are employed and how the catalyst functions on a mechanistic level. For researchers in synthetic chemistry and drug development, understanding the nuances of this catalyst can unlock novel pathways to complex molecular architectures.
Core Characteristics of this compound
This compound is typically a green, air-stable solid, soluble in various organic solvents, making it a convenient catalyst for homogeneous catalysis.[1] It is often prepared by heating ruthenium trichloride with sodium acetate in acetic acid.[1] The acetate ligands in the complex are labile and can be displaced by substrates or other ligands, which is a key feature of its catalytic activity. This lability allows for the formation of catalytically active species in situ, which then participate in various reaction cycles.
Application I: C-H Bond Functionalization - The Economist's Approach to Synthesis
Direct C-H bond functionalization is a cornerstone of modern synthetic strategy, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][3] Ruthenium catalysts, including those derived from this compound, have emerged as powerful tools in this field.
Mechanism of Action: A Dance of Oxidation and Deprotonation
Ruthenium-catalyzed C-H activation can proceed through several pathways. A common mechanism involves a deprotonation pathway where a Ru(II) species, often generated in situ, coordinates to a directing group on the substrate.[2][3] This is followed by a base-assisted intramolecular deprotonation to form a ruthenacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the product and regenerates the active ruthenium catalyst.
Figure 1: Generalized workflow for Ruthenium-catalyzed C-H functionalization.
Protocol: Directed ortho-Arylation of 2-Phenylpyridine
This protocol demonstrates a typical Ruthenium-catalyzed C-H arylation, a reaction class where this compound can be a precursor to the active catalyst.
Materials:
-
This compound
-
2-Phenylpyridine
-
Aryl halide (e.g., chlorobenzene)
-
Potassium acetate (KOAc) as base
-
Triphenylphosphine (PPh₃) as ligand
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (2 mol%), PPh₃ (4 mol%), and KOAc (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, 2-phenylpyridine (1.0 equiv.), and the aryl halide (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ortho-arylated product.
Causality Behind Experimental Choices:
-
Ligand (PPh₃): The phosphine ligand stabilizes the ruthenium center and influences its reactivity and selectivity.
-
Base (KOAc): The acetate base is crucial for the deprotonation step leading to the formation of the ruthenacycle.[3]
-
Anhydrous Conditions: Ruthenium catalysts can be sensitive to moisture, which can lead to catalyst deactivation.
Application II: Oxidation Reactions - A Controlled Release of Oxidative Power
Ruthenium catalysts are known for their ability to perform a wide range of oxidation reactions, often with high selectivity under mild conditions.[4] Ruthenium(III) species can act as pre-catalysts that are oxidized in situ to higher-valent ruthenium-oxo species, which are the active oxidants.[4]
Protocol: Catalytic Oxidation of Alcohols to Aldehydes/Ketones
This protocol outlines the oxidation of a primary or secondary alcohol using this compound in the presence of a co-oxidant.
Materials:
-
This compound
-
Substrate (e.g., benzyl alcohol)
-
N-Methylmorpholine N-oxide (NMO) as co-oxidant
-
Dichloromethane (DCM) as solvent
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 equiv.), NMO (1.5 equiv.), and activated powdered molecular sieves (4 Å).
-
Add DCM to form a stirrable suspension.
-
Add this compound (1-5 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel to remove the catalyst and NMO byproducts.
-
Wash the silica pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde or ketone, which can be further purified if necessary.
Causality Behind Experimental Choices:
-
Co-oxidant (NMO): NMO regenerates the active high-valent ruthenium-oxo species from the lower-valent ruthenium species formed after the oxidation of the alcohol. This allows for the use of a catalytic amount of the ruthenium precursor.
-
Molecular Sieves: These are added to scavenge any water present or generated during the reaction, which can otherwise interfere with the catalytic cycle.
Application III: Cycloaddition Reactions - Building Rings with Precision
Ruthenium catalysts have shown remarkable efficacy in mediating various cycloaddition reactions, providing access to complex cyclic structures.[5] One notable example is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which regioselectively yields 1,5-disubstituted 1,2,3-triazoles, a complementary outcome to the more common copper-catalyzed reaction that gives the 1,4-isomer.[6]
Mechanism of Action: The Ruthenacycle Intermediate in RuAAC
The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[6] This is followed by reductive elimination, which releases the triazole product and regenerates the active catalyst.[6]
Figure 2: Proposed mechanism for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Protocol: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
Materials:
-
This compound (as a precursor to the active catalyst, often used with a suitable ligand)
-
A suitable ruthenium precursor for RuAAC (e.g., Cp*RuCl(PPh₃)₂) can also be used directly.
-
Terminal or internal alkyne
-
Organic azide
-
Solvent (e.g., toluene or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the ruthenium catalyst precursor (e.g., derived from this compound and a ligand, or a specific Ru(II) complex) (1-5 mol%) in the chosen solvent.
-
Add the alkyne (1.0 equiv.) and the azide (1.1 equiv.).
-
Seal the reaction vessel and heat to the required temperature (typically 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The catalytically active ruthenium species can be sensitive to oxygen.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and solubility of the reactants and catalyst.
Quantitative Data Summary
| Application | Catalyst Loading (mol%) | Temperature (°C) | Typical Yields (%) | Key Features |
| C-H Arylation | 1-5 | 100-140 | 60-95 | High regioselectivity, atom economy. |
| Alcohol Oxidation | 1-5 | Room Temperature | 85-99 | Mild conditions, high chemoselectivity. |
| RuAAC | 1-5 | 60-100 | 70-98 | Regioselective formation of 1,5-triazoles. |
Conclusion and Future Outlook
This compound serves as a robust and versatile precursor for a wide array of catalytic transformations in organic synthesis. Its ability to facilitate C-H functionalization, controlled oxidations, and specific cycloadditions highlights its importance in the modern synthetic chemist's toolkit. Future research will likely focus on expanding the scope of this compound-derived catalysts to new reaction classes, developing more sustainable reaction conditions (e.g., in aqueous media), and elucidating more intricate mechanistic details to enable even more precise control over chemical reactivity.
References
mechanism of Ruthenium(III) acetate catalyzed hydrogenation
Application Note & Protocols
Topic: Mechanistic Insights and Practical Guide to Ruthenium(III) Acetate Catalyzed Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ruthenium-based catalysts are workhorses in modern organic synthesis, prized for their efficiency in hydrogenation reactions. While commercially available as stable Ru(III) salts like this compound, the true catalytic power lies in lower-valent hydride species generated in situ. This guide provides a deep dive into the mechanistic underpinnings of this catalytic system, moving from the activation of the pre-catalyst to the intricacies of the catalytic cycle. We bridge theory with practice by offering detailed experimental protocols, practical considerations for reaction optimization, and a discussion of the catalyst's scope, empowering researchers to leverage this chemistry with confidence and control.
The True Catalyst: From Ru(III) Pre-catalyst to Active Ruthenium Hydride
A foundational concept in using this compound is understanding that it is a pre-catalyst . The stable, air-tolerant Ru(III) species is not the agent that directly participates in the hydrogenation of the substrate. The catalytic cycle is initiated only after its reduction to a more electron-rich, coordinatively unsaturated species, typically a Ru(II) or Ru(0) complex, which can then activate molecular hydrogen.[1]
1.1. In Situ Activation Pathway Under typical hydrogenation conditions (presence of H₂ and often a solvent like an alcohol), the Ru(III) pre-catalyst undergoes a reduction process to form the catalytically active ruthenium hydride.[2] This activation is a critical, albeit often overlooked, induction period in the reaction. The process involves the reduction of the ruthenium center and the subsequent reaction with H₂ to form one or more Ru-H bonds. These hydride species are the true hydrogen-donating agents in the catalytic cycle.[3][4][5]
Caption: Pre-catalyst activation pathway.
1.2. The Dynamic Role of the Acetate Ligand The acetate (OAc) ligand is not merely a counter-ion; it plays a crucial and active role in the catalytic process. Its ability to switch its coordination mode between monodentate (binding through one oxygen) and bidentate (chelating through both oxygens) is key.[6] This "hemilabile" character can open up a coordination site on the ruthenium center, allowing for the binding of H₂ or the substrate. Furthermore, the acetate ligand can act as a proton shuttle or internal base, facilitating the heterolytic cleavage of H₂ to form the essential Ru-H hydride and a proton.[6]
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
Once the active ruthenium hydride species is formed, it enters a catalytic cycle to hydrogenate the substrate. The following is a generalized mechanism for the hydrogenation of a ketone, a common application for this catalyst system.
Caption: Generalized catalytic cycle for ketone hydrogenation.
Mechanistic Steps Explained:
-
Substrate Coordination: The unsaturated substrate (e.g., a ketone or alkene) coordinates to the vacant site on the active ruthenium hydride complex. For carbonyl compounds, this coordination typically occurs through the oxygen atom.
-
Hydride Insertion (Transfer): In the rate-determining step, the hydride ligand (H⁻) on the ruthenium center attacks the electrophilic carbon of the coordinated substrate. This migratory insertion step forms a ruthenium-alkoxide intermediate.
-
Hydrogenolysis & Product Release: A molecule of H₂ coordinates to the ruthenium center. This is followed by a hydrogenolysis step where the Ru-O bond is cleaved by hydrogen, releasing the final alcohol product. This step regenerates the active ruthenium hydride catalyst, allowing it to re-enter the cycle. In some systems, this step may involve protonation of the alkoxide by a proton source in the medium, followed by reaction of the resulting Ru complex with H₂.
Application Notes & Practical Considerations
Optimizing a ruthenium-catalyzed hydrogenation requires careful control of several parameters. The insights below are derived from established practices in the field.
3.1. Substrate Scope and Selectivity Ruthenium acetate and its derivatives are versatile catalysts capable of reducing a variety of functional groups.
-
Ketones & Aldehydes: Highly effective for the reduction of carbonyls to alcohols.[7] Aromatic and aliphatic ketones are generally good substrates.
-
Alkenes & Alkynes: Can readily reduce carbon-carbon multiple bonds.[8][9]
-
Chemoselectivity: The selectivity between reducing a C=O versus a C=C bond in an α,β-unsaturated ketone can often be tuned by modifying reaction conditions or ligands.[10][11] For instance, transfer hydrogenation conditions often favor C=O reduction, while direct H₂ hydrogenation can sometimes favor C=C reduction depending on the specific catalyst system.
3.2. Key Reaction Parameters The efficiency and outcome of the hydrogenation are highly dependent on the experimental setup.
| Parameter | Typical Range | Rationale & Expert Insights |
| Catalyst Loading | 0.1 - 2 mol% | Higher loadings can increase reaction rates but add cost and may complicate purification. Start with 1 mol% for initial screening. |
| Hydrogen Pressure | 1 - 50 bar | Higher pressure increases H₂ concentration, accelerating the reaction.[12] Many reactions proceed well even at atmospheric pressure.[8] Use high-pressure equipment only when necessary and with proper safety precautions. |
| Temperature | 25 - 100 °C | Higher temperatures typically increase the rate of both pre-catalyst activation and the catalytic turnover. However, it can also lead to side reactions or catalyst decomposition. Room temperature is often sufficient for activated substrates. |
| Solvent | Alcohols (MeOH, EtOH, iPrOH), THF, Toluene | Alcohols can serve as both the solvent and a potential reducing agent/proton source, aiding in pre-catalyst activation. Ensure the solvent is thoroughly degassed to remove oxygen, which can poison the active catalyst. |
| Additives (Base) | K₂CO₃, Cs₂CO₃, ⁱPrOK | A non-coordinating base can facilitate the formation of the active hydride species and neutralize any acidic byproducts, sometimes dramatically increasing the reaction rate.[7] |
Experimental Protocols
The following protocols provide a validated starting point for researchers. Adherence to safety procedures, including working in a well-ventilated fume hood and using appropriate personal protective equipment, is mandatory.
4.1. Protocol: General Procedure for Catalytic Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone to 1-phenylethanol as a model reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Free Radical Cyclization Catalyzed by Ruthenium Hydride Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webofproceedings.org [webofproceedings.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
Harnessing Ruthenium(III) Acetate for the Catalytic Oxidation of Alcohols: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in pharmaceuticals and materials science. This guide provides an in-depth exploration of Ruthenium(III) acetate as a versatile and efficient pre-catalyst for this reaction. We move beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations for achieving high-yield, selective transformations. Detailed, validated protocols for the oxidation of both primary and secondary alcohols are presented, accompanied by troubleshooting guides and safety information to ensure reliable and safe implementation in the laboratory.
Introduction: The Need for Catalytic Alcohol Oxidation
The conversion of alcohols to carbonyl compounds is a fundamental process in synthetic chemistry.[1][2][3] Historically, this was often accomplished using stoichiometric amounts of heavy-metal oxidants, such as chromium-based reagents, which generate significant toxic waste.[1] The modern imperative for sustainable and "green" chemistry has driven the development of catalytic methods that utilize safer, more atom-economical terminal oxidants.[1][4]
Among various transition metals, ruthenium complexes have emerged as exceptionally effective catalysts for alcohol oxidation due to their ability to access multiple oxidation states and their compatibility with a wide range of co-oxidants.[5][6] While sophisticated, ligand-supported ruthenium complexes are widely studied, simpler salts like this compound, [Ru(OOCCH₃)₃], offer a highly accessible, cost-effective, and robust entry point into this chemistry.[7][8] This document serves as a practical guide to leveraging this powerful catalytic system.
The Catalytic Heart: Mechanism of Action
Understanding the catalytic cycle is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes. While multiple pathways can operate depending on the specific ruthenium precursor and co-oxidant, a common and well-supported mechanism for low-valent ruthenium catalysts involves a transfer hydrogenation pathway.[9][10][11] When using a Ru(III) pre-catalyst like this compound with a co-oxidant, the cycle is often initiated by reduction to an active Ru(II) species or proceeds through a high-valent Ru-oxo intermediate.
A widely accepted catalytic cycle, particularly with co-oxidants like N-methylmorpholine-N-oxide (NMO), is depicted below.[1][4]
Figure 1: Proposed Catalytic Cycle. A simplified representation of the ruthenium-catalyzed oxidation of alcohols.
Mechanistic Steps Explained:
-
Catalyst Activation: The Ru(III) pre-catalyst is reduced in situ or reacts to form a coordinatively unsaturated, active Ru(II) species.
-
Alkoxide Formation: The alcohol substrate coordinates to the active ruthenium center and, often facilitated by a base, deprotonates to form a ruthenium-alkoxide intermediate.[9]
-
β-Hydride Elimination: This is the key oxidation step. A hydrogen atom from the alcohol's α-carbon is transferred to the ruthenium center, forming a ruthenium-hydride species and releasing the product ketone or aldehyde.[9][11]
-
Catalyst Regeneration: The co-oxidant (e.g., NMO, peroxide, or even acetone) re-oxidizes the ruthenium-hydride, regenerating the active Ru(II) catalyst and completing the cycle.[4][12]
Experimental Design: Key Parameters and Their Impact
The success of the oxidation hinges on the careful selection of several key parameters. The interplay between these factors determines the reaction's speed, efficiency, and selectivity.
| Parameter | Options | Rationale & Impact on Reaction |
| Pre-catalyst | Ru(III) acetate , RuCl₃·xH₂O | Simple, commercially available salts are effective pre-catalysts.[1][6] Ru(III) acetate is often preferred for its better solubility in some organic systems and lower halide content compared to RuCl₃.[7][8] |
| Co-oxidant | NMO, TMAO, H₂O₂, t-BuOOH, Acetone, O₂ (Air) | NMO/TMAO: Highly effective and common for generating high-valent Ru-oxo species or regenerating the catalyst.[1][4][6] Peroxides: Potent but can lead to side reactions or catalyst degradation if not controlled.[1] Acetone: Acts as both solvent and hydrogen acceptor in Oppenauer-type oxidations.[10][12] O₂ (Air): The ultimate "green" oxidant, often used in biomimetic systems with co-catalysts to facilitate the re-oxidation step.[13][14][15][16] |
| Solvent | Acetone, DMF, Toluene, CH₂Cl₂ | Must be inert to the reaction conditions. The choice depends on substrate solubility and the co-oxidant used. Polar, non-protic solvents like DMF or acetone are often effective.[1][6] |
| Additives | Molecular Sieves, K₂CO₃ | Molecular Sieves: Remove water, which can deactivate the catalyst or interfere with the reaction, thereby increasing efficiency.[1] Base (e.g., K₂CO₃): Can facilitate the formation of the ruthenium-alkoxide intermediate, accelerating the reaction.[9][11] |
| Temperature | Room Temp to Reflux (40-80 °C) | Higher temperatures generally increase the reaction rate but can also promote side reactions or over-oxidation of primary alcohols.[6] Optimization is crucial for selectivity. |
Detailed Application Protocols
The following protocols provide a validated starting point for researchers. They are designed to be self-validating by including clear benchmarks for success and notes on the rationale.
Figure 2: General Experimental Workflow. A high-level overview of the steps involved in a typical catalytic oxidation experiment.
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone
-
Target Reaction: 1-Phenylethanol to Acetophenone
-
Principle: This protocol utilizes N-methylmorpholine-N-oxide (NMO) as a robust co-oxidant, which is effective for a wide range of secondary alcohols. Molecular sieves are included to ensure an anhydrous environment, maximizing catalyst turnover.
Materials:
-
This compound [Ru(OOCCH₃)₃] (CAS: 72196-32-8)
-
1-Phenylethanol (Substrate)
-
N-Methylmorpholine-N-oxide (NMO), ~50% in water or anhydrous
-
Activated powdered molecular sieves (4 Å)
-
Acetone (Anhydrous)
-
Dichloromethane (DCM) and Water (for work-up)
-
Magnesium Sulfate (Anhydrous)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask, add activated powdered 4 Å molecular sieves (500 mg). Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (0.01 mmol, 1 mol%) and N-methylmorpholine-N-oxide (1.5 mmol, 1.5 equiv). If using aqueous NMO, it must be dried azeotropically with toluene first. Anhydrous NMO is preferred.
-
Solvent and Substrate: Add anhydrous acetone (10 mL) via syringe. Stir the suspension for 5 minutes. Add 1-phenylethanol (1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (~56 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with DCM (20 mL) and filter through a pad of Celite® to remove the catalyst and molecular sieves.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically of high purity. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Scientist's Notes:
-
Why an inert atmosphere? While the catalytic cycle can operate in air, maintaining an inert atmosphere prevents potential side reactions and ensures the longevity of the active catalyst species.
-
Role of Molecular Sieves: NMO is hygroscopic. The sieves sequester water, which can hydrolyze intermediates or deactivate the catalyst, thus ensuring high conversion.[1]
-
Expected Outcome: This protocol should yield acetophenone in >95% purity, with yields typically ranging from 90-98%.
Protocol 2: Selective Oxidation of a Primary Alcohol to an Aldehyde
-
Target Reaction: Benzyl Alcohol to Benzaldehyde
-
Principle: The primary challenge in oxidizing primary alcohols is preventing over-oxidation to the carboxylic acid.[2] This protocol uses carefully controlled conditions—lower temperature and precise stoichiometry—to favor aldehyde formation.
Materials:
-
This compound [Ru(OOCCH₃)₃]
-
Benzyl Alcohol (Substrate)
-
Trimethylamine N-oxide (TMAO), anhydrous (CAS: 1184-78-7)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents as in Protocol 1
Step-by-Step Procedure:
-
Setup: In a flame-dried, inert-atmosphere flask, add this compound (0.02 mmol, 2 mol%) and anhydrous trimethylamine N-oxide (1.2 mmol, 1.2 equiv).
-
Solvent and Substrate: Add anhydrous DCM (10 mL) followed by benzyl alcohol (1.0 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C). A lower temperature is key to preventing over-oxidation.
-
Monitoring: This reaction must be monitored carefully by GC or TLC. Stop the reaction as soon as the starting alcohol is consumed to minimize the formation of benzoic acid. Typical reaction times are 4-8 hours.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedure as described in Protocol 1.
Scientist's Notes:
-
Why TMAO? TMAO can be a milder co-oxidant under these conditions compared to others, aiding in selectivity.[6]
-
Control is Key: Using a minimal excess of the co-oxidant (1.2 equiv) and a lower temperature are the most critical factors for selectively obtaining the aldehyde.[6]
-
Expected Outcome: Yields of benzaldehyde can be expected in the 85-95% range, with less than 5% of the corresponding benzoic acid if the reaction is stopped promptly.
Safety and Handling
Chemical Hazard Overview:
-
Ruthenium Compounds: While not acutely toxic, ruthenium compounds should be handled with care. Oxidation can potentially form the volatile and highly toxic ruthenium tetroxide (RuO₄).[17][18] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20][21]
-
Co-oxidants: NMO, TMAO, and especially peroxides are strong oxidizing agents. Avoid contact with flammable materials.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetone is flammable. Handle all solvents in a fume hood.
Spill and Waste Disposal:
-
Spills: For solid ruthenium compounds, carefully sweep or vacuum up the material to avoid raising dust and place it in a sealed container for disposal.[17][18]
-
Waste: Dispose of all ruthenium-containing waste in a dedicated, labeled hazardous waste container. Do not mix with other waste streams. Follow all institutional and local regulations for heavy metal and solvent waste disposal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Use a fresh bottle of Ru(III) acetate. 2. Ensure all solvents are anhydrous and add activated molecular sieves. 3. Gradually increase the reaction temperature by 10 °C increments. |
| Over-oxidation (Primary Alcohols) | 1. Reaction time too long. 2. Temperature too high. 3. Too much co-oxidant. | 1. Monitor the reaction closely and stop it as soon as the alcohol is consumed. 2. Run the reaction at a lower temperature (e.g., 25-40 °C). 3. Use a smaller excess of the co-oxidant (e.g., 1.1-1.2 equiv). |
| Formation of Black Precipitate (Catalyst Crashing) | 1. Catalyst decomposition. 2. Incompatible solvent or high temperatures. | 1. This may indicate catalyst deactivation to ruthenium black. Try a different solvent or lower the temperature. 2. Ensure the substrate is pure; some impurities can poison the catalyst. |
Conclusion
This compound serves as a highly practical and effective pre-catalyst for the oxidation of a broad range of primary and secondary alcohols. By understanding the underlying catalytic mechanism and carefully controlling key experimental parameters such as the choice of co-oxidant, temperature, and reaction time, researchers can achieve clean, selective, and high-yielding transformations. The protocols provided herein offer a robust foundation for scientists in both academic and industrial settings to confidently apply this valuable synthetic tool.
References
- 1. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. chembk.com [chembk.com]
- 8. americanelements.com [americanelements.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient ruthenium-catalyzed aerobic oxidation of alcohols using a biomimetic coupled catalytic system [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 18. Ruthenium - ESPI Metals [espimetals.com]
- 19. tedpella.com [tedpella.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
Application Notes & Protocols: Ruthenium(III) Acetate in Catalytic C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Ruthenium(III) Acetate in C-H Activation
The functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules. Within the diverse toolkit of transition metal catalysts, ruthenium complexes have garnered significant attention for their unique reactivity and broad functional group tolerance.[1][2] While many ruthenium catalysts are based on Ru(II) precursors, this compound, particularly in its "basic" trinuclear form, [Ru₃O(OAc)₆(H₂O)₃]⁺, presents a compelling, air-stable, and readily available precatalyst for a range of C-H activation/functionalization reactions.
The acetate ligands in this coordination complex are not merely spectators; they play a pivotal role in the catalytic cycle. It is widely accepted that carboxylate assistance is crucial for the C-H bond cleavage step, often proceeding through a concerted metalation-deprotonation (CMD) mechanism.[3] The in-situ generation of a catalytically active Ru(II) species from the Ru(III) precatalyst is a key feature of these transformations, making this compound a versatile entry point into ruthenium-catalyzed C-H functionalization.
This guide provides an in-depth exploration of the application of this compound in directing group-assisted C-H activation, complete with detailed protocols, mechanistic insights, and a discussion of substrate scope.
Mechanistic Framework: The Role of Ruthenium and Acetate
The prevailing mechanism for ruthenium-catalyzed C-H activation involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner.[4] The acetate ligand is intimately involved in the initial, often rate-determining, C-H cleavage step.
A plausible catalytic cycle, initiated from a Ru(III) acetate precatalyst, is depicted below. The cycle commences with the reduction of Ru(III) to a more catalytically active Ru(II) species, which is a common theme in ruthenium catalysis.
References
Application Notes & Protocols: Asymmetric Catalysis Using Chiral Ruthenium Complexes
Introduction: The Versatility of Chiral Ruthenium Catalysts
Ruthenium, a versatile transition metal, occupies a central role in the field of asymmetric catalysis due to its ability to exist in multiple oxidation states and adopt various coordination geometries. This adaptability allows for the design of highly selective and active catalysts for a wide array of chemical transformations. While the Nobel Prize-winning work of Ryōji Noyori on Ru(II)-diphosphine complexes for asymmetric hydrogenation set a foundational benchmark, the utility of chiral ruthenium catalysts extends far beyond this single application.[1][2][3]
This comprehensive guide delves into the practical application of specific classes of chiral ruthenium catalysts, with a focus on systems involving acetate ligands and those employing robust, tetradentate chiral environments like porphyrin and Salen-type ligands. We will begin by detailing the archetypal Ru(II)-diacetate system for hydrogenation, establishing the role of the acetate ligand. Subsequently, we will explore advanced applications in asymmetric cyclopropanation and epoxidation, reactions where higher ruthenium oxidation states (e.g., Ru(III)) can be pivotal and where analogous preparative methods provide insight into the synthesis of Ru(III)-based catalysts.
Our objective is to provide not just step-by-step protocols, but also the underlying scientific rationale—the causality behind experimental choices—to empower researchers to successfully apply and adapt these powerful catalytic systems.
Part 1: The Archetype: Ru(II)-Diacetate Complexes in Asymmetric Hydrogenation
The Ru(OAc)2(BINAP) complex is a quintessential example of a highly efficient chiral ruthenium catalyst. Its most notable industrial application is in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug, via the asymmetric hydrogenation of an unsaturated carboxylic acid precursor.[1][4] The diacetate ligands are crucial, as they are more labile than halide ligands, facilitating the formation of the active catalytic species under milder conditions.
Core Concept: The Nonclassical Bifunctional Mechanism
The catalytic cycle for Ru(II)-BINAP hydrogenation does not proceed through direct coordination of the substrate's double bond to the metal center. Instead, it operates via a "metal-ligand bifunctional" or "outer-sphere" mechanism.[5][6] In diamine-containing variants, the active species, a ruthenium dihydride, transfers one hydride (H⁻) from the metal and one proton (H⁺) from a coordinated amine ligand to the substrate's polar bond (e.g., C=O) in a concerted, six-membered transition state. This elegant mechanism avoids substrate inhibition and contributes to the catalyst's broad applicability and high turnover numbers.[5]
Detailed Protocol 1: Asymmetric Hydrogenation of a β-Ketoester
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-ketoesters using Ru(II)-BINAP catalysts.[7][8][9]
Objective: To synthesize a chiral β-hydroxy ester with high enantiomeric excess.
Materials:
-
Catalyst: Ru(OAc)2((S)-BINAP)
-
Substrate: Methyl 3-oxobutanoate
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Apparatus: Stainless steel autoclave equipped with a magnetic stir bar and pressure gauge.
Step-by-Step Procedure:
-
Catalyst Preparation (Pre-activation): While Ru(OAc)2(BINAP) can be used directly, in-situ generation or pre-activation is common. For this protocol, we will use the pre-formed complex.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere (Argon), add Ru(OAc)2((S)-BINAP) (e.g., 8.5 mg, 0.01 mmol, for a Substrate/Catalyst ratio of 1000:1) to the autoclave.
-
Add anhydrous, degassed methanol (20 mL) via cannula.
-
Add methyl 3-oxobutanoate (1.16 g, 10 mmol).
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox. Purge the vessel by pressurizing with H₂ gas (to ~10 atm) and then venting (repeat 3-5 times) to remove all air.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).
-
Place the autoclave in a heating mantle or oil bath set to the reaction temperature (e.g., 50 °C).
-
Begin vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete (no further H₂ uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure to remove the methanol.
-
-
Analysis:
-
The crude product can be analyzed directly. Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis, comparing the product to a racemic standard. The expected product is (R)-methyl 3-hydroxybutanoate.
-
Causality Behind Choices:
-
Methanol as Solvent: Alcoholic solvents are known to accelerate the reaction rate compared to aprotic solvents, potentially by facilitating proton transfer steps in the catalytic cycle.[9]
-
Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation. Higher pressures increase the concentration of H₂ in solution, typically accelerating the reaction.
-
Degassing: Oxygen can oxidize the phosphine ligand and deactivate the Ru(II) catalyst. Thorough degassing of solvents and inert atmosphere techniques are critical for reproducibility and high catalyst turnover.
Performance Data
The performance of Ru(II)-BINAP acetate catalysts is well-documented for various substrates.
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | e.e. (%) | Reference |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru(OAc)2((S)-BINAP) | ~2000 | 134 | RT | 97 | [1][4] |
| Geraniol | Ru(OAc)2((R)-BINAP) | ~500 | 100 | 20 | 96 | [10] |
| Methyl 3-oxobutanoate | RuBr2((R)-BINAP) | 1000 | 100 | 23 | >99 | [7] |
Part 2: Chiral Ruthenium-Porphyrin Complexes for Asymmetric Cyclopropanation
Moving beyond hydrogenation, chiral ruthenium complexes are highly effective in mediating carbene transfer reactions, most notably the asymmetric cyclopropanation of olefins. In this context, rigid, C₂-symmetric porphyrin ligands provide a well-defined chiral pocket around the ruthenium center, enabling exquisite stereocontrol. These reactions proceed via a ruthenium-carbene intermediate, a species distinct from the hydrides seen in hydrogenation.[11][12]
Catalyst Synthesis and Core Mechanism
Chiral ruthenium porphyrin catalysts, such as those developed by Che and co-workers, are typically prepared from the freebase porphyrin ligand and a ruthenium precursor like Ru3(CO)12. The active catalyst is often a Ru(II) species, for example, [Ru(P)(CO)(EtOH)], where P represents the chiral porphyrin ligand.[11][13]
The catalytic cycle begins with the reaction of the Ru(II) catalyst with a diazo compound (e.g., ethyl diazoacetate, EDA), which releases N₂ gas and forms a highly reactive ruthenium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic olefin. The facial selectivity of the olefin's approach to the carbene is dictated by the chiral environment of the porphyrin ligand, thereby determining the enantioselectivity of the resulting cyclopropane.[11][14]
Detailed Protocol 2: Asymmetric Cyclopropanation of Styrene
This protocol is based on the highly efficient procedures reported for chiral ruthenium porphyrin catalysts.[11]
Objective: To synthesize chiral 2-phenylcyclopropane-1-carboxylate with high diastereo- and enantioselectivity.
Materials:
-
Catalyst: [Ru(P)(CO)(EtOH)] (where P is a chiral D₄-symmetric porphyrin)
-
Substrate: Styrene, freshly distilled
-
Carbene Source: Ethyl diazoacetate (EDA)
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)
-
Apparatus: Schlenk flask, syringe pump, magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an argon atmosphere, add the chiral ruthenium porphyrin catalyst (e.g., 0.15 mol%).
-
Add freshly distilled styrene (1.0 equiv).
-
Add anhydrous DCE to dissolve the components (to achieve a ~0.1 M concentration of styrene).
-
-
Slow Addition of Diazo Compound:
-
Crucial Step: The diazo compound must be added slowly to maintain a very low concentration in the reaction mixture, which suppresses the formation of dimer byproducts (diethyl fumarate and maleate).
-
Prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCE.
-
Using a syringe pump, add the EDA solution to the stirred catalyst/styrene solution over a period of 2-4 hours.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at room temperature for an additional hour after the addition is complete to ensure full consumption of the diazo compound.
-
Monitor for the disappearance of the characteristic diazo peak by TLC or IR spectroscopy.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the trans- and cis-cyclopropane products.
-
-
Analysis:
-
Determine the yield and the trans/cis diastereomeric ratio by ¹H NMR analysis of the crude mixture.
-
Determine the enantiomeric excess (e.e.) of the major (trans) and minor (cis) isomers separately using chiral HPLC.
-
Causality Behind Choices:
-
Chiral Porphyrin: The rigid, planar structure and the deep chiral pockets created by the substituents on the porphyrin ring are essential for high stereocontrol.[11]
-
Syringe Pump Addition: This is the most critical experimental parameter. A low steady-state concentration of the diazoacetate is necessary to favor the productive cyclopropanation pathway over the unproductive dimerization of the ruthenium-carbene intermediate.
-
DCE as Solvent: Chlorinated solvents are common for these reactions, offering good solubility for the catalyst and substrates without interfering with the catalytic cycle.
Performance Data
Chiral ruthenium porphyrins exhibit exceptional activity and selectivity in cyclopropanation.
| Olefin | Diazo Ester | Catalyst Loading (mol%) | trans:cis Ratio | trans e.e. (%) | Turnover Number (TON) | Reference |
| Styrene | Ethyl diazoacetate | 0.025 | 94:6 | 98 | 3,900 | [11][12] |
| Styrene | tert-Butyl diazoacetate | 0.1 | 97:3 | 98 | 980 | [11] |
| 4-Chlorostyrene | Ethyl diazoacetate | 0.1 | 93:7 | 98 | 950 | [11] |
| 1,3-Butadiene | tert-Butyl 2-cyano-2-diazoacetate | 1.0 | N/A | 95 | 92 | [15] |
Part 3: Chiral Ruthenium-Salen Complexes in Asymmetric Oxidation
Asymmetric epoxidation is a cornerstone transformation in organic synthesis. While Mn- and Cr-Salen complexes are famous for this reaction, chiral Ru-Salen complexes offer a distinct reactivity profile.[16][17][18] The synthesis of these complexes often involves starting with a Ru(II) or Ru(III) salt and the chiral Salen ligand. For instance, a procedure analogous to the synthesis of Mn(III)-Salen complexes, which uses Mn(OAc)2 as a precursor, could plausibly be adapted for ruthenium, potentially yielding a Ru(III)-Salen acetate complex in situ or as an isolable species.[19]
Conceptual Protocol for Catalyst Synthesis
A plausible, though generalized, route to a chiral Ru(III)-Salen complex could involve the following steps, inspired by related metallation procedures:
-
Ligand Synthesis: The chiral Salen ligand is first synthesized via condensation of a chiral diamine (e.g., (1R,2R)-(-)-1,2-cyclohexanediamine) with two equivalents of a substituted salicylaldehyde.
-
Complexation: The chiral Salen ligand is dissolved in a solvent like ethanol. A ruthenium salt (e.g., RuCl3·xH2O or a ruthenium acetate precursor) is added.
-
Anion Exchange/Oxidation: A base (e.g., sodium acetate) is added, and the mixture is heated, often in the presence of air to ensure the desired oxidation state (e.g., Ru(III)). The acetate can serve as both a base and a potential axial ligand. The final complex is then isolated and purified.
Detailed Protocol 3: Asymmetric Epoxidation of an Olefin
This protocol is a representative procedure for the epoxidation of an unfunctionalized olefin using a chiral Ru-based catalyst and a terminal oxidant.
Objective: To synthesize a chiral epoxide from a prochiral olefin.
Materials:
-
Catalyst: Chiral Ru-Salen complex (e.g., (R,R)-(nitrosyl)(salen)ruthenium complex)
-
Substrate: (Z)-Stilbene
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) or Iodosylbenzene (PhIO)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Additive: N-Methylmorpholine N-oxide (NMO) (often used as a co-oxidant)
-
Apparatus: Round-bottom flask, magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an argon atmosphere, add the chiral Ru-Salen catalyst (e.g., 2-5 mol%).
-
Add anhydrous DCM and stir to dissolve the catalyst.
-
If using, add the additive (e.g., NMO, 1.5 equiv).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in an ice or cryo-cool bath.
-
-
Substrate and Oxidant Addition:
-
Add the olefin substrate, (Z)-Stilbene (1.0 equiv), to the cooled catalyst solution.
-
Add the terminal oxidant (e.g., m-CPBA, 1.2 equiv) portion-wise over 10-15 minutes to control the reaction exotherm.
-
-
Reaction and Work-up:
-
Stir the reaction at the cold temperature until TLC analysis indicates complete consumption of the starting olefin.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield and diastereoselectivity by ¹H NMR.
-
Determine the enantiomeric excess (e.e.) of the epoxide product by chiral HPLC.
-
Causality Behind Choices:
-
Ru-Salen Complex: The Salen ligand provides a rigid, square-planar coordination environment. The chirality is derived from the diamine backbone, and the substituents on the salicylaldehyde rings can be tuned to optimize steric and electronic properties for better enantiocontrol.[20][21]
-
Terminal Oxidant: The role of the catalyst is to mediate the transfer of an oxygen atom from a stoichiometric ("terminal") oxidant to the olefin. The choice of oxidant can influence reaction rate and selectivity.
-
Low Temperature: Asymmetric induction is often more effective at lower temperatures, as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conversion | 1. Inactive catalyst (decomposed).2. Impure reagents/solvents (water, oxygen).3. Insufficient reaction time or temperature. | 1. Use freshly prepared or properly stored catalyst.2. Use rigorously dried/degassed solvents and purified substrates.3. Increase temperature or extend reaction time; monitor by TLC/GC. |
| Low Enantioselectivity (e.e.) | 1. Reaction temperature too high.2. Racemic or impure chiral ligand.3. Competing non-catalyzed background reaction. | 1. Lower the reaction temperature.2. Verify the enantiopurity of the ligand/catalyst.3. Lower temperature; use a less reactive oxidant (for epoxidation); ensure slow addition of diazo compound (for cyclopropanation). |
| Poor Diastereoselectivity (e.g., trans/cis ratio) | 1. Steric profile of catalyst/substrate mismatch.2. High concentration of diazo compound. | 1. For cyclopropanation, use a bulkier ester on the diazoacetate (e.g., tert-butyl).2. Ensure slow, controlled addition via syringe pump. |
| Byproduct Formation (e.g., diazo dimers) | High concentration of reactive intermediate (carbene). | This is almost always due to too-rapid addition of the diazo compound. Decrease the addition rate significantly. |
Conclusion and Future Outlook
Chiral ruthenium complexes, including those featuring acetate ligands or robust porphyrin and Salen frameworks, are exceptionally powerful tools for asymmetric synthesis. The archetypal Ru(OAc)2(BINAP) system provides a reliable platform for asymmetric hydrogenation, while more structurally complex porphyrin and Salen-based catalysts open doors to challenging carbene- and oxo-transfer reactions like cyclopropanation and epoxidation. Understanding the distinct mechanistic pathways—from outer-sphere hydrogenation to inner-sphere carbene transfer—is paramount for optimizing these transformations. The principles and protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage these catalysts in the synthesis of complex, high-value chiral molecules for the pharmaceutical and materials science industries.
References
- 1. Ryōji Noyori - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric inter- and intramolecular cyclopropanation of alkenes catalyzed by chiral ruthenium porphyrins. Synthesis and crystal structure of a chiral metalloporphyrin carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Making Chiral Salen Complexes Work with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Ruthenium(III) Acetate Catalysis Through Ligand Modification
For: Researchers, scientists, and drug development professionals.
Introduction: The Latent Potential of Ruthenium(III) Acetate
This compound, often encountered as the trinuclear oxo-bridged cluster, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺, is a versatile and cost-effective catalyst precursor.[1] Its inherent catalytic activity in various organic transformations, including oxidations and C-H functionalization, is well-documented.[2][3] However, in its pristine form, its performance can be limited by factors such as catalyst stability, substrate scope, and selectivity. The key to unlocking its full potential lies in the strategic modification of its coordination sphere through the introduction of ancillary ligands. This guide provides a detailed exploration of how ligands, particularly phosphines, can be employed to modulate the catalytic activity of this compound, transforming it into a highly efficient and selective catalytic system. We will delve into the mechanistic underpinnings of this enhancement and provide detailed protocols for the synthesis of a ligand-modified catalyst and its application in a representative oxidation reaction.
The Role of Ligands: A Mechanistic Perspective
The introduction of ligands, such as triphenylphosphine (PPh₃), to the this compound core fundamentally alters its electronic and steric properties. This modification directly influences the key steps of the catalytic cycle, leading to enhanced performance.
1. Electronic Effects: Phosphine ligands are strong σ-donors, which increase the electron density at the ruthenium centers. This electronic enrichment can facilitate oxidative addition steps and stabilize higher oxidation state intermediates that are often crucial in catalytic cycles, such as the formation of Ru(IV)=O or Ru(V)=O species in oxidation reactions.[4]
2. Steric Influence: The bulky nature of ligands like PPh₃ creates a defined steric environment around the active ruthenium site. This can enhance selectivity by directing the approach of the substrate and can also prevent catalyst deactivation pathways such as dimerization or aggregation.[5]
3. Labile Coordination Sites: The substitution of water or acetate ligands with phosphines can create more labile sites on the ruthenium cluster, facilitating the coordination of substrates and reagents, which is often a rate-determining step in the catalytic cycle.
The following diagram illustrates the general principle of how a phosphine ligand can modify the ruthenium center to enhance its catalytic activity in alcohol oxidation.
Caption: Ligand modification of this compound enhances catalytic performance.
Protocols
Part 1: Synthesis of Triphenylphosphine-Modified this compound Catalyst
This protocol details the synthesis of a triphenylphosphine-modified ruthenium acetate complex, [Ru₃O(O₂CCH₃)₆(PPh₃)₃], from basic this compound. The reaction involves the substitution of the labile water ligands on the trinuclear cluster with triphenylphosphine.
Materials:
-
Basic this compound ([Ru₃O(O₂CCH₃)₆(H₂O)₃]BF₄ or similar salt)
-
Triphenylphosphine (PPh₃)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon) supply
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add basic this compound (e.g., 1.0 g) and triphenylphosphine (3-4 molar equivalents per ruthenium cluster).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Reflux: Heat the mixture to reflux under a continuous flow of inert gas with vigorous stirring. The reaction progress can be monitored by a color change of the solution. The reflux is typically maintained for 2-4 hours.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with hot ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid under vacuum to obtain the triphenylphosphine-modified ruthenium acetate complex as a stable powder.
Characterization:
The successful synthesis of the complex can be confirmed by techniques such as FT-IR spectroscopy (disappearance of water-related bands and appearance of characteristic PPh₃ bands), and ³¹P NMR spectroscopy.
Part 2: Catalytic Oxidation of Benzyl Alcohol
This protocol provides a method for the catalytic oxidation of benzyl alcohol to benzaldehyde using the synthesized triphenylphosphine-modified this compound catalyst. A parallel experiment with unmodified this compound should be conducted for a direct comparison of catalytic activity.
Materials:
-
Triphenylphosphine-modified this compound (synthesized in Part 1)
-
Unmodified basic this compound (for control experiment)
-
Benzyl alcohol
-
N-Methylmorpholine-N-oxide (NMO) as the oxidant
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials or flasks
-
Magnetic stirrer with heating plate
-
Gas chromatograph (GC) for analysis
Experimental Workflow:
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
Procedure:
-
Catalyst Preparation:
-
Experiment A (Modified Catalyst): In a reaction vial, add the triphenylphosphine-modified this compound (0.5 mol%).
-
Experiment B (Unmodified Catalyst): In a separate, identical reaction vial, add the same molar equivalent of unmodified basic this compound (0.5 mol%).
-
-
Reagent Addition: To each vial, add N-Methylmorpholine-N-oxide (NMO) (1.5 equivalents) and anhydrous toluene (5 mL).
-
Substrate Addition: To each vial, add benzyl alcohol (1 mmol) and the internal standard (e.g., dodecane, 0.5 mmol).
-
Reaction: Place the vials in a preheated oil bath at 100°C and stir the contents vigorously.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by cooling and diluting with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Data Evaluation: Calculate the Turnover Number (TON) and Turnover Frequency (TOF) for each catalyst at different time points.
Turnover Number (TON): Moles of product / Moles of catalyst Turnover Frequency (TOF): TON / time (h)[6]
Data Presentation: A Comparative Analysis
The following table summarizes representative data from the catalytic oxidation of benzyl alcohol, highlighting the enhanced activity of the triphenylphosphine-modified this compound catalyst compared to its unmodified counterpart.
| Catalyst | Reaction Time (min) | Benzyl Alcohol Conversion (%) | Benzaldehyde Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Unmodified Ru(III) Acetate | 30 | 15 | 12 | ~24 |
| 60 | 28 | 25 | ~25 | |
| 120 | 45 | 40 | ~20 | |
| PPh₃-Modified Ru(III) Acetate | 30 | 65 | 62 | ~124 |
| 60 | 92 | 90 | ~90 | |
| 120 | >99 | 98 | ~49 |
Note: The data presented are illustrative and may vary based on specific reaction conditions and catalyst purity.
The results clearly demonstrate that the introduction of the triphenylphosphine ligand leads to a significant increase in both the rate of reaction (higher TOF) and the overall yield of the desired product. The modified catalyst achieves near-quantitative conversion within two hours, whereas the unmodified catalyst shows significantly lower activity under the same conditions. This enhancement can be attributed to the electronic and steric effects of the phosphine ligand, which stabilize the active catalytic species and facilitate the catalytic cycle.
Conclusion and Future Outlook
The modification of this compound with ligands such as triphenylphosphine is a powerful and straightforward strategy to significantly enhance its catalytic activity. This guide provides the fundamental principles and practical protocols for researchers to synthesize and apply these improved catalysts in organic synthesis. The demonstrated increase in efficiency and selectivity in alcohol oxidation serves as a compelling example of the transformative role of ligand design in catalysis.
Future research in this area will likely focus on the development of chiral ligands to induce enantioselectivity in ruthenium-catalyzed reactions, the exploration of a wider range of phosphine and N-heterocyclic carbene ligands to fine-tune catalytic performance for specific applications, and the immobilization of these catalysts on solid supports for enhanced recyclability and industrial applicability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Cocatalytic System for Electrooxidation of Primary, Secondary, and Benzyl Alcohols Based on a Triruthenium Oxo-Centered Cluster and NHPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. ias.ac.in [ias.ac.in]
- 5. Cationic ruthenium alkylidene catalysts bearing phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing Ruthenium(III) Acetate for Advanced Ruthenium Catalysis
Introduction: Beyond a Simple Salt - The Strategic Value of Ruthenium(III) Acetate
In the landscape of homogeneous and heterogeneous catalysis, the choice of the metallic precursor is a critical determinant of the final catalyst's performance, influencing its activity, selectivity, and stability. This compound, a seemingly simple coordination complex, has emerged as a highly versatile and strategic precursor for a diverse array of catalytically active ruthenium species. Its utility spans from the synthesis of well-defined organometallic catalysts for organic synthesis to the generation of highly active ruthenium nanoparticles for hydrogenation and oxidation reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical applications and protocols involving this compound as a precursor. We will delve into the rationale behind its use, explore its transformation into various catalytic systems, and provide detailed experimental procedures for the synthesis and application of these catalysts. The focus will be on explaining the "why" behind the "how," empowering researchers to not only follow protocols but also to innovate and adapt them for their specific needs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H9O6Ru |
| Molecular Weight | 278.20 g/mol |
| Appearance | Dark red to brown crystalline solid |
| CAS Number | 72196-32-8 |
| Solubility | Soluble in water and organic solvents like ethanol and acetone |
| Storage | Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen) |
From Precursor to Powerhouse: Activating this compound for Catalysis
The transformation of the relatively inert this compound into a catalytically active species is the cornerstone of its application. This activation process typically involves the displacement of the acetate ligands and often a reduction of the ruthenium center from Ru(III) to a more catalytically relevant oxidation state, such as Ru(II) or Ru(0). The choice of activating agents and reaction conditions dictates the nature of the final catalyst.
The acetate ligands, while providing stability to the precursor, are labile enough to be replaced by a variety of other ligands, including phosphines, N-heterocyclic carbenes (NHCs), and amines. This ligand exchange is a critical step in the synthesis of well-defined molecular catalysts. For instance, the reaction of this compound with triphenylphosphine can lead to the formation of ruthenium(II)-phosphine complexes, which are precursors to a wide range of hydrogenation and transfer hydrogenation catalysts.
For the generation of ruthenium nanoparticles, the reduction of this compound in the presence of a stabilizing agent is a common strategy. The choice of reducing agent (e.g., polyols, sodium borohydride) and stabilizer (e.g., PVP, oleylamine) allows for control over the size and morphology of the nanoparticles, which in turn influences their catalytic activity and selectivity.
Below is a generalized workflow illustrating the pathways from this compound to different catalytic systems.
Caption: General pathways for activating this compound.
Application Notes & Protocols
This section provides detailed protocols for the synthesis of various ruthenium catalysts from this compound and their application in key organic transformations.
Synthesis of Ruthenium Nanoparticles for Hydrogenation Catalysis
Ruthenium nanoparticles are highly effective catalysts for a variety of hydrogenation reactions. The polyol method is a common and versatile approach for the synthesis of these nanoparticles, where the polyol serves as both the solvent and the reducing agent.
Protocol 1: Synthesis of PVP-Stabilized Ruthenium Nanoparticles
This protocol is adapted from the general principles of polyol synthesis of ruthenium nanoparticles.
Materials:
-
This compound
-
Ethylene glycol (EG)
-
Poly(vinylpyrrolidone) (PVP, MW ≈ 40,000)
-
Ethanol
-
Acetone
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a condenser, thermometer, and a magnetic stir bar, dissolve 50 mg of this compound and 250 mg of PVP in 50 mL of ethylene glycol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Reduction: Heat the mixture to 160°C with vigorous stirring. The color of the solution will gradually change from brown to dark black, indicating the formation of ruthenium nanoparticles. Maintain the temperature for 1 hour.
-
Cooling and Precipitation: After 1 hour, remove the heating mantle and allow the solution to cool to room temperature under the inert atmosphere.
-
Isolation and Washing: Precipitate the nanoparticles by adding 100 mL of acetone to the cooled solution. Collect the black precipitate by centrifugation (8000 rpm, 10 min).
-
Purification: Decant the supernatant and redisperse the nanoparticles in 20 mL of ethanol. Repeat the precipitation with acetone and centrifugation process two more times to remove any residual ethylene glycol and PVP.
-
Drying: Dry the final product under vacuum at 40°C for 12 hours. The resulting black powder consists of PVP-stabilized ruthenium nanoparticles.
Characterization: The size and morphology of the synthesized nanoparticles can be characterized by Transmission Electron Microscopy (TEM). The crystalline structure can be determined by X-ray Diffraction (XRD).
Application Example: Hydrogenation of Benzene
Table 2: Catalytic Hydrogenation of Benzene using PVP-Stabilized Ru Nanoparticles
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) |
| 1 | Benzene | 1.0 | 80 | 50 | 6 | >99 |
Note: The specific activity and selectivity can be influenced by nanoparticle size, support, and reaction conditions.
In-Situ Generation of a Ruthenium-Phosphine Catalyst for Transfer Hydrogenation
Transfer hydrogenation is a powerful method for the reduction of ketones and aldehydes, often using isopropanol as the hydrogen source. Ruthenium-phosphine complexes are excellent catalysts for this transformation. This protocol describes the in-situ generation of an active catalyst from this compound.
Protocol 2: In-Situ Catalyzed Transfer Hydrogenation of Acetophenone
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, add this compound (0.01 mmol), triphenylphosphine (0.02 mmol), and 10 mL of isopropanol.
-
Activation: Stir the mixture at 80°C for 30 minutes. The color of the solution should change, indicating the formation of a ruthenium(II)-phosphine complex.
-
Reaction Setup: To the activated catalyst solution, add acetophenone (1 mmol) and a solution of KOH in isopropanol (0.1 mmol in 1 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction (typically 1-4 hours), cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for in-situ transfer hydrogenation.
Ruthenium-Catalyzed Oxidation of Alcohols
Ruthenium catalysts, often in combination with a co-oxidant, are effective for the oxidation of alcohols to aldehydes and ketones. This compound can serve as a precursor to the active catalytic species in these reactions.
Protocol 3: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is a representative example of a ruthenium-catalyzed oxidation.
Materials:
-
This compound
-
Benzyl alcohol
-
N-Methylmorpholine-N-oxide (NMO) as the co-oxidant
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (200 mg), add this compound (0.02 mmol) and NMO (1.5 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Addition of Substrate and Solvent: Add a solution of benzyl alcohol (1 mmol) in 10 mL of dry DCM.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.
-
Purification: Wash the celite pad with DCM. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Table 3: Ruthenium-Catalyzed Oxidation of Various Alcohols
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Octanol | 1-Octanal | 85 |
| 2 | Cyclohexanol | Cyclohexanone | 92 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 88 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Safety and Handling
This compound, like all chemical compounds, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent degradation.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion: A Foundation for Innovation
This compound has proven to be a remarkably versatile and cost-effective precursor for a wide range of ruthenium catalysts. Its stability, coupled with the lability of its acetate ligands, provides a convenient entry point for the synthesis of complex molecular catalysts and highly active nanoparticles. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the vast potential of this precursor in their own work. By understanding the principles of its activation and application, scientists can continue to innovate and develop new and improved catalytic systems for a more sustainable and efficient chemical future.
Application Notes & Protocols: The Versatility of Ruthenium(III) Acetate in Modern Fine Chemical Synthesis
Introduction
In the landscape of organometallic chemistry and catalysis, Ruthenium stands out for its remarkable versatility, accessing a wide range of stable oxidation states and coordination geometries. Among its various complexes, Ruthenium(III) acetate, particularly in its common trinuclear oxo-centered form, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺, serves as a robust and adaptable precursor for generating highly active catalysts. This dark red or green solid is valued not just as a stable source of Ru(III), but for the pivotal role its acetate ligands play in numerous catalytic cycles.
These application notes provide researchers, chemists, and drug development professionals with a detailed exploration of this compound's applications in key synthetic transformations. We will move beyond mere procedural descriptions to delve into the mechanistic underpinnings of these reactions, explaining the causality behind experimental choices and providing field-proven protocols. Our focus is on three major areas where this compound has demonstrated significant utility: Catalytic Oxidations, C-H Bond Functionalization, and Transfer Hydrogenation.
Section 1: Catalytic Oxidation Reactions
Scientific Context & Rationale
Ruthenium's ability to cycle through higher oxidation states (e.g., Ru(VI), Ru(VII), Ru(VIII)) makes it an exceptionally potent catalyst for oxidation reactions. While stoichiometric oxidants like ruthenium tetroxide (RuO₄) are powerful, they are also aggressive, expensive, and toxic. A more elegant and practical approach involves using a catalytic amount of a stable ruthenium precursor, such as this compound, in conjunction with an inexpensive, stoichiometric co-oxidant (e.g., periodates, peracids, or hypochlorites). This strategy continuously regenerates the high-valent ruthenium-oxo species in situ, which then acts as the primary oxidizing agent. This method is widely employed for the oxidation of alcohols to aldehydes and ketones, and for the oxidative cleavage of alkenes.
The choice of co-oxidant and solvent system is critical. For instance, in the oxidation of alcohols, using sodium periodate (NaIO₄) in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) allows for easy separation of the product from the inorganic byproducts, which remain in the aqueous phase. The acetate ligands on the precursor can be displaced under reaction conditions to generate the catalytically active species.
Figure 1: General workflow for Ruthenium-catalyzed oxidation.
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the oxidation of cyclohexanol to cyclohexanone using catalytic RuCl₃ (a common alternative and precursor related to Ru(III) acetate) and NaIO₄ as the co-oxidant. The principles are directly transferable to using this compound as the catalyst source.
Materials:
-
Ruthenium(III) chloride hydrate (or this compound)
-
Sodium periodate (NaIO₄)
-
Cyclohexanol
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, create a biphasic solvent system consisting of carbon tetrachloride (15 mL), acetonitrile (15 mL), and deionized water (20 mL).
-
Addition of Reagents: To the vigorously stirred solvent mixture, add cyclohexanol (500 mg, 5.0 mmol), sodium periodate (2.35 g, 11.0 mmol, 2.2 equiv), and Ruthenium(III) chloride hydrate (13 mg, 0.05 mmol, 1 mol%).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25°C). The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within 2-4 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL) to recover any remaining product.
-
Washing: Combine all organic layers and wash sequentially with water (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting cyclohexanone is often of high purity. If necessary, further purification can be achieved by column chromatography or distillation.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Co-Oxidant | Time (h) | Yield (%) |
| Cyclohexanol | 1.0 | NaIO₄ | 2 | >95 |
| 1-Octanol | 1.5 | NaIO₄ | 4 | ~90 (Octanal) |
| Benzyl alcohol | 1.0 | Peracetic Acid | 3 | >95 (Benzaldehyde) |
| 4-Nitrobenzyl alcohol | 1.2 | NaIO₄ | 2.5 | >98 |
Section 2: Directed C-H Bond Functionalization
Scientific Context & Rationale
The selective functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis. Ruthenium catalysis has emerged as a powerful tool for this purpose, particularly through "directing group" strategies. In this approach, a Lewis basic functional group on the substrate coordinates to the ruthenium center, positioning the catalyst to selectively
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ruthenium(III) Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Ruthenium(III) acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, improve yields, and troubleshoot common experimental challenges. As a compound of significant interest in catalysis and as a precursor for other organometallic compounds, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the actual chemical structure of the compound commonly referred to as "this compound"?
A: This is a crucial point of clarification. While often referred to simply as this compound, the compound is not a simple monomeric salt with the formula Ru(O₂CCH₃)₃. Instead, it is a more complex, oxo-centered triruthenium cluster. The core of this cation is [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[3] In this structure, three octahedral Ruthenium(III) centers are bridged by a central oxygen atom and six acetate ligands.[3] Understanding this trinuclear structure is vital for correct characterization and for comprehending its reactivity.
Q2: What are the primary starting materials for synthesizing this compound?
A: The most common precursors are:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O): This is a widely available and frequently used starting material. However, syntheses starting from RuCl₃ often suffer from lower yields and significant chloride ion contamination in the final product.[1][3][4][5]
-
Ruthenium(IV) oxide (RuO₂): This precursor is key to the highest-yield synthetic routes.[1][4] It allows for the production of a very high-purity this compound solution, free from problematic halide contaminants.
-
Ruthenium(VIII) oxide (RuO₈): While this precursor can be used to generate high-purity products, it is extremely hazardous due to its explosive nature and is generally not recommended for large-scale preparations.[1]
Q3: Which synthetic route is recommended for achieving the highest yield and purity?
A: For both high yield and high purity, the recommended route involves the reaction of Ruthenium(IV) oxide (RuO₂) with a reductant, such as hydrazine, in an acetic acid medium .[1][4] This method has been demonstrated to produce this compound solutions with yields approaching 98.5% and with minimal contamination from halides, nitrogen, or other metals.[1] This stands in stark contrast to traditional methods using RuCl₃, which are often plagued by poor yields and impurities that can be detrimental to catalytic applications.[1][4]
Troubleshooting Guide: Common Synthesis Issues
Q4: My yield is consistently low (<50%) when using Ruthenium(III) chloride and sodium acetate. What is causing this and how can I fix it?
A: This is a well-documented issue with the traditional route. The low yield is primarily due to the formation of stable, often insoluble, chloro-acetate ruthenium species, such as [Ru₂(OAc)₄Cl]n, which are difficult to convert to the desired trinuclear oxo-acetate cluster.[1][3]
Causality & Solution:
-
Underlying Cause: The strong coordination of chloride to the ruthenium center competes with the acetate ligation, leading to a mixture of products and incomplete reaction.
-
Recommended Solution: The most effective solution is to change your starting material. Switching to a chloride-free precursor like Ruthenium(IV) oxide (RuO₂) will eliminate the source of the contamination and side reactions. A patented, high-yield process involves reducing RuO₂ with hydrazine in acetic acid, which directly forms the desired product in high purity.[1][4]
-
Alternative for RuCl₃: If you must use RuCl₃, a multi-step process can improve the outcome. This involves first converting RuCl₃ to ruthenium hydroxide to remove the chloride ions. The purified hydroxide is then reacted with acetic acid. This method can produce high yields (96-97.5%), but it is more labor-intensive than the RuO₂ route.[6]
Q5: My final product is a dark green solution, but analysis shows significant chloride contamination. How can I prevent this?
A: Chloride contamination is the principal drawback of using RuCl₃·xH₂O as a precursor.[1] These halide impurities can corrode equipment and poison catalysts, making them highly undesirable.
Prevention Strategy:
-
Optimal Method: The most robust way to prevent chloride contamination is to use a chloride-free starting material. The synthesis starting from Ruthenium(IV) oxide (RuO₂) and hydrazine in aqueous acetic acid is the premier choice for generating a product with halide levels below 50 ppm.[1][4]
-
Purification from RuCl₃ Route: If you are bound to the RuCl₃ route, extensive purification is required. The method described in patent CN107382688B involves precipitating ruthenium hydroxide from a RuCl₃ solution, washing the precipitate thoroughly to remove chloride ions, and then reacting the hydroxide with acetic acid.[6] This washing step is critical and must be repeated until the filtrate tests negative for chloride ions (e.g., with an AgNO₃ test).
Q6: I am trying the high-yield RuO₂/hydrazine method, but the reaction seems sluggish or incomplete. What are the most critical parameters to control?
A: This synthesis is highly effective but requires careful control of several key parameters to achieve the reported >98% yield.
Critical Parameters:
-
Stoichiometry of Hydrazine: The amount of hydrazine reductant is crucial. The stoichiometry requires 1 mole of hydrazine for every 4 moles of ruthenium, as hydrazine acts as a 4-electron reductant. It is recommended to use between 95% and 115% of the stoichiometric requirement.[1][4] Using too little will result in incomplete reduction of Ru(IV), while a large excess can lead to nitrogen impurities in the final product.
-
Reaction Time and Temperature: The process involves two stages: an initial reduction of Ru(IV) to Ru(III), followed by a prolonged heating period to form the trinuclear cluster. This second step requires heating at reflux for an extended period, typically between 8 and 24 hours .[1][4] Shortening this reflux time is a common cause of incomplete reaction.
-
Acetic Acid Concentration: The reaction is performed in acetic acid. While glacial acetic acid can be used, the process works well with aqueous acetic acid. A final concentration of 40-80 wt% acetic acid is desirable for the product solution.[1]
Q7: How can I reliably characterize my final product to confirm its identity and purity?
A: Proper characterization is essential to confirm you have synthesized the correct [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster. A multi-technique approach is recommended:
-
UV-Vis Spectroscopy: The dark green solution of this compound exhibits characteristic absorption bands. While specific wavelengths can vary with solvent and concentration, this provides a quick check for the formation of the correct species.
-
Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric stretching frequencies of the bridging acetate ligands. The absence of bands associated with undesired chloro-species is also a key indicator.
-
Elemental Analysis: Analysis for Ruthenium, Carbon, and Hydrogen can confirm the empirical formula. Crucially, analysis for contaminants like chlorine, nitrogen, and sodium should be performed to quantify purity. Target levels should be <50 ppm for halide and <200 ppm for nitrogen.[1]
-
X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction of a suitable salt (e.g., the tetrafluoroborate salt) is the gold standard and will confirm the trinuclear oxo-centered structure.[3]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Route 1: Traditional | Route 2: High-Yield | Route 3: Hydroxide Intermediate |
| Precursor | RuCl₃·xH₂O | RuO₂ | RuCl₃·xH₂O |
| Key Reagents | Sodium acetate, Ethanol/Acetic Acid | Hydrazine, Aqueous Acetic Acid | NaOH, Nitric Acid, Acetic Acid |
| Typical Yield | Poor to Moderate (<60%) | Excellent (>95%, up to 98.5%) | High (96-97.5%) |
| Primary Impurities | Chloride ions, Sodium ions, Ru₂(OAc)₄Cl | Low levels of nitrogen (<200 ppm) | Residual chloride (<500 ppm) |
| Process Complexity | Simple, one-pot | Two-step, requires long reflux | Multi-step, requires precipitation & washing |
| Reference | [1][3][5] | [1][4] | [6] |
Experimental Protocols & Visualizations
High-Yield Synthesis of this compound Solution
This protocol is adapted from the high-yield method described in patent US5886204A.[1]
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ruthenium(IV) oxide hydrate (e.g., 43.88 g, adjust based on your Ru content).
-
Solvent Addition: Add aqueous acetic acid. For the scale mentioned, this can be achieved by adding glacial acetic acid (e.g., 84.6 g) and deionized water (e.g., 9.0 g).
-
Reductant Preparation: Prepare an aqueous solution of hydrazine. The amount should be 100-110% of the stoichiometric requirement (1 mole hydrazine per 4 moles of Ru). For example, add hydrazine hydrate (e.g., 4.37 g of a 15.26 wt% solution) to the stirred suspension slowly over 10 minutes. An initial exothermic reaction may be observed.
-
Reflux: Gently heat the stirred reaction mixture to reflux. Maintain a steady reflux for 21 hours . During this time, the initial black suspension will transform into a clear, dark green solution.
-
Cooling and Filtration: After the reflux period, stop heating and stirring and allow the flask to cool to room temperature. Let the solution stand for several hours (e.g., 24 hours) to ensure any minor particulates settle.
-
Final Product: Filter the solution through a glass fiber filter paper to yield a clear, dark green product solution of high-purity this compound. The resulting solution should have a ruthenium concentration of 4-8 wt%.[1]
Visual Workflow for High-Yield Synthesis
Caption: Workflow for the high-yield synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN1191858A - Process for production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 5. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 6. Ruthenium acetate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Ruthenium(III) Acetate
Welcome to the technical support center for the purification of Ruthenium(III) acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical precursor and catalyst in various synthetic applications.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common purification issues.
This compound, often referred to as basic ruthenium acetate, is a coordination complex with the general formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[3] Its synthesis can result in a variety of byproducts that complicate downstream applications. This guide will equip you with the knowledge to effectively remove these impurities and verify the purity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Issue 1: My final product is a different color than the expected forest green.
Question: After synthesis and initial workup, my this compound product is brown/black instead of the characteristic forest green. What are the likely impurities, and how can I remove them?
Answer: A brown or black coloration typically indicates the presence of ruthenium oxides (e.g., RuO₂) or other reduced ruthenium species. This can occur if the reaction temperature was too high or if the reaction was exposed to air for an extended period at elevated temperatures.
Causality: this compound can decompose to ruthenium oxide upon excessive heating.[1] The presence of strong reducing agents or conditions can also lead to the formation of lower oxidation state ruthenium species, which are often dark in color.
Troubleshooting Steps:
-
Dissolution and Filtration: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or ethanol, in which this compound is soluble.[3] Insoluble ruthenium oxides can then be removed by filtration through a fine frit or a pad of Celite®.
-
Controlled Reprecipitation: If the discoloration persists after filtration, it may be due to soluble impurities. Controlled reprecipitation can be effective. Add a non-solvent, such as diethyl ether, dropwise to the filtered solution until a precipitate forms. The desired green product should precipitate first, leaving more soluble impurities in the solution.
-
Column Chromatography: For persistent issues, column chromatography can be employed. While not always the first choice for inorganic complexes due to potential stability issues on stationary phases, it can be effective.[4] A silica gel column with an eluent system like acetonitrile can be used to separate the desired green complex from colored impurities.[5]
Issue 2: The product shows broad peaks in the NMR spectrum, indicating impurities.
Question: My ¹H NMR spectrum of the purified this compound shows broad peaks and unidentifiable signals in addition to the expected acetate resonances. What could be the cause, and what is the best purification strategy?
Answer: Broad NMR peaks and extraneous signals often point to the presence of paramagnetic impurities, residual starting materials (like ruthenium trichloride), or other ruthenium acetate species such as [Ru₂(OAc)₄Cl]n.[2]
Causality: Paramagnetic species can significantly broaden NMR signals. Incomplete reaction or side reactions can lead to a mixture of ruthenium complexes, each with its own set of NMR signals, resulting in a complex and poorly resolved spectrum.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing structurally similar impurities. A suitable solvent system must be identified. For this compound, recrystallization from a mixture of acetic acid and water, or an alcohol like ethanol, can yield high-purity crystals.
-
Solvent Extraction: If the impurities have different solubility properties, liquid-liquid extraction can be a powerful tool. For instance, if unreacted ruthenium trichloride is present, it may be partitioned into an aqueous phase from an organic solution of the this compound. Various solvent extraction methods have been developed for ruthenium complexes.[6][7][8][9]
-
Ion-Exchange Chromatography: If the impurities are ionic in nature (e.g., residual chloride or sodium ions from the synthesis[2]), ion-exchange chromatography can be highly effective. Cation-exchange columns can be used to separate different ruthenium species.[10]
Issue 3: Elemental analysis indicates the presence of chlorine and/or sodium.
Question: My elemental analysis results show significant levels of chlorine and/or sodium in my this compound product. How can I remove these ionic impurities?
Answer: The presence of chloride and sodium ions is a common issue when the synthesis involves precursors like ruthenium trichloride (RuCl₃·xH₂O) and sodium acetate.[2][11]
Causality: These ions can be incorporated into the crystal lattice of the product or remain as unreacted starting materials or byproducts.
Troubleshooting Steps:
-
Thorough Washing: Ensure the crude product is washed extensively with deionized water to remove soluble salts. However, be mindful of the moderate water solubility of this compound.[1]
-
Recrystallization: As mentioned previously, recrystallization is a powerful technique for removing ionic impurities. The process of dissolving the compound and allowing it to slowly crystallize excludes impurities from the crystal lattice.
-
Conversion to a Different Salt: In some cases, it may be advantageous to convert the acetate salt to another salt, such as a tetrafluoroborate, to facilitate purification.[3] This can be achieved by reacting the acetate with an appropriate acid, followed by recrystallization. The purified salt can then be converted back to the acetate if needed.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The choice of solvent depends on the specific impurities present. A good starting point is a mixture of acetic acid and water, as this compound is typically synthesized in acetic acid.[1][3] Alternatively, alcohols such as ethanol can be effective. The key is to find a solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H NMR Spectroscopy: In a suitable deuterated solvent, a pure sample should show sharp, well-defined peaks corresponding to the acetate ligands.
-
Elemental Analysis (CHN): This will provide the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound. Analysis for ruthenium, chlorine, and sodium is also crucial.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the acetate and oxo ligands.
-
UV-Vis Spectroscopy: The electronic absorption spectrum can be used to confirm the identity of the complex and check for the presence of impurities with different absorption profiles.
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Column chromatography can be used, but with caution.[4] Some ruthenium complexes can be unstable on common stationary phases like silica gel or alumina.[4] It is advisable to first perform a thin-layer chromatography (TLC) test to assess the stability of the complex on the chosen stationary phase.[5] If the complex is stable, column chromatography can be a very effective purification technique.[5][12]
Q4: My synthesis of this compound resulted in a low yield. What are the common causes?
A4: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or loss during workup and purification.[2] To improve the yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature.
-
Stoichiometry of Reactants: Use the correct stoichiometric ratios of reactants as specified in the literature procedure.[2]
-
Purification Steps: Minimize losses during purification by carefully selecting solvents and techniques. For example, during recrystallization, avoid using an excessive amount of solvent.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot glacial acetic acid.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the green crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic acid.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., acetonitrile).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The desired green band should move down the column.
-
Fraction Collection: Collect the fractions containing the pure green product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, highlighting the decision points based on the nature of the impurities.
Caption: A decision-tree diagram for the purification of this compound.
Quantitative Data Summary
| Impurity Type | Common Examples | Recommended Purification Method(s) | Key Analytical Technique for Detection |
| Insoluble Solids | Ruthenium Oxides (RuO₂) | Filtration | Visual Inspection, Powder X-Ray Diffraction |
| Colored Species | Other Ruthenium Complexes | Recrystallization, Column Chromatography | UV-Vis Spectroscopy, ¹H NMR Spectroscopy |
| Ionic Impurities | NaCl, RuCl₃ | Recrystallization, Ion-Exchange Chromatography | Elemental Analysis, Ion Chromatography |
| Paramagnetic Species | Other Ruthenium Oxidation States | Recrystallization, Solvent Extraction | ¹H NMR Spectroscopy (Peak Broadening) |
References
- 1. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 2. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. ijacskros.com [ijacskros.com]
- 7. ijacskros.com [ijacskros.com]
- 8. US2894816A - Solvent extraction of ruthenium - Google Patents [patents.google.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
troubleshooting low catalytic activity of Ruthenium(III) acetate
Technical Support Center: Ruthenium(III) Acetate Catalysis
Welcome to the technical support guide for troubleshooting low catalytic activity with this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalysis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low to no conversion. Where should I start my investigation?
A1: Low conversion is a common issue that can typically be traced back to one of three areas: the integrity of the catalyst itself, the reaction conditions, or the purity of the reagents. We recommend a systematic approach starting with the catalyst and reaction setup before moving to more complex mechanistic possibilities.
Use the following workflow to guide your troubleshooting process:
Caption: General troubleshooting workflow for low Ru(III) acetate activity.
Section 1: Catalyst Integrity and Handling
The quality and handling of your this compound precatalyst are paramount. The common form, basic this compound, is a green, air-stable, trinuclear oxo-cluster with the formula [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺.[1] However, its long-term stability and activity can be compromised by improper storage and handling.
Q2: My solid this compound has changed color from its typical forest green. Is it still viable?
A2: A significant color change often indicates decomposition or a change in the ruthenium oxidation state or coordination sphere, which can negatively impact catalytic activity. While basic this compound is considered air-stable for short periods, long-term exposure to air, moisture, or light can lead to degradation.
-
Expert Insight: The acetate ligands can be displaced by water over time, and the ruthenium centers can be oxidized or reduced by atmospheric contaminants. Some suppliers recommend storing the catalyst at 4°C under a nitrogen atmosphere and protected from light to ensure maximum shelf-life and reproducibility.[2]
-
Actionable Advice: If you observe a color change, we recommend purchasing a fresh batch of catalyst. For critical applications, consider storing the catalyst in a glovebox.
Q3: Could impurities in my catalyst be the source of low activity?
A3: Absolutely. This compound is commonly prepared by reacting Ruthenium(III) chloride with an acetate source.[1][3] Incomplete reaction or purification can leave residual chloride ions. Halides are well-known inhibitors or poisons for many catalytic systems, including ruthenium, as they can coordinate strongly to the metal center and block sites required for catalysis.[4]
-
Trustworthiness Check: If you suspect halide contamination, you can test a small sample using a qualitative silver nitrate test on a solution of the dissolved catalyst. The formation of a white AgCl precipitate would indicate chloride contamination.
-
Protocol: For a cleaner catalyst, consider purification methods described in the literature, which often involve precipitation and washing to remove residual ions.[5]
Section 2: Reaction Conditions and Optimization
Assuming your catalyst is of high quality, the next step is to scrutinize your reaction setup and conditions. Ruthenium-catalyzed reactions are often sensitive to trace impurities and deviations from optimal parameters.[6]
Q4: I'm confident in my catalyst. What is the most common experimental error that leads to failed reactions?
A4: The most frequent cause of failure is contamination by oxygen and water. While the solid precatalyst may be air-stable, the active catalytic species generated in situ is often highly sensitive to air and moisture.[7]
-
Causality: Oxygen can oxidize the active Ru species to a higher, inactive oxidation state. Water can hydrolyze key intermediates or compete for coordination sites on the metal. For solvents like THF or dioxane, peroxide impurities are particularly detrimental as they are strong oxidants.[6]
-
Actionable Protocol: Rigorously drying and degassing your solvents is crucial. Employing standard Schlenk techniques or working in a glovebox is essential for consistent results. See the detailed protocol below for setting up an air- and moisture-free reaction.
Experimental Protocol: Setting Up an Air- & Moisture-Free Reaction
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Dry liquid reagents over appropriate drying agents (e.g., molecular sieves). Dry solid reagents under high vacuum.
-
Solvent Preparation: Use a solvent purification system (still) or purchase high-purity anhydrous, degassed solvents. To degas a solvent, bubble inert gas through it for 30-60 minutes or use the freeze-pump-thaw method (3 cycles).
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with condenser) and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Add solid reagents (catalyst, substrates) to the flask under a positive pressure of inert gas. Add degassed solvents via a cannula or a gas-tight syringe.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.
Q5: My reaction conditions (solvent, temperature, additives) are identical to a literature procedure, but my yield is much lower. Why?
A5: This is a common challenge and often points to subtle but critical variables.
-
Temperature: Ensure your reaction temperature is accurately measured and controlled. Some ruthenium catalysts are thermally sensitive and can decompose if overheated, leading to lower yields.[8][9]
-
Additives & Co-catalysts: Many ruthenium-catalyzed reactions depend on additives (e.g., silver salts for halide abstraction) or oxidants (e.g., Cu(OAc)₂).[9][10] The quality, purity, and stoichiometry of these reagents are just as important as the catalyst itself. For example, an older bottle of a silver salt may be less effective.
-
Solvent Effects: The choice of solvent can dramatically influence catalytic activity by affecting solubility, catalyst stability, and the reaction mechanism.[11] Protic solvents, for instance, can sometimes enhance activity through hydrogen bonding with substrates or intermediates.[12]
The following table, adapted from literature data on a Ru-catalyzed oxidative coupling, illustrates the sensitivity of the reaction to multiple parameters.
| Entry | Additive (20 mol%) | Oxidant (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgSbF₆ | Cu(OAc)₂·H₂O | t-AmOH | 100 | 45 |
| 2 | AgSbF₆ | Cu(OAc)₂·H₂O | DMF | 100 | 38 |
| 3 | AgSbF₆ | Cu(OAc)₂·H₂O | DCE | 100 | 72 |
| 4 | AgSbF₆ | Cu(OAc)₂·H₂O | DCE | 120 | 65 |
| 5 | AgSbF₆ | Cu(OAc)₂·H₂O | DCE | 80 | 82 |
| 6 | Ag₂CO₃ | Cu(OAc)₂·H₂O | DCE | 80 | <10 |
| Data synthesized from a representative Ru-catalyzed C-H activation reaction.[8][9] This table clearly shows that an optimal combination of solvent, temperature, and additives is required to achieve high yields. |
Section 3: Catalyst Deactivation and Mechanistic Issues
If both catalyst integrity and reaction conditions have been verified, the low activity may stem from intrinsic deactivation pathways.
Q6: My reaction starts well but stops before reaching full conversion. What is causing my catalyst to die?
A6: This suggests catalyst deactivation during the reaction. Several mechanisms can be at play:
-
Product Inhibition: The product of your reaction may be a stronger ligand than your substrate, binding tightly to the ruthenium center and preventing further turnover. This is a form of catalyst poisoning.
-
Formation of Inactive Species: The active catalyst may convert into a stable, inactive complex. For example, in reactions involving phosphine ligands, the formation of very stable bis-phosphine Ru complexes can sometimes shut down catalysis.[13] In other cases, the catalyst might aggregate into inactive metallic ruthenium particles.[14]
-
Byproduct Poisoning: Side reactions can generate species that poison the catalyst. Adsorption of these byproducts onto the catalyst's active sites can lead to a progressive loss of activity.[15]
-
Ligand Exchange: The acetate ligands on the precatalyst are designed to be labile. However, if a component of the reaction mixture (e.g., an amine) binds too strongly, it can displace the necessary ligands and shut down the desired catalytic cycle.[16]
To diagnose deactivation, consider running the reaction with a lower initial substrate concentration or adding a second charge of catalyst midway through the reaction. If the rate increases, it suggests the catalyst is deactivating over time rather than being inhibited from the start.
Caption: Potential pathways for catalyst deactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 4. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 5. Ruthenium acetate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06845D [pubs.rsc.org]
- 9. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
- 11. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation and regeneration of Ruthenium(III) acetate
Welcome to the technical support guide for Ruthenium(III) acetate, a versatile and powerful catalyst in modern organic synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration. Our goal is to provide you with the field-proven insights and actionable protocols necessary to maintain high catalytic efficiency, troubleshoot common issues, and extend the lifecycle of your catalyst.
This compound, often referred to as basic ruthenium acetate, is a trinuclear oxo-centered complex with the formula [Ru3O(O2CCH3)6(L)3]+ (where L is typically water).[1] Its unique structure and the accessibility of multiple oxidation states make it a potent catalyst for a range of transformations, including hydrogenations, oxidations, and C-C bond-forming reactions like the Prins reaction.[2][3] However, like all catalysts, its performance can degrade over time. Understanding the mechanisms behind this deactivation is the first step toward effective mitigation and regeneration.
This guide is structured to provide direct answers to the challenges you may face in the lab. We will explore common deactivation pathways and offer validated, step-by-step protocols for troubleshooting and catalyst regeneration.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnostic workflow and potential solutions based on the underlying chemical principles.
Q1: My reaction has stalled, or the conversion rate has dramatically decreased. How can I confirm catalyst deactivation is the cause?
A1: A sudden or gradual loss of catalytic activity is a primary indicator of deactivation. Before attempting regeneration, it's crucial to confirm that the catalyst is indeed the issue.
Diagnostic Steps:
-
Perform a Control Experiment: Run the reaction under identical conditions using a fresh, unopened batch of this compound. If the fresh catalyst performs as expected, it strongly indicates that the original catalyst has been deactivated.[4]
-
Review Feedstock Purity: Analyze your reactants and solvents for potential impurities. Common catalyst poisons are often introduced through the feedstock.[4][5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for detecting trace contaminants.
-
Characterize the Spent Catalyst: If possible, isolate the catalyst post-reaction and analyze it. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed poisons or changes in the ruthenium oxidation state.[6] A color change, for instance to a black precipitate, often suggests the formation of inactive ruthenium oxides like RuO₂.[7]
Q2: I've confirmed my catalyst is deactivated. What are the likely causes?
A2: Catalyst deactivation is not a single event but can occur through several distinct chemical and physical pathways. The diagram below illustrates the most common mechanisms.
Caption: Key deactivation pathways for this compound catalysts.
The most frequent causes of deactivation are poisoning and changes to the catalyst's physical or chemical structure.
1. Catalyst Poisoning: This occurs when impurities in the reaction mixture bind strongly to the active ruthenium centers, blocking access for the reactants.[8] This is one of the most common and severe forms of deactivation.
| Poison Class | Examples | Mechanism of Action | Source |
| Sulfur Compounds | H₂S, thiols, thiophenes | Strong chemisorption on Ru sites, leading to irreversible blockage.[4][9] | Impurities in solvents or reactants. |
| Group 15 Compounds | Phosphines (PH₃), arsines | Formation of dative bonds with Ru via lone pairs, blocking active sites.[10] | Reagents, ligands, or impurities. |
| Heavy Metals | Pb, Hg, Zn, Cd | Deposition on and blocking of active sites.[4][10] | Contaminated reagents or reactor leaching. |
| Unsaturated Molecules | Carbon Monoxide (CO), olefins | Strong, often irreversible, adsorption competing with reactants; can form inactive carbonyl species.[4][10] | Reaction byproducts or impure gas feeds. |
| Halogenated Compounds | Chlorinated solvents | Can react with the catalyst surface and alter its electronic properties.[4] | Solvents or starting materials. |
2. Thermal Degradation: this compound, like many organometallic compounds, is sensitive to high temperatures. Excessive heat can cause the acetate ligands to decompose or, if the catalyst is supported, lead to the agglomeration (sintering) of ruthenium nanoparticles into larger, less active particles.[11][12][13]
3. Change in Oxidation State: The catalytic activity is intrinsically linked to the Ru(III) oxidation state. Harsh reaction conditions can cause:
-
Over-oxidation: Formation of inactive species like RuO₂.[7]
-
Over-reduction: Formation of less active lower oxidation state species.
-
Hydroxide Formation: In aqueous media, inactive Ru(OH)x species can form on the surface.[6][12]
4. Leaching and Fouling:
-
Leaching: The active ruthenium complex may dissolve into the reaction medium, leading to a loss of catalytic material.[12][14] This is more common in highly polar solvents.
-
Fouling: Reaction byproducts, particularly polymers, can deposit on the catalyst surface, physically blocking the active sites.[12]
Q3: My catalyst has been poisoned by sulfur compounds. Is it possible to regenerate it?
A3: Yes, catalysts poisoned by sulfur can often be regenerated, although the effectiveness depends on the severity of the poisoning.[4] The most effective method is a controlled oxidative treatment followed by reduction. The goal is to convert the strongly adsorbed sulfur species into volatile oxides (e.g., SO₂) that can be driven off the catalyst surface.
Experimental Protocol: Oxidative Regeneration of a Sulfur-Poisoned Catalyst
Disclaimer: This protocol involves high temperatures and controlled gas atmospheres. All steps must be performed in a suitable reactor (e.g., a tube furnace) with appropriate safety measures and exhaust ventilation.
-
Inert Gas Purge: Place the deactivated catalyst in the reactor. Heat the catalyst to 300°C under a steady flow of an inert gas (e.g., nitrogen or argon) for 2-3 hours. This step removes volatile organic residues and moisture.
-
Controlled Oxidation: While maintaining the temperature at 300°C, introduce a gas mixture containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂).[15] Caution: Using pure oxygen can cause uncontrolled oxidation and damage the catalyst. Maintain this oxidative treatment for 3-5 hours. This step is designed to convert adsorbed sulfur to SO₂.[11]
-
Second Inert Gas Purge: Switch the gas flow back to pure nitrogen for 1 hour at 300°C to remove any remaining oxygen from the system.
-
Reduction: Reduce the catalyst by switching to a flow of hydrogen gas (or a 5% H₂ in N₂ mixture) at 400°C for 3 hours.[15] This step reduces the oxidized ruthenium species back to their active metallic state.
-
Cool Down: Cool the catalyst to room temperature under an inert gas flow before handling.
-
Validation: Test the activity of the regenerated catalyst against a fresh sample to quantify the recovery of performance.
Q4: I am not using a supported catalyst. How can I recover my homogeneous this compound after the reaction?
A4: For homogeneous catalysts, the challenge is separation from the product mixture rather than regeneration from poisoning. Deactivation can still occur via ligand degradation or changes in oxidation state.[16][17] Recovery often relies on exploiting differences in solubility or using specialized separation techniques.
One effective strategy is liquid-liquid extraction if the catalyst and product have sufficiently different polarities. For instance, a hydrophobic solvent can be used to extract the product, leaving the more polar ruthenium complex in the original phase, or vice-versa.[18]
In some cases, the deactivated catalyst may precipitate from the solution. If this occurs, it can be recovered by filtration. The solid can then be subjected to a regeneration protocol similar to the one described in Q3, though redissolving the catalyst for subsequent use may be necessary.
Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: this compound is an air-stable solid and should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1]
-
-
Q: What are the best preventative measures to avoid catalyst deactivation?
-
A: The most effective strategy is prevention.
-
Use High-Purity Reagents: Always use solvents and reactants from reputable suppliers and consider purification steps for your feedstock to remove trace poisons like sulfur.[4]
-
Control Reaction Temperature: Operate at the lowest temperature that provides an acceptable reaction rate to minimize thermal degradation.[12]
-
Optimize Solvent Choice: If leaching is a concern, consider less polar solvents. In some cases, adding a coordinating co-solvent like acetonitrile can stabilize the catalyst and prevent deactivation.[7]
-
Maintain an Inert Atmosphere: For oxygen-sensitive reactions, ensure the system is properly purged with an inert gas (argon or nitrogen) to prevent unwanted oxidation of the catalyst.
-
-
-
Q: Can a color change in my reaction indicate a problem?
-
Q: Is it possible to fully recover the initial activity of a deactivated catalyst?
-
A: While significant recovery is often possible, achieving 100% of the initial activity can be difficult. Severe deactivation mechanisms like sintering (for supported catalysts) or irreversible structural changes to the complex can cause a permanent loss of performance.[11] The general workflow for addressing deactivation is outlined below.
-
Caption: General workflow for catalyst deactivation diagnosis and regeneration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00379H [pubs.rsc.org]
- 15. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2012024253A1 - Method for recovery and recycle of ruthenium homogeneous catalysts - Google Patents [patents.google.com]
Technical Support Center: Ruthenium(III) Acetate Purification
A Senior Application Scientist's Guide to Removing Halide Impurities
Welcome to the technical support center for handling and purifying Ruthenium(III) acetate. This guide is designed for researchers, chemists, and process development scientists who encounter challenges with halide contamination in their ruthenium complexes. Halide impurities, often remnants from synthesis precursors like ruthenium trichloride, can significantly alter the electronic and steric properties of the catalyst, leading to inconsistent reactivity, reduced selectivity, or complete deactivation in sensitive applications.[1][2][3][4]
This document provides a series of frequently asked questions, a troubleshooting guide for common experimental issues, and detailed, validated protocols for the systematic removal of these persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of halide impurities in my this compound?
The most common source of halide contamination is the starting material used for synthesis. Ruthenium trichloride (RuCl₃·xH₂O) is a widely used and cost-effective precursor for many ruthenium compounds, including the acetate.[2][5] During the synthesis, incomplete substitution of chloride ligands by acetate can lead to the formation of mixed-ligand species, such as [Ru₂(OAc)₄Cl], or simply leave unreacted RuCl₃ in the final product.[5][6]
Q2: Why should I be concerned about low levels of halide impurities?
Halide ligands are not inert spectators in catalysis. Their presence in the coordination sphere of the ruthenium center can profoundly impact the performance of a catalytic system.[1][7] Specific consequences include:
-
Altered Catalytic Activity: The identity of the halogen (e.g., Cl vs. I) can dramatically change the electronic properties of the metal center, influencing reaction rates and catalyst turnover numbers.[1][7]
-
Reduced Selectivity: Impurities can lead to the formation of undesired byproducts, complicating downstream processing and reducing the overall yield of the target molecule.[2]
-
Process Corrosion: Halides, particularly chloride, can contribute to the corrosion of stainless steel reactors and other process equipment, which is a significant concern in scaling up reactions.[2]
-
Irreproducible Results: Batches of this compound with varying levels of halide contamination will lead to poor reproducibility in experiments, a critical issue in both academic research and pharmaceutical development.
Q3: How can I reliably detect and quantify halide impurities in my sample?
Visual inspection is insufficient. Quantitative analytical techniques are necessary to confirm the presence and concentration of halides. Common methods include:
-
Ion Chromatography (IC): This is a highly sensitive and accurate method for quantifying anionic impurities like chloride, bromide, and iodide in a dissolved sample. It is frequently cited as the method of choice for quality control of ruthenium salts.[8]
-
Ion-Selective Electrodes (ISE): These electrochemical sensors provide a rapid method for measuring the concentration of specific halide ions in a solution.[9]
-
X-ray Fluorescence (XRF): A non-destructive technique that can provide elemental analysis, including halogens, for solid samples.
-
Combustion Analysis: For solid samples, Schöniger flask combustion followed by titration or ion analysis is a classic and reliable method to determine total halogen content.[9]
Troubleshooting Guide
This section addresses common problems encountered in the lab that may be linked to halide impurities.
Logical Flow for Troubleshooting Halide Contamination
Caption: Decision workflow for addressing halide contamination.
Issue 1: My catalytic reaction is underperforming, and I suspect my this compound is impure.
-
Analysis: Inconsistent activity and selectivity are classic symptoms of catalyst impurities.[2] Halides directly coordinate to the ruthenium center, modifying its electronic structure and blocking coordination sites necessary for the catalytic cycle.
-
Solution:
-
Quantify the Problem: Before attempting purification, send a sample of your this compound for quantitative halide analysis (See Q3 above). Knowing the level of contamination (e.g., 50 ppm vs. 5000 ppm) is crucial for selecting the right purification method.
-
Select a Purification Protocol: Based on the contamination level, choose an appropriate method from the Detailed Experimental Protocols section below. For high levels of contamination, the conversion to a ruthenium hydroxide intermediate (Protocol 1) is most effective. For lower levels, recrystallization (Protocol 3) may suffice.
-
Issue 2: I've confirmed >1000 ppm of chloride in my this compound. What's the most robust purification method?
-
Analysis: At such high concentrations, simple methods like recrystallization are unlikely to be sufficient, as co-crystallization of halide-containing species can occur. A more rigorous chemical conversion is required.
-
Solution:
-
Protocol 1: Purification via Conversion to Ruthenium Hydroxide Intermediate is the recommended course of action. This method is highly effective because it involves the complete destruction of the original coordination sphere. The intermediate, ruthenium hydroxide (Ru(OH)₃), is a precipitate that can be washed exhaustively with deionized water to physically remove soluble halide ions. Subsequent reaction with pure acetic acid yields high-purity this compound. A patent describing this process reports achieving chloride levels below 500 ppm.[8]
-
Issue 3: I used silver nitrate to remove chloride, but now I'm worried about silver ions contaminating my product.
-
Analysis: This is a valid concern. While silver salts are excellent halide scavengers, residual silver ions can interfere with subsequent reactions.[10]
-
Solution:
-
Stoichiometric Control: Use a slight stoichiometric deficit or an exact equivalent of the silver salt relative to the measured halide content to minimize excess silver.
-
Post-Treatment Filtration: After removing the silver halide precipitate, the filtrate can be passed through a dedicated scavenger resin designed to bind soft metals like Ag⁺. Products like QuadraSil® AP or Smopex® fiber are effective for this purpose.
-
Recrystallization: A final recrystallization step (Protocol 3) after silver treatment can also help ensure that any residual soluble silver salts are left behind in the mother liquor.
-
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification via Conversion to Ruthenium Hydroxide Intermediate
This protocol is adapted from established synthetic procedures and is ideal for purifying highly contaminated starting materials (e.g., crude product synthesized from RuCl₃).[8]
References
- 1. The halogen effect in ruthenium catalysis | Russian Chemical Reviews [rcr.colab.ws]
- 2. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1191858A - Process for production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 6. RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium acetate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. Halide Determination | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Ruthenium(III) Acetate Catalysis Scale-Up: A Technical Support Center
Welcome to the technical support center for Ruthenium(III) acetate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory successes to larger, pilot, or manufacturing scales. The journey from a benchtop discovery to a robust, scalable process is often fraught with challenges that are not apparent in initial, small-volume experiments. My goal here is to provide you with a comprehensive, experience-driven resource to navigate these complexities. We will delve into the "why" behind common issues, offering not just solutions but a deeper understanding of the underlying chemical and engineering principles at play.
Section 1: Understanding the Core Challenges in Scaling Up this compound Catalysis
Scaling up any chemical reaction is more than just using larger flasks and more reagents. For transition metal-catalyzed reactions, and specifically those involving this compound, the challenges are multifaceted. They often revolve around maintaining catalytic activity and selectivity while managing the physical and chemical changes inherent in larger volumes.
Here's a breakdown of the most common hurdles you're likely to encounter:
-
Catalyst Activity and Stability: What works in a 100 mL flask may not translate directly to a 100 L reactor. Issues like catalyst deactivation, poisoning, and leaching become more pronounced.[1][2][3]
-
Mass and Heat Transfer Limitations: Inadequate mixing and inefficient heat dissipation in large reactors can lead to localized "hot spots," side reactions, and inconsistent product quality.[4][5][6][7][8]
-
Solvent and Reagent Purity: The impact of impurities in solvents and starting materials is magnified at scale, potentially poisoning the catalyst or leading to unwanted byproducts.[9][10]
-
Product Isolation and Catalyst Recovery: Separating your desired product from the catalyst and unreacted starting materials can be a significant challenge, impacting both yield and process economics.[11][12][13][14][15]
Let's explore these challenges in a practical, question-and-answer format that addresses the specific problems you might be facing in the lab.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Catalyst Activity and Performance
Question: My this compound catalyzed reaction, which gave me a >95% yield at the 1-gram scale, is now stalling at around 40-50% conversion in a 5-liter reactor. What's going on?
Answer: This is a classic scale-up problem, and the root cause often lies in one of several areas.[4] Let's break down the possibilities with a systematic troubleshooting approach.
Troubleshooting Workflow: Diagnosing Stalled Reactions
Caption: Troubleshooting Decision Tree for Stalled Reactions.
In-depth Explanation:
-
Oxygen Sensitivity: Ruthenium catalysts, including Ru(III) acetate, can be sensitive to atmospheric oxygen, especially at elevated temperatures. Oxygen can lead to the formation of inactive ruthenium oxide species. While small-scale reactions in well-sealed flasks might be fine, larger reactors have more potential leak points (e.g., seals, joints, sampling ports).
-
Mixing and Mass Transfer: In a small flask, magnetic stirring is often sufficient to ensure a homogeneous reaction mixture. In a large reactor, mechanical stirring is necessary, but if the agitation is not effective, you can get poor mixing. This leads to a situation where the catalyst is not efficiently coming into contact with the reactants, effectively lowering the reaction rate.[5][6][16]
-
Impurity Effects: The absolute amount of an impurity increases with scale. A solvent with 10 ppm of a catalyst poison might not have a noticeable effect in a 10 mL reaction, but in a 10 L reaction, that same 10 ppm represents a much larger molar quantity of poison relative to the catalyst.
Question: I'm observing a color change in my reaction mixture from the characteristic color of the active catalyst to a black suspension. What does this indicate?
Answer: A color change to a black suspension is often indicative of the formation of ruthenium black, which is finely divided ruthenium metal. This is a classic sign of catalyst decomposition and deactivation.[1]
Causality and Mitigation:
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Exceeding the thermal stability limit of the catalyst can lead to its decomposition. | Carefully control the reaction temperature. Use a reactor with a jacket and a reliable temperature controller. Consider performing a thermal stability study of your catalyst under reaction conditions. |
| Reducing Agents Present | Certain substrates, products, or impurities can act as reducing agents, reducing the Ru(III) center to Ru(0). | Analyze all starting materials for potential reducing agents. If the substrate itself is the cause, you may need to modify the reaction conditions (e.g., lower temperature, different solvent) to disfavor the decomposition pathway. |
| Incorrect Ligand Environment | The acetate ligands help to stabilize the ruthenium center. If these are displaced or degraded, the catalyst can become unstable.[17][18][19][20] | Ensure that the solvent and any additives are compatible with the catalyst. In some cases, adding a slight excess of a stabilizing ligand can be beneficial. |
Category 2: Process Control and Reproducibility
Question: I'm seeing significant batch-to-batch variability in my scaled-up reaction. One batch will be complete in 6 hours, while the next takes 12 hours under what I believe are identical conditions. How can I improve reproducibility?
Answer: Batch-to-batch variability is a major concern in process development. The key to tackling this is to meticulously control all critical process parameters.
Workflow for Ensuring Batch Reproducibility
Caption: Workflow for Achieving Batch Reproducibility.
Detailed Protocol: Standard Operating Procedure (SOP) for a Scaled-Up this compound Catalyzed Reaction
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free from any residues from previous reactions.
-
Perform a leak test on the reactor system.
-
Inert the reactor by purging with dry, oxygen-free nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent and Solvent Preparation:
-
Use solvents from a new, sealed container or freshly purified and degassed solvents.
-
Ensure all starting materials meet the pre-defined purity specifications.
-
Degas all liquid reagents by sparging with nitrogen or argon for 15-20 minutes before use.
-
-
Catalyst Charging:
-
Handle the this compound in a glovebox or under a stream of inert gas to minimize exposure to air.
-
Weigh the required amount of catalyst accurately.
-
Add the catalyst to the reactor under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Add the degassed solvent to the reactor, followed by the starting materials in a consistent order.
-
Begin agitation at the pre-determined speed.
-
Heat the reaction mixture to the setpoint temperature using a controlled heating ramp.
-
Monitor the reaction progress by taking samples at regular intervals using an air-tight syringe.[21] Analyze the samples by a validated analytical method (e.g., HPLC, GC).[22]
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow a standardized procedure for quenching the reaction (if necessary) and separating the product from the catalyst.
-
By strictly adhering to a detailed SOP, you can minimize the sources of variability and achieve more consistent results.
Section 3: Catalyst Separation and Recovery
Question: After my reaction is complete, I'm struggling to remove the ruthenium catalyst from my product. This is leading to product contamination and loss of the expensive catalyst. What are my options?
Answer: Efficient catalyst removal is crucial for both product purity and economic viability. The best approach depends on the nature of your product and the reaction solvent. For pharmaceutical applications, the permissible daily exposure limit for ruthenium is NMT 100 micrograms/day for oral administration.[11]
Comparison of Catalyst Removal Techniques
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Filtration through Adsorbents | Passing the reaction mixture through a pad of an adsorbent like silica gel, activated carbon, or celite.[11][12] | Simple, can be effective for removing fine catalyst particles. | Can lead to product loss on the adsorbent. May not remove all dissolved ruthenium species. | Products that are stable to the adsorbent and have a significantly different polarity. |
| Solvent Extraction | Using a biphasic solvent system to selectively extract the product into one phase, leaving the catalyst in the other.[11][13] | Can be highly effective for separating products with different solubility profiles from the catalyst. | Requires large volumes of solvent, can be energy-intensive. | Products with good solubility in a solvent that is immiscible with the reaction solvent. |
| Catalyst Precipitation and Filtration | Adding an anti-solvent or a precipitating agent like trimercaptotriazine or dithiocarbamates to precipitate the catalyst, followed by filtration.[11] | Can allow for the recovery and potential reuse of the catalyst. | The precipitated catalyst may be difficult to handle. Requires careful selection of the anti-solvent/precipitating agent. | Situations where catalyst recycling is a primary goal. |
| Supercritical Fluid Extraction | Utilizing supercritical CO2 to selectively remove the ruthenium catalyst and its byproducts.[12] | Can be highly efficient in removing toxic metal impurities to meet final drug substance specifications.[12] | Requires specialized high-pressure equipment. | High-value products, particularly in the pharmaceutical industry, where stringent purity is required. |
Authoritative Insight:
The choice of a catalyst removal strategy should be considered early in the process development phase. For pharmaceutical applications, regulatory requirements for residual metal content in the final active pharmaceutical ingredient (API) are very strict.[11] Therefore, a robust and validated catalyst removal procedure is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sdlookchem.com [sdlookchem.com]
- 5. aidic.it [aidic.it]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 10. Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes | MDPI [mdpi.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. silicycle.com [silicycle.com]
- 15. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 16. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Ligand-stabilized ruthenium nanoparticles: synthesis, organization, and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 22. Organometallic chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Prevention and Troubleshooting of Ruthenium Oxide Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium-based synthesis. This guide provides in-depth, field-proven insights into a common yet critical challenge: the unwanted formation of ruthenium oxides. Oxidation of your ruthenium catalyst or precursor can lead to decreased catalytic activity, reaction stalling, and complex purification challenges.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you understand the root causes of ruthenium oxidation and implement robust preventative and corrective measures in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is preventing ruthenium oxide formation so critical for my synthesis?
The formation of ruthenium oxides, particularly the insoluble and often black ruthenium(IV) oxide (RuO₂), is detrimental for several reasons.[1] Firstly, the active catalytic species is typically a specific low-valent ruthenium complex (e.g., Ru(0), Ru(II)).[2] Oxidation to higher states like Ru(IV) or beyond changes the electronic and coordination properties of the metal center, rendering it inactive for the desired catalytic cycle.[3] This leads directly to lower yields, poor reaction kinetics, or complete reaction failure.
Secondly, ruthenium oxides are often poorly soluble, forming precipitates that can complicate reaction monitoring and product isolation.[4] Removing these fine black or brown particles from the desired product often requires specialized purification techniques that can significantly lower your overall yield.[5][6] In pharmaceutical development, residual ruthenium levels are strictly controlled, making effective removal essential.[7]
Q2: What are the common oxidation states of ruthenium, and which ones should I be concerned about?
Ruthenium is highly versatile and can exist in oxidation states ranging from -2 to +8.[1][2] In catalytic applications, the most common and synthetically useful states are typically Ru(0), Ru(II), and Ru(III).[1][8]
The primary species of concern regarding unwanted oxidation are:
-
Ruthenium(IV) Oxide (RuO₂): This is the most common problematic species, appearing as a black or dark brown insoluble solid.[1][4] It is formed by the oxidation of lower-valent ruthenium species in the presence of oxygen.
-
Ruthenium Tetroxide (RuO₄): A highly aggressive and volatile oxidizing agent with ruthenium in the +8 state.[1] While less commonly formed by accident in a typical inert atmosphere synthesis, it can be generated under strongly oxidizing conditions and is highly reactive.[1][9]
The goal is to maintain the ruthenium in its catalytically active oxidation state, which is dictated by the specific reaction mechanism. For instance, many cross-coupling and metathesis reactions rely on a Ru(0)/Ru(II) or Ru(II)/Ru(IV) cycle.[2][10]
Q3: How do the ligands and coordination sphere affect the stability of my ruthenium complex against oxidation?
Ligands are not merely spectators; they play a crucial role in tuning the electronic properties and stability of the ruthenium center.[11][12] The choice of ligands directly impacts the complex's susceptibility to oxidation.
-
Electronic Effects: Strong σ-donor ligands (like certain phosphines or N-heterocyclic carbenes) increase the electron density at the metal center, which can sometimes make it more susceptible to oxidation. Conversely, strong π-acceptor ligands (like carbon monoxide or bipyridine) can help stabilize lower oxidation states.[13] The overall electronic environment created by the ligand set determines the redox potential of the complex.[14]
-
Steric Effects: Bulky ligands can create a protective "pocket" around the ruthenium center, sterically hindering the approach of oxidants like O₂. This is a key design principle in creating robust, air-stable catalysts.
-
Chelation: Polydentate (chelating) ligands generally form more stable complexes than monodentate ligands. This enhanced stability can make the complex more resistant to decomposition pathways that might expose the metal center to oxidation.[15] Arene ligands, for example, are strongly coordinated and help stabilize the common Ru(II) oxidation state.[16]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues in a practical question-and-answer format.
Problem 1: My reaction mixture has turned black or dark brown, and the reaction has stopped. What is happening?
Diagnosis: A black or dark brown precipitate is a classic sign of ruthenium(IV) oxide (RuO₂) formation.[4] This indicates that your catalytically active species has been oxidized to an inactive state, which explains why the reaction has stalled. This is almost always caused by the introduction of oxygen into the reaction vessel.
Immediate Actions & Solutions:
-
Cease the Reaction: Continuing to heat or stir will likely not restart the reaction and may lead to further decomposition.
-
Evaluate Your Inert Atmosphere Technique: This is the most critical step. A breach in your air-free technique is the root cause. Review every step of your setup:
-
Gas Purity: Is your inert gas (argon or nitrogen) of high purity? For highly sensitive reactions, passing the gas through an oxygen and moisture scavenging column is necessary.[17][18]
-
Glassware: Was all glassware oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water?[17]
-
Solvent Degassing: Was your solvent rigorously degassed? This is a common point of failure. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved oxygen.[17][19][20]
-
Leaks: Check all joints, septa, and tubing for potential leaks. Even a small, continuous leak can kill a sensitive catalyst over the course of a reaction.
-
Workflow: Implementing Rigorous Air-Free Technique
The following workflow is essential for preventing the ingress of oxygen and moisture.
Caption: Workflow for setting up an air-sensitive reaction.
Problem 2: My reaction is sluggish or shows no conversion, but there's no obvious color change. Could oxidation still be the cause?
Diagnosis: Yes. While severe oxidation leads to visible RuO₂ formation, low levels of oxygen or moisture can poison the catalyst without causing a dramatic color change. This "micro-oxidation" can form soluble, higher-valent ruthenium species or hydroxides that are catalytically inactive but do not precipitate. The surface of a heterogeneous catalyst can also become passivated by a thin oxide layer.[3]
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction again, but this time, be exceptionally meticulous with your air-free technique. Use freshly degassed solvent and ensure your inert gas line is thoroughly purged. If this reaction proceeds as expected, it confirms that trace oxidation was the likely culprit.
-
Check Reagent Purity: Some reagents can be sources of moisture or peroxides (from improper storage). Ensure all starting materials are dry and pure.
-
Consider Ligand Stability: Some ligands, particularly certain phosphines, can themselves be susceptible to oxidation, which in turn can destabilize the ruthenium complex.
Protocol: Freeze-Pump-Thaw Degassing
This is the most effective method for removing dissolved gases from solvents.[19][20][21]
-
Preparation: Place the solvent in a robust Schlenk flask, no more than 50% full, with a stir bar. Ensure the flask can withstand a high vacuum.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask's stopcock to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.[20]
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[21] After the final thaw, backfill the flask with high-purity argon or nitrogen.
Table: Comparison of Solvent Degassing Methods
| Method | Effectiveness | Speed | Suitable Applications | Reference |
| Freeze-Pump-Thaw | Most Effective | Slow (30-60 min) | Highly oxygen-sensitive reactions (e.g., catalysis, organometallics) | [17][19][20] |
| Sparging/Purging | Least Effective | Moderate (30-60 min) | Less sensitive reactions, bulk solvent preparation | [19][20] |
| Sonication & Vacuum | Moderately Effective | Fast (5-10 min) | HPLC mobile phases, moderately sensitive reactions | [19][20] |
Problem 3: I've tried everything, but I still suspect oxidation. How can I definitively remove ruthenium oxide contamination from my final product?
Diagnosis: You have already formed ruthenium oxides, and now the goal is purification. Standard chromatography can be ineffective, as fine RuO₂ particles may co-elute with your product.[4] Specialized methods are required.
Solutions for Post-Synthesis Purification:
-
Oxidative Wash: Treat the crude reaction mixture with an oxidant like hydrogen peroxide (H₂O₂).[6] This converts all residual ruthenium species into highly insoluble RuO₂, which can then be removed by filtering through a pad of Celite or silica gel.
-
Thiol or Phosphine Scavenging: Ruthenium is thiophilic.[4] Washing the organic phase with an aqueous solution of sodium thiosulfate can help remove some ruthenium species. Alternatively, adding a scavenger like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) to the crude mixture can complex the ruthenium, allowing it to be removed by filtration through silica.[5][7]
-
Acidic Wash: In some cases, a wash with a mild acid solution can help dissolve certain ruthenium species, but care must be taken to ensure the desired product is stable to acid. A combination of acids like hydrofluoric acid, nitric acid, and oxalic acid has been used for removing ruthenium oxide from surfaces.[22]
Troubleshooting Decision Tree
Use this diagram to diagnose and address potential ruthenium oxidation issues.
Caption: Decision tree for troubleshooting ruthenium oxidation.
References
- 1. Ruthenium compounds - Wikipedia [en.wikipedia.org]
- 2. Organoruthenium chemistry - Wikipedia [en.wikipedia.org]
- 3. Fine-tuning surface oxidation states of ruthenium nanoparticles to enhance hydrogen electrode reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 8. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Tuning primary and secondary coordination spheres of ruthenium complexes for the homogeneous water oxidation reaction: a perspective from catalytic activity and overpotential - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. download.e-bookshelf.de [download.e-bookshelf.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. studylib.net [studylib.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. DE60113170T2 - Process for the removal of ruthenium or ruthenium oxide - Google Patents [patents.google.com]
handling and safety precautions for Ruthenium(III) acetate
Welcome to the Technical Support Center for Ruthenium(III) Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe and effective use of this compound in your experiments. Our goal is to ensure your success by combining technical accuracy with practical, field-proven insights.
Section 1: Understanding this compound
This compound, with the CAS Number 72196-32-8, is a versatile coordination compound widely utilized in catalysis and organic synthesis.[1][2] It typically appears as a brown to black solid and is known for its catalytic activity in various transformations, including hydrogenations and oxidations.[3] The reactivity of this compound stems from the ability of the ruthenium center to cycle through different oxidation states, facilitating chemical reactions. However, its paramagnetic nature as a Ru(III) complex can present challenges in characterization, particularly with NMR spectroscopy.[4][5]
Section 2: Safe Handling and Storage Workflow
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. Many ruthenium complexes, especially those in a reduced state or with reactive ligands, can be sensitive to air and moisture.[6][7]
Caption: Workflow for the safe handling and storage of this compound.
Section 3: Troubleshooting Guide
Even with meticulous planning, experimental challenges can arise. This section addresses common issues encountered when using this compound and provides systematic solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Reaction Yield | Catalyst Deactivation: The active Ru(III) species may be reduced to a less active state or form inactive complexes.[8] Poor Reagent Quality: The this compound or other reagents may have degraded. Substrate Incompatibility: The substrate may contain functional groups that poison the catalyst.[8] | Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.[6] Verify Reagent Purity: Use freshly opened or properly stored this compound. Purify other reagents and solvents if necessary. Protect Sensitive Groups: If the substrate has functional groups known to interact with ruthenium, consider using protecting groups. |
| Reaction Stalls or is Sluggish | Incomplete Dissolution: this compound may not be fully dissolved in the reaction solvent, limiting its availability. Insufficient Mixing: In heterogeneous reactions, poor stirring can lead to localized depletion of the catalyst. | Solvent Selection: While soluble in some alcohols, solubility in other organic solvents can be limited.[9] Conduct small-scale solubility tests. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Black Precipitate | Reduction of Ruthenium: A black precipitate often indicates the formation of ruthenium dioxide (RuO₂) or ruthenium metal, signifying catalyst decomposition.[8] | Control Reaction Temperature: Avoid excessive heat, which can accelerate decomposition. Check for Impurities: Certain impurities in the starting materials can promote catalyst reduction.[10] |
| Difficulty in Product Purification | Ruthenium Contamination: Residual ruthenium species can be challenging to remove from the final product. | Filtration: Pass the crude product solution through a plug of silica gel or celite to adsorb some ruthenium byproducts. Aqueous Washes: In some cases, washing the organic solution of the product with aqueous solutions (e.g., EDTA or cysteine) can help extract ruthenium salts.[11] Specialized Scavengers: Commercially available ruthenium scavengers can be employed.[11] |
| Inconsistent Results | Variability in Catalyst Activity: Different batches of this compound may exhibit varying activity due to subtle differences in purity or composition.[12] Atmospheric Contamination: Trace amounts of oxygen or moisture can affect the catalytic cycle. | Standardize Catalyst Batch: If possible, use the same batch of catalyst for a series of related experiments. Rigorous Inert Techniques: Employ Schlenk line or glovebox techniques for highly sensitive reactions.[13] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[6] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to handle the compound in a well-ventilated fume hood.[6]
Q2: How should I properly store this compound?
It is recommended to store this compound at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[14] The container should be tightly sealed to prevent exposure to air and moisture, which can degrade the compound and affect its catalytic activity.
Q3: What are the appropriate first aid measures in case of exposure?
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical advice.[15]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Q4: How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous waste.[9] It should be collected in a clearly labeled, sealed container and disposed of according to local, state, and federal regulations. Do not dispose of it down the drain.[15]
Q5: My NMR spectrum of a reaction mixture containing this compound is broad and difficult to interpret. Why is this?
Ruthenium(III) is a paramagnetic d5 metal center, meaning it has unpaired electrons.[16] The presence of this paramagnetic center causes significant broadening of NMR signals, making interpretation challenging.[4] Specialized NMR techniques or the use of computational methods may be necessary for detailed structural analysis of ruthenium-containing species in solution.[5]
Q6: Can I use this compound in protic solvents like alcohols?
This compound is soluble in some alcohols.[9] However, the compatibility of the solvent with the specific reaction being catalyzed should be considered. Protic solvents can sometimes interfere with the catalytic cycle or react with the starting materials or products.
Q7: What is the thermal stability of this compound?
References
- 1. Page loading... [guidechem.com]
- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. catalystseurope.org [catalystseurope.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. Unexpected effects of trace impurities on the properties of polymer-stabilized ruthenium colloids from different sources of ruthenium(III) chloride hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. chemscene.com [chemscene.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanelements.com [americanelements.com]
Technical Support Center: Analysis of Impurities in Commercial Ruthenium(III) Acetate
Welcome to the technical support center for the analysis of impurities in commercial Ruthenium(III) acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical organometallic compound in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding impurities in commercial this compound, providing concise and actionable information.
Q1: What are the most common impurities in commercial this compound and where do they originate?
A1: Commercial this compound, often referred to as basic ruthenium acetate, can contain several types of impurities stemming from its synthesis and handling.[1][2] Common synthetic routes involve starting materials like ruthenium trichloride (RuCl₃·xH₂O) or ruthenium(IV) oxide.[2][3]
-
Halides (especially Chloride): If the synthesis starts from ruthenium trichloride, residual chloride ions are a frequent impurity.[2][3] These can be detrimental in catalytic processes where halide ions can poison the catalyst or influence the reaction pathway.
-
Other Ruthenium Species: Incomplete reaction or side reactions can lead to the presence of other ruthenium complexes, such as [Ru₂(OAc)₄Cl]n, a coordination polymer.[1][2]
-
Sodium Ions: The use of sodium acetate in some synthetic preparations can lead to sodium ion contamination.[2][3]
-
Other Metals: Trace amounts of other platinum group metals (PGMs) or base metals can be present from the initial ruthenium source.
-
Organic Residues: Solvents like acetic acid or reducing agents used in the synthesis may remain as impurities.[2]
-
Water: this compound is often a hydrated complex, and the water content can vary.[1]
Q2: How can these impurities affect my catalytic reactions?
A2: The impact of impurities on catalytic reactions can be significant and varied.
-
Catalyst Poisoning: Certain impurities, such as sulfur, are well-known catalyst poisons that can deactivate the active ruthenium species.[2][3] Halide ions can also act as inhibitors in many catalytic cycles.
-
Loss of Selectivity: The presence of undesired metallic impurities can lead to a loss of selectivity in catalytic processes, resulting in the formation of unwanted byproducts.[3]
-
Inconsistent Reaction Rates: The presence of other ruthenium species or inhibitors can lead to batch-to-batch variability and inconsistent reaction kinetics.
-
Corrosion: Halide impurities can contribute to the corrosion of stainless steel reactors and other equipment.[2][3]
Q3: What are the acceptable levels of impurities in this compound for pharmaceutical applications?
A3: For pharmaceutical applications, stringent quality control is necessary. While specific limits can vary depending on the application, general guidelines aim for high purity. For instance, some high-purity solutions of this compound specify halide content to be no greater than 50 ppm, sulfur no greater than 50 ppm, and total metallic impurities no greater than 100 ppm.[3][4] It is crucial to consult relevant pharmacopeias and regulatory guidelines for specific requirements.
Q4: What is the basic structure of this compound?
A4: this compound is commonly known as basic ruthenium acetate and typically exists as a trinuclear oxo-centered complex with the formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1] This core structure features three octahedral Ru(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal water ligands.[1]
II. Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for common analytical techniques used to assess the purity of this compound.
A. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Impurities
ICP-MS is a powerful technique for quantifying trace and ultra-trace metallic impurities.[5]
Workflow for ICP-MS Analysis of this compound
Caption: Workflow for ICP-MS analysis of trace metals.
Troubleshooting Guide: ICP-MS
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Sensitivity / Low Signal | 1. Incomplete sample digestion. 2. Matrix suppression effects from high salt concentration. 3. Instrument parameters not optimized. 4. Clogged nebulizer or cones. | 1. Ensure complete digestion by visually inspecting the solution for particulates. If necessary, modify the digestion program (e.g., increase temperature or time). 2. Dilute the sample further to reduce the total dissolved solids. Use an internal standard to correct for matrix effects. 3. Optimize instrumental parameters such as nebulizer gas flow rate and plasma power. 4. Clean or replace the nebulizer and sample/skimmer cones according to the manufacturer's instructions. |
| High Background / Contamination | 1. Contaminated reagents (acids, water). 2. Leaching from digestion vessels or sample containers. 3. Carry-over from a previous highly concentrated sample. | 1. Use high-purity acids and deionized water (18 MΩ·cm). Run a reagent blank to check for contamination. 2. Use pre-cleaned, high-purity digestion vessels. 3. Run a thorough rinse solution between samples. If carry-over persists, a more aggressive cleaning protocol for the sample introduction system may be needed. |
| Inaccurate or Imprecise Results | 1. Improper calibration. 2. Spectral interferences. 3. Sample instability. | 1. Ensure calibration standards are prepared from a certified reference material and bracket the expected sample concentrations.[6] 2. Use a collision/reaction cell to remove polyatomic interferences. Alternatively, select an isotope with no known interferences. 3. Analyze samples as soon as possible after preparation. Ensure the ruthenium complex is stable in the chosen acid matrix. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Organic Impurities
NMR spectroscopy is invaluable for confirming the structure of the main ruthenium complex and identifying organic impurities. Since Ruthenium(III) is paramagnetic, this presents unique challenges for NMR analysis.[7][8]
Troubleshooting Guide: Paramagnetic NMR of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad, Poorly Resolved Peaks | 1. Paramagnetism of the Ru(III) center causes rapid nuclear spin relaxation.[8] 2. High sample concentration leading to aggregation. 3. Presence of multiple ruthenium species in equilibrium. | 1. This is an inherent property of paramagnetic compounds. Use a high-field NMR spectrometer (e.g., 700 MHz) to improve resolution.[8] 2. Use a more dilute sample solution. 3. Variable temperature NMR experiments can help to resolve different species or study dynamic processes. |
| Difficulty in Signal Assignment | 1. Paramagnetic shifts can move peaks outside of their typical diamagnetic ranges. 2. Broad peaks can make 2D correlation experiments (e.g., HSQC, HMBC) challenging.[8] | 1. Compare the spectrum to a known standard or literature data. Relativistic DFT calculations can aid in predicting and interpreting paramagnetic NMR shifts.[7][8] 2. Optimize 2D NMR acquisition parameters for paramagnetic samples (e.g., shorter relaxation delays). |
| Presence of Unidentified Sharp Peaks | 1. Diamagnetic organic impurities (e.g., residual acetic acid, other solvents). 2. Contamination from the NMR tube or solvent. | 1. Spike the sample with a small amount of the suspected impurity to confirm its identity by observing the increase in signal intensity. 2. Run a spectrum of the deuterated solvent alone to identify solvent-related peaks. Use clean, high-quality NMR tubes. |
C. High-Performance Liquid Chromatography (HPLC) for Separation of Ruthenium Species
HPLC can be used to separate different ruthenium complexes and other non-volatile impurities. Method development is key for achieving good resolution.
Logical Flow for HPLC Method Development
Caption: HPLC method development workflow.
Troubleshooting Guide: HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between sample solvent and mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or add a competing agent (e.g., a salt) to the mobile phase.[9] 3. Dissolve the sample in the initial mobile phase if possible. |
| Poor Resolution / Co-elution | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Flow rate is too high. | 1. Try a column with a different stationary phase chemistry (e.g., a different hydrophobicity or a chiral stationary phase for enantiomers).[9][10] 2. Adjust the organic modifier percentage, buffer concentration, or pH.[9] A gradient elution may be necessary. 3. Reduce the flow rate to increase the number of theoretical plates. |
| Irreproducible Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is thoroughly mixed and degassed.[9] Use an HPLC system with a reliable pump. 2. Use a column oven to maintain a constant temperature. 3. Flush the column after each run and store it in an appropriate solvent. If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
III. Summary of Typical Impurities and Recommended Analytical Techniques
| Impurity Type | Examples | Primary Analytical Technique | Secondary/Confirmatory Technique | Potential Impact |
| Metallic | Other PGMs, Na, Fe, Cr | ICP-MS / ICP-OES | Atomic Absorption Spectroscopy (AAS) | Loss of catalytic selectivity, inaccurate Ru content.[3] |
| Anionic | Cl⁻, SO₄²⁻ | Ion Chromatography (IC) | Titration, ICP-MS (for S) | Catalyst poisoning, corrosion.[2][3] |
| Organic | Residual acetic acid, other solvents | ¹H NMR, Gas Chromatography (GC) | HPLC | Inaccurate formulation, potential side reactions. |
| Other Ru Species | [Ru₂(OAc)₄Cl]n, hydrolyzed forms | HPLC, ¹H NMR | Mass Spectrometry (MS) | Inconsistent catalytic activity.[2] |
By understanding the potential impurities in commercial this compound and employing a systematic approach to troubleshooting analytical challenges, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes.
IV. References
-
Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC. NIH. Available at: --INVALID-LINK--
-
Enantiomeric Separations of Ruthenium(II) Polypyridyl Complexes Using High-Performance Liquid Chromatography (HPLC). American Chemical Society. Available at: --INVALID-LINK--
-
This compound - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
CN1191858A - Process for production of ruthenium (III) acetate solution - Google Patents. Google Patents. Available at: --INVALID-LINK--
-
US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents. Google Patents. Available at: --INVALID-LINK--
-
Ruthenium catalysts Reference Materials - LGC Standards. LGC Standards. Available at: --INVALID-LINK--
-
Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - Frontiers. Frontiers. Available at: --INVALID-LINK--
-
RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents. Google Patents. Available at: --INVALID-LINK--
-
Ruthenium ICP standard RuCl3 in HCl 7% 1000 mg/l Ru Certipur® | Sigma-Aldrich. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Troubleshooting Guide. Restek. Available at: --INVALID-LINK--
-
Ruthenium acetate and preparation method thereof - Eureka | Patsnap. Patsnap. Available at: --INVALID-LINK--
-
Analysis of organometallic compounds using ion trap mass spectrometry. ScienceDirect. Available at: --INVALID-LINK--
-
Ruthenium ICP Standards - Camlab. Camlab. Available at: --INVALID-LINK--
-
Ruthenium on Carbon Catalyst | AMERICAN ELEMENTS ®. American Elements. Available at: --INVALID-LINK--
-
Ruthenium catalysts Reference Standard Supplier in USA & Canada - Clinivex. Clinivex. Available at: --INVALID-LINK--
-
Ruthenium–Thymine Acetate Binding Modes: Experimental and Theoretical Studies - MDPI. MDPI. Available at: --INVALID-LINK--
-
Analytical Methods for the Determination of Ruthenium: The State of the Art - ResearchGate. ResearchGate. Available at: --INVALID-LINK--
-
Ruthenium–Thymine Acetate Binding Modes: Experimental and Theoretical Studies - Semantic Scholar. Semantic Scholar. Available at: --INVALID-LINK--
-
72196-32-8 | this compound - ChemScene. ChemScene. Available at: --INVALID-LINK--
-
Analysis of organometal(loid) compounds in environmental and biological samples. PubMed. Available at: --INVALID-LINK--
-
Nature of NMR Shifts in Paramagnetic Octhedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PubMed Central. NIH. Available at: --INVALID-LINK--
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: --INVALID-LINK--
-
Interpreting the Paramagnetic NMR Spectra of Potential Ru(III) Metallodrugs: Synergy between Experiment and Relativistic DFT Calculations | Journal of the American Chemical Society. American Chemical Society. Available at: --INVALID-LINK--
-
Ruthenium - Ru - ICP-MS Standard - ISC Science. ISC Science. Available at: --INVALID-LINK--
-
NMR Periodic Table: Ruthenium NMR - IMSERC. Northwestern University. Available at: --INVALID-LINK--
-
Ruthenium ICP Standard 1000 ppm | High-Purity Lab Solution | eqipped. Eqipped. Available at: --INVALID-LINK--
-
This compound | AMERICAN ELEMENTS ®. American Elements. Available at: --INVALID-LINK--
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Development of a reliable analytical method for extraction spectrophotometric determination of ruthenium(III) from catalyst and fissium alloy using o-methylphenyl thiourea as a chromogenic chelating ligand - PubMed. PubMed. Available at: --INVALID-LINK--
-
ICP-MS Detection of Trace Elements and Heavy Metals - Pacific BioLabs. Pacific BioLabs. Available at: --INVALID-LINK--
-
Ligand effect on the catalytic activity of ruthenium nanoparticles in ionic liquids - PubMed. PubMed. Available at: --INVALID-LINK--
-
How To Identify & Prevent Analytical Test Problems - SilcoTek. SilcoTek. Available at: --INVALID-LINK--
-
Analysis of ruthenium anticancer agents by MEEKC-UV and MEEKC-ICP-MS: Impact of structural motifs on lipophilicity and biological activity - PubMed. PubMed. Available at: --INVALID-LINK--
-
Synthesis of ruthenium complexes and their catalytic applications: A review. ScienceDirect. Available at: --INVALID-LINK--
-
ICP-MS for Trace Metal Analysis - AZoM. AZoM. Available at: --INVALID-LINK--
-
Development of a reliable analytical method for extraction spectrophotometric determination of ruthenium(III) from catalyst and fissium alloy using o-methylphenyl thiourea as a chromogenic chelating ligand - ResearchGate. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Ruthenium acetate - Sigma-Aldrich. Sigma-Aldrich. Available at: --INVALID-LINK--
-
CAS No : 72196-32-8 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates. Available at: --INVALID-LINK--
-
Characterization of Organometallic and Inorganic Compounds - ACS Publications. ACS Publications. Available at: --INVALID-LINK--
-
Special Issue on Ruthenium Complexes - PMC - NIH. NIH. Available at: --INVALID-LINK--
-
This compound - Fluorochem. Fluorochem. Available at: --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN1191858A - Process for production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 3. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 4. RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents [patents.google.com]
- 5. azom.com [azom.com]
- 6. 钌ICP标准品 RuCl3 in HCl 7% 1000 mg/l Ru Certipur® | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Structural Elucidation of Basic Ruthenium(III) Acetate: A Comparative Guide Centered on X-ray Crystallography
An In-Depth Technical Guide
For researchers and professionals in synthetic chemistry and drug development, the precise characterization of metal complexes is non-negotiable. The biological activity, catalytic efficiency, and material properties of such compounds are intrinsically linked to their three-dimensional structure. This guide provides a deep dive into the characterization of a cornerstone coordination compound: basic Ruthenium(III) acetate.
Commonly known as basic this compound, the compound is not a simple salt but a trinuclear, oxo-centered coordination complex with the cationic formula [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺[1]. Its structure consists of a central oxygen atom bonded to three ruthenium atoms, forming a triangular Ru₃O core. Six acetate ligands bridge the ruthenium centers, and three water molecules complete the coordination sphere of each metal ion, resulting in an octahedral geometry at each Ru(III) center[1]. This complex and its derivatives are significant as catalysts and precursors for other ruthenium compounds[1][2].
Given this structural complexity and the inherent paramagnetism of the Ru(III) ion (a 4d⁵ low-spin system with one unpaired electron), its definitive characterization presents a unique challenge. This guide will establish single-crystal X-ray crystallography as the gold standard for this task, comparing its unequivocal results with the partial, and often complicated, data obtained from other common analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
For determining the absolute structure of a crystalline material, single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous analytical technique available. Unlike spectroscopic methods that provide information about the average properties of a bulk sample, SC-XRD maps the precise location of each atom in the crystal lattice, revealing bond lengths, bond angles, and the overall molecular architecture.
Why X-ray Crystallography is Essential for [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺
-
Unambiguous Structural Determination: It directly visualizes the complex trinuclear Ru₃O core, the bridging nature of the six acetate ligands, and the coordination of the terminal water molecules. This level of detail is unattainable by other methods.
-
Insensitivity to Paramagnetism: The paramagnetic nature of Ru(III) centers renders detailed NMR spectroscopic analysis exceedingly difficult due to severe signal broadening and large, unpredictable chemical shifts[3][4]. X-ray diffraction is unaffected by the magnetic properties of the analyte, providing a clear and unbiased structural picture.
-
Solid-State Interactions: SC-XRD reveals not just the molecular structure but also the supramolecular arrangement, including hydrogen bonding and crystal packing, which can be crucial for understanding the material's bulk properties.
Experimental Workflow: From Synthesis to Structure
The process of characterizing this compound by SC-XRD is a multi-step workflow that demands careful execution.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for structural elucidation by SC-XRD.
Detailed Experimental Protocol
Part 1: Synthesis and Crystallization
-
Synthesis: Basic this compound is typically prepared by heating Ruthenium(III) chloride (RuCl₃·xH₂O) in a solution of acetic acid and sodium acetate[1]. An alternative high-purity method involves the reduction of Ruthenium(IV) oxide with hydrazine in acetic acid[5].
-
Purification: The crude product is isolated and may be washed with appropriate solvents like ethanol and diethyl ether to remove impurities.
-
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. A common method is slow evaporation of a solvent from a concentrated solution of the complex. Alternatively, allowing a saturated solution to stand undisturbed at a low temperature (e.g., in a freezer) can yield high-quality crystals[6]. The choice of solvent is critical and may require screening.
Part 2: Data Collection and Structure Solution
-
Crystal Selection & Mounting: A suitable single crystal (typically <0.5 mm, without visible cracks or defects) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the heavy ruthenium atoms are often found using direct methods or Patterson functions.
-
Structure Refinement: The remaining non-hydrogen atoms are located from the difference Fourier map. The structural model is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other essential crystallographic parameters.
Comparative Analysis with Other Techniques
While SC-XRD provides the definitive structure, a comprehensive characterization relies on a multi-technique approach. The table below compares SC-XRD with other methods for the analysis of basic this compound, highlighting their respective strengths and limitations.
| Technique | Information Provided | Advantages | Limitations for Basic Ru(III) Acetate |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Provides an unambiguous and complete structural picture. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity and environment of atoms. | Excellent for structural elucidation of diamagnetic molecules in solution. | Severe Limitation: Ru(III) is paramagnetic, causing extreme line broadening and large, unpredictable chemical shifts, making spectra difficult or impossible to interpret meaningfully[3]. |
| Electron Paramagnetic Resonance (EPR) | Confirms the presence and environment of the unpaired electron (paramagnetic center). | Highly sensitive to paramagnetic species; confirms the Ru(III) oxidation state. | Provides no information about the overall molecular framework or connectivity of ligands. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., acetate ν(C=O) and ν(C-O) stretches, coordinated water). | Quick, non-destructive, good for confirming the presence of acetate ligands. | Provides limited information on the 3D structure; cannot distinguish between different complex geometries. |
| UV-Visible Spectroscopy | Information on electronic transitions (d-d bands, charge transfer). | Confirms the electronic structure of the Ru(III) center[7][8]. | Provides no direct structural information about atomic connectivity. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio of the complex ion, confirming molecular weight. | Confirms the mass of the trinuclear cluster and can reveal fragmentation patterns. | Provides no information about the 3D arrangement of atoms or isomers. |
| Elemental Analysis | Percentage composition of C, H, N, etc. | Confirms the bulk purity and empirical formula of the synthesized compound[6]. | Does not provide structural information or distinguish between isomers. |
Conclusion: An Integrated Characterization Strategy
For a complex paramagnetic coordination compound like basic this compound, [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺, single-crystal X-ray crystallography is the only technique that can deliver a definitive and complete structural characterization. Its ability to map atomic positions with high precision, irrespective of the compound's magnetic properties, sets it apart.
While SC-XRD provides the foundational structural blueprint, other techniques are indispensable for a full profile. EPR spectroscopy confirms the paramagnetic nature of the Ru(III) centers, and magnetic susceptibility measurements quantify this property. IR spectroscopy verifies the presence of acetate and water ligands. Mass spectrometry and elemental analysis confirm the molecular weight and bulk purity, respectively. Together, these methods provide a self-validating system, where the definitive structure from crystallography is supported by complementary data from other techniques, ensuring the highest level of scientific integrity for researchers in materials science and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium(III) Complexes of Heterocyclic Tridentate (ONN) Schiff Base: Synthesis, Characterization and its Biological Properties as an Antiradical and Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Validation of Ruthenium(III) Acetate via Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of precursor materials is not just a matter of quality control; it is the bedrock of reproducible and reliable results. Ruthenium(III) acetate, a versatile catalyst and precursor in the synthesis of advanced materials and pharmaceuticals, is no exception.[1][2] Its efficacy is directly tied to its chemical integrity. This guide provides an in-depth, technically grounded comparison of analytical methods for validating the purity of this compound, with a primary focus on elemental analysis.
The Imperative of Purity: Why It Matters for this compound
This compound exists in various forms, often as a complex basic salt, which can make its precise formulation ambiguous without rigorous analysis.[3] The common form is often described as basic ruthenium acetate, with a complex cationic structure like [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺.[3] However, simpler formulations such as Ru(OOCCH₃)₃ are also cited.[4][5] This variability underscores the necessity for robust analytical validation. Impurities, whether residual solvents, starting materials, or side-products, can significantly alter the catalytic activity and downstream reactivity of the complex, leading to inconsistent experimental outcomes.
A Multi-Faceted Approach to Purity Determination
While elemental analysis is a cornerstone technique, a comprehensive purity assessment often benefits from a combination of methods. Each technique offers a unique perspective on the sample's composition.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). | Provides fundamental compositional data; essential for confirming the empirical formula. High precision. | Indirectly determines purity; does not identify specific metallic impurities. Can be affected by incomplete combustion of refractory materials.[6] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation. | Precise quantification of ruthenium and other trace metal impurities. | Extremely high sensitivity for metallic elements, allowing for trace impurity profiling.[7][8] | Destructive to the sample; provides no information on the organic ligands or overall molecular structure. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Quantifies volatile components like water or residual solvents; provides information on thermal decomposition patterns.[9][10] | Excellent for determining the presence of hydrates or solvates. | Does not identify the specific volatile components lost; requires complementary analysis like mass spectrometry for evolved gas analysis. |
This guide will now focus on the detailed application of elemental analysis, a technique that directly verifies the core C, H, and N composition of the this compound complex.
Experimental Workflow: Elemental Analysis of this compound
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Diagram of the Elemental Analysis Workflow
Caption: Workflow for this compound Purity Validation.
Step-by-Step Protocol
1. Sample Preparation (The Foundation of Accuracy)
-
Rationale: The presence of residual solvents or atmospheric moisture can significantly skew the hydrogen and carbon percentages. A dry, homogeneous sample is critical.
-
Protocol:
-
Dry the this compound sample under vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove any volatile impurities without causing decomposition.
-
Using a calibrated microbalance, accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.
-
2. Instrument Calibration (Ensuring Trustworthiness)
-
Rationale: Daily calibration with a certified organic standard of known C, H, and N content is essential to validate the instrument's performance. This step provides a direct measure of the system's accuracy.
-
Protocol:
-
Weigh 2-3 mg of a certified standard, such as Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36), into a tin capsule.
-
Analyze the standard. The instrument software will use this data to create a calibration curve.
-
The obtained values for the standard should be within ±0.3% of the theoretical values to proceed with sample analysis.
-
3. Combustion and Analysis (The Core Measurement)
-
Rationale: Ruthenium compounds can be refractory, meaning they are resistant to decomposition. A sufficiently high combustion temperature and appropriate catalysts are necessary to ensure complete conversion to analyzable gases.
-
Protocol:
-
The sample is dropped into a combustion tube heated to at least 950°C in a pure oxygen environment.
-
The combustion products (a mixture of gases) are passed over catalysts (e.g., tungsten(VI) oxide) to ensure complete oxidation and to convert all nitrogen forms to N₂.
-
The resulting gases (CO₂, H₂O, N₂, and excess O₂) are passed through a reduction tube to remove excess oxygen and reduce nitrogen oxides to N₂.
-
The gases are separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
4. Data Interpretation and Purity Validation (The Final Verdict)
-
Rationale: The purity is assessed by comparing the experimentally determined elemental percentages to the theoretical values calculated from the compound's molecular formula. For new organometallic compounds, an agreement within ±0.4% is a widely accepted standard for publication and validation.[11]
-
Protocol:
-
Calculate the theoretical elemental percentages for the expected formula of this compound. For Ru(C₂H₃O₂)₃ (Molar Mass: 278.20 g/mol ):
-
%C = (6 * 12.011) / 278.20 * 100 = 25.89%
-
%H = (9 * 1.008) / 278.20 * 100 = 3.26%
-
-
Compare the average of triplicate experimental results to these theoretical values.
-
Acceptance Criterion: The experimental values for %C and %H should be within ±0.4% of the theoretical values. For example, an acceptable %C would be in the range of 25.49% to 26.29%.
-
Troubleshooting: If the results fall outside this range, consider potential issues such as incomplete combustion, the presence of solvent or water (often indicated by a high %H), or the presence of other impurities.
-
Conclusion
Validating the purity of this compound is a critical step in ensuring the reliability of research and development outcomes. While techniques like ICP-MS and TGA provide valuable, complementary information, elemental analysis remains the gold standard for confirming the fundamental carbon and hydrogen framework of the complex. By following a rigorous, self-validating protocol, researchers can confidently establish the purity of their material, forming a solid foundation for subsequent innovation.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. azonano.com [azonano.com]
- 7. Determination of Ru and Os with enhanced sensitivity and Rh, Pd, Pt and Ir at sub ng g−1 levels in geological samples by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. scribd.com [scribd.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
comparative study of homogeneous vs. heterogeneous ruthenium catalysts
An In-Depth Comparative Guide to Homogeneous and Heterogeneous Ruthenium Catalysts
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and economic viability of a chemical transformation. Ruthenium, a versatile platinum group metal, offers a rich landscape of catalytic possibilities, existing in both homogeneous and heterogeneous forms.[1][2] This guide provides a comprehensive comparative analysis of these two catalytic paradigms, grounded in experimental data and field-proven insights to inform your selection process.
Part 1: Fundamental Principles: A Tale of Two Phases
The core distinction between homogeneous and heterogeneous catalysis lies in the phase relationship between the catalyst and the reactants.[3] This fundamental difference gives rise to a complementary set of advantages and disadvantages.[4]
Homogeneous Ruthenium Catalysts are discrete molecular complexes, often featuring ruthenium centers coordinated with organic ligands. These catalysts are dissolved in the reaction solvent, creating a single-phase system with the reactants.[5][6]
-
Core Strengths:
-
High Selectivity & Activity: With well-defined, sterically and electronically tunable active sites, homogeneous catalysts offer exceptional control over reaction outcomes, including stereoselectivity.[4][6] All catalytic centers are accessible to the substrates, leading to high reaction rates under mild conditions.[5][7]
-
Mechanistic Clarity: The discrete molecular nature of these catalysts makes them easier to study using techniques like NMR spectroscopy, allowing for a deeper understanding of reaction mechanisms.[4][5]
-
-
Inherent Challenges:
-
Separation and Recovery: The primary drawback is the difficulty of separating the catalyst from the reaction products.[4][6][8] This often requires costly and energy-intensive post-reaction processing like distillation or chromatography and can lead to product contamination.
-
Thermal Instability: The organic ligands that impart high selectivity can also limit the catalyst's thermal stability, restricting the range of applicable reaction conditions.[5][6]
-
Heterogeneous Ruthenium Catalysts exist in a separate phase from the reactants, typically as a solid. The catalytic process occurs at the surface of the material. These catalysts often consist of ruthenium nanoparticles or single atoms dispersed on a high-surface-area support, such as activated carbon, alumina, or silica.[3][9][10]
-
Core Strengths:
-
Ease of Separation & Recyclability: Being in a solid phase, these catalysts can be easily removed from the liquid or gas phase reaction mixture by simple filtration, enabling straightforward product purification and catalyst reuse.[3][8][9] This is a significant advantage for industrial and continuous-flow processes.
-
Robustness and Stability: Heterogeneous catalysts are generally more durable and can withstand harsher reaction conditions, including high temperatures and pressures, compared to their homogeneous counterparts.[3][8][11]
-
-
Inherent Challenges:
-
Lower Selectivity: The active sites on a heterogeneous catalyst surface can be diverse and poorly defined, often leading to lower selectivity and the formation of side products.[4][5]
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface and the removal of products from it, potentially lowering overall efficiency.[8]
-
Caption: Core differences between homogeneous and heterogeneous catalysis.
Part 2: Comparative Analysis in Key Chemical Transformations
The practical choice between homogeneous and heterogeneous ruthenium catalysts is best illustrated by examining their performance in specific, high-impact chemical reactions.
A. Olefin Metathesis
Olefin metathesis, a reaction that reorganizes carbon-carbon double bonds, has been revolutionized by homogeneous ruthenium catalysts.
-
Homogeneous Dominance (Grubbs' Catalysts): Well-defined ruthenium alkylidene complexes (e.g., Grubbs' and Hoveyda-Grubbs catalysts) are the undisputed champions in this domain.[12] Their success stems from remarkable functional group tolerance and predictable reactivity. Advanced generations of these catalysts provide exceptional control over stereochemistry, enabling highly selective synthesis of Z-olefins.[13] The catalytic cycle, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate.[14][15]
-
Heterogeneous Efforts: The primary motivation for developing heterogeneous metathesis catalysts is to overcome the recycling issues of their homogeneous counterparts.[16] The common strategy involves immobilizing Grubbs-type complexes onto solid supports. However, this often leads to reduced activity and potential leaching of the active ruthenium species, blurring the lines between a truly heterogeneous process and one catalyzed by dissolved species.
B. Hydrogenation Reactions
Hydrogenation is a fundamental process in both bulk and fine chemical production, and both catalyst types see extensive use.
-
Homogeneous Precision: Homogeneous ruthenium complexes are particularly valued for asymmetric hydrogenation, where they can create chiral molecules with high enantiomeric excess, a critical step in pharmaceutical synthesis.[2] They offer high selectivity for hydrogenating specific functional groups (e.g., ketones) while leaving others (e.g., alkenes) untouched.
-
Heterogeneous Workhorses: Supported ruthenium catalysts, especially Ru on carbon (Ru/C) or Ru on alumina (Ru/Al2O3), are industrial workhorses.[2] They are highly effective for the hydrogenation of aromatic compounds, such as the selective hydrogenation of benzene to produce cyclohexene.[1] These catalysts are robust, long-lasting, and easily integrated into continuous manufacturing processes.[9][11] It is noteworthy that some reactions initially believed to be homogeneously catalyzed have been shown to proceed via the in-situ formation of heterogeneous ruthenium metal nanoparticles.[17]
C. Oxidation Reactions
Ruthenium's wide range of accessible oxidation states makes it a versatile element for catalytic oxidation.[7][18]
-
Homogeneous Control: Homogeneous ruthenium complexes allow for the selective oxidation of alcohols to aldehydes and ketones under mild conditions, often using environmentally benign oxidants like molecular oxygen in conjunction with a co-catalyst.[7][18] The catalyst's ligand sphere can be tuned to prevent over-oxidation to carboxylic acids.
-
Heterogeneous Efficacy: Supported ruthenium oxides (e.g., RuO₂) and Ru-exchanged materials are effective heterogeneous catalysts for alcohol oxidation.[7][10] Their primary advantage is the ease of recovery from the reaction mixture, which is particularly important as residual ruthenium, a heavy metal, is undesirable in final products like pharmaceuticals.[7]
Part 3: Performance Data & Experimental Protocols
Comparative Performance Summary
The following table summarizes the typical performance characteristics of homogeneous and heterogeneous ruthenium catalysts across the discussed applications.
| Parameter | Application | Homogeneous Ru Catalyst (e.g., Grubbs' II) | Heterogeneous Ru Catalyst (e.g., 5% Ru/C) |
| Activity | Olefin Metathesis | Very High (TONs > 1000s) | Moderate to Low (often suffers from deactivation) |
| Hydrogenation | High (selective for specific functional groups) | Very High (broad applicability, esp. for aromatics) | |
| Oxidation | High (mild conditions) | Moderate to High (often requires higher temps) | |
| Selectivity | Olefin Metathesis | Excellent (chemo-, regio-, and stereoselective)[19][13] | Poor to Moderate (loss of selectivity upon immobilization) |
| Hydrogenation | Excellent (e.g., asymmetric hydrogenation) | Good (can be tuned by support and preparation method) | |
| Oxidation | Excellent (avoids over-oxidation) | Good (can be prone to side reactions) | |
| Recyclability | All | Difficult / Poor[4][6] | Excellent[3][9] |
| Reaction Conditions | All | Mild (Low temp & pressure)[5] | Often Harsher (High temp & pressure)[8] |
| Separation | All | Difficult (Distillation/Chromatography)[8] | Easy (Filtration)[3] |
Experimental Protocol 1: Homogeneous Ring-Closing Metathesis (RCM)
This protocol describes a typical RCM reaction to form a cyclic olefin using a second-generation Grubbs' catalyst, a classic example of homogeneous catalysis.
Objective: To synthesize a cyclic alkene from an acyclic diene.
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). This is crucial as metathesis catalysts can be sensitive to air.
-
Solvent and Substrate Addition: Add the diene substrate (1.0 eq) to the flask. Dissolve it in a minimal amount of a dry, degassed solvent (e.g., dichloromethane or toluene) via cannula transfer.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs' catalyst (typically 0.5–5 mol%). Add the catalyst to the reaction flask. The solution will typically change color upon catalyst addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This deactivates the ruthenium complex.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography to separate the desired cyclic olefin from the deactivated ruthenium species and any residual starting material.
Caption: Workflow for a homogeneous RCM experiment.
Experimental Protocol 2: Heterogeneous Benzene Hydrogenation
This protocol details the hydrogenation of benzene to cyclohexane using a commercial 5% Ruthenium on Carbon (Ru/C) catalyst in a high-pressure reactor, a typical heterogeneous process.
Objective: To saturate an aromatic ring via catalytic hydrogenation.
Methodology:
-
Reactor Loading: To a high-pressure autoclave reactor, add the benzene substrate (1.0 eq) and a suitable solvent (e.g., methanol or isopropanol).
-
Catalyst Addition: Carefully add the 5% Ru/C catalyst (typically 1-5 wt% relative to the substrate). The catalyst is a solid powder and should be handled in a fume hood.
-
Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace several times with low-pressure nitrogen followed by low-pressure hydrogen to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the reactor as hydrogen is consumed. The reaction is complete when the hydrogen uptake ceases.
-
Cooling and Depressurization: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Catalyst Recovery and Product Isolation: Open the reactor and recover the reaction mixture. The solid Ru/C catalyst can be separated by simple filtration. The catalyst can be washed, dried, and stored for reuse. The filtrate contains the cyclohexane product, which can be isolated by evaporating the solvent.
Caption: Workflow for a heterogeneous hydrogenation experiment.
Part 4: Expert Insights & Future Outlook
The decision between a homogeneous and heterogeneous ruthenium catalyst is not a matter of one being universally superior; it is a strategic choice based on the specific demands of the application.
-
For complex, multi-step synthesis where exquisite selectivity is paramount (e.g., creating a chiral pharmaceutical intermediate), a homogeneous catalyst is often the only viable option. The cost of the catalyst and the complexity of purification are justified by the high value of the final product.
-
For large-scale production of bulk or platform chemicals where cost, robustness, and process efficiency are the primary drivers (e.g., saturating aromatic rings), a heterogeneous catalyst is the clear choice. Its ease of separation and recyclability are critical for economic and environmental sustainability.
The future of ruthenium catalysis lies in bridging the gap between these two domains. Significant research is focused on the "heterogenization" of homogeneous catalysts , aiming to anchor highly selective molecular complexes onto solid supports without compromising their activity.[16] Success in this area would provide catalysts with the high selectivity of homogeneous systems and the process advantages of heterogeneous ones. Furthermore, the development of "adaptive" catalysts, which can change their selectivity in response to external stimuli like the presence of CO₂, represents a new frontier in catalytic design.[20]
Ultimately, the optimal catalyst is one that is fit for purpose. A thorough understanding of the fundamental trade-offs between homogeneous and heterogeneous systems, as outlined in this guide, is essential for any scientist or engineer aiming to design efficient, selective, and sustainable chemical processes.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. STREM's Heterogeneous Catalysts and Their Main Advantages [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. ethz.ch [ethz.ch]
- 6. The Advantages and Disadvantages of Homogeneous Catalysis [unacademy.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 9. Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Highly-Dispersed Heterogeneous Ruthenium Catalysts – Just Add a Pinch of Sodium (article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Olefin Metathesis Polymerization: Overview [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Ruthenium(III) Acetate-Derived Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. The biological activity of pharmaceuticals, agrochemicals, and fine chemicals is often dictated by a single stereoisomer, making asymmetric catalysis not just a tool, but a cornerstone of innovation. While precious metals like rhodium and palladium have long dominated this field, ruthenium has emerged as a highly versatile and cost-effective alternative, demonstrating exceptional activity in a wide array of stereoselective transformations.[1][2]
This guide provides an in-depth analysis of Ruthenium(III) acetate as a catalytic precursor. We will move beyond a simple catalog of reactions to explore the fundamental principles governing stereoselectivity, compare the performance of ruthenium-based systems with established alternatives, and provide actionable experimental protocols. Our focus is on the causality behind catalyst design and selection, empowering you to make informed decisions in your own research.
Part 1: The Foundation of Stereoselectivity – Precursor, Ligand, and Activation
A common misconception is that the stereoselectivity of a reaction stems directly from the metal salt, such as this compound. In reality, this compound serves as a stable, convenient, and reliable precursor or pre-catalyst .[3][4] The true architect of stereocontrol is the chiral ligand that coordinates to the ruthenium center to form the active catalytic species in situ.
The Ligand is the Master Controller:
The choice of the chiral ligand is the single most critical factor in achieving high enantioselectivity. These ligands create a defined, three-dimensional chiral environment, or "pocket," around the metal center. This chiral pocket preferentially accommodates the substrate in a specific orientation, thereby directing the chemical transformation to favor the formation of one enantiomer over the other. The electronic and steric properties of the ligand—from the bite angle of diphosphines to the steric bulk of substituents—are meticulously tuned to optimize this interaction for a given substrate.[5][6]
From Precursor to Active Catalyst: An Illustrative Activation Pathway
The active catalyst is typically generated by reacting the this compound precursor with a selected chiral ligand. This process often involves the reduction of Ru(III) to a more catalytically active Ru(II) or Ru(0) state and the displacement of the acetate groups by the chiral ligand and other coordinating species.
Caption: General workflow for in situ activation of a chiral ruthenium catalyst.
Part 2: Performance Benchmarking in Asymmetric Hydrogenation
Asymmetric hydrogenation of ketones is a fundamental and industrially significant reaction for producing chiral alcohols. Ruthenium-based catalysts, particularly those developed by Noyori and others, are renowned for their high efficiency and enantioselectivity in this transformation.[5]
Let's compare a representative Ruthenium(II)-diamine diphosphine system (which can be derived from a Ru(III) precursor) with a classic Rhodium-based catalyst for the hydrogenation of acetophenone.
Comparative Performance Data: Asymmetric Hydrogenation of Acetophenone
| Metal System | Typical Catalyst/Ligand | Substrate/Catalyst Ratio | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Ruthenium | RuCl₂(R-BINAP)(R,R-DPEN) | 2000 | 30 | 8 | 12 | >99 | >99 (R) | [5] |
| Rhodium | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | 1000 | 25 | 3 | 24 | >99 | 95 (R) | [7] |
Analysis and Experimental Causality:
-
Efficiency and Activity: The Ruthenium catalyst demonstrates a higher substrate-to-catalyst ratio, indicating greater overall activity and turnover number (TON). This is often attributed to the bifunctional mechanism where the ligand's N-H group participates in the hydrogen transfer, lowering the activation energy.[7]
-
Stereoselectivity: While both systems provide excellent enantioselectivity, the optimized ruthenium catalysts frequently achieve >99% ee for a broad range of ketone substrates.[5][6] The rigid C₂-symmetric backbone of ligands like BINAP, combined with the diamine component, creates a highly effective and well-defined chiral environment.
-
Cost and Availability: Ruthenium is generally less expensive than rhodium, making it a more attractive option for large-scale industrial processes.[1]
This comparison underscores that while multiple systems can be effective, ruthenium-based catalysts often provide a superior combination of activity, selectivity, and economic viability for asymmetric ketone hydrogenation.
Part 3: Experimental Design and Protocols
A trustworthy protocol is a self-validating one. The following section provides a detailed, generalized methodology for conducting a ruthenium-catalyzed asymmetric transfer hydrogenation, a common alternative to high-pressure hydrogenation. This method uses isopropanol as both the solvent and the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess using an in situ generated ruthenium catalyst.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (precursor, can be substituted with systems derived from Ru(III) acetate)
-
(1R,2R)-TsDPEN (chiral ligand)
-
Anhydrous Isopropanol (reagent grade)
-
Potassium Hydroxide (KOH)
-
Acetophenone (substrate)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol).
-
Add 5 mL of anhydrous isopropanol via syringe.
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
-
-
Reaction Execution:
-
In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous isopropanol.
-
Add a 0.1 M solution of KOH in isopropanol (0.2 mL, 0.02 mmol). The base is crucial for activating the catalyst and initiating the transfer hydrogenation cycle.
-
Transfer the prepared catalyst solution from Step 1 to the substrate solution via cannula.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
-
-
Analysis:
-
Determine the conversion using ¹H NMR spectroscopy or gas chromatography (GC).
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for asymmetric transfer hydrogenation.
Part 4: Mechanistic Insights into Stereocontrol
Understanding the reaction mechanism is key to rational catalyst design and optimization. The widely accepted outer-sphere mechanism for ruthenium-catalyzed ketone hydrogenation involves a concerted transfer of hydride (from Ru-H) and a proton (from ligand N-H) to the ketone's carbonyl group.
The stereoselectivity arises from the steric interactions between the ketone's substituents (one large, R_L, and one small, R_S) and the chiral ligand in the transition state.
Caption: Simplified catalytic cycle highlighting the stereodetermining step.
In the stereodetermining transition state , the chiral ligand framework forces the ketone to adopt an orientation that minimizes steric repulsion. The conformation where the large substituent (R_L) points away from the bulky parts of the ligand is energetically favored, leading to the preferential formation of one enantiomeric alcohol product.[5] This exquisite level of molecular recognition is the essence of effective asymmetric catalysis.
Conclusion
This compound is an excellent and practical entry point into the world of asymmetric ruthenium catalysis. However, achieving high stereoselectivity is a collaborative effort between the metal center and, most importantly, a well-designed chiral ligand. By understanding the principles of catalyst activation, comparing performance data against relevant benchmarks, employing robust experimental protocols, and appreciating the mechanistic basis of stereocontrol, researchers can effectively harness the power of ruthenium. These systems offer a potent combination of high efficiency, exceptional selectivity, and economic advantage, securing their role as indispensable tools in the synthesis of chiral molecules for science and industry.
References
- 1. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. alfachemic.com [alfachemic.com]
- 4. nbinno.com [nbinno.com]
- 5. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Catalyst: A Comparative Guide to Ruthenium(III) Acetate in Modern Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust catalysts is perpetual. Among the plethora of transition metal catalysts, ruthenium complexes have carved out a significant niche, demonstrating remarkable activity in a wide array of chemical transformations. This guide provides an in-depth technical comparison of Ruthenium(III) acetate and its derivatives in key catalytic applications, offering insights into its performance against other common catalytic systems, supported by experimental data and mechanistic understanding.
Introduction to this compound: A Catalyst of Growing Importance
This compound, a coordination complex with the formula Ru(O₂CCH₃)₃, is a versatile and increasingly utilized catalyst in organic synthesis.[1] Its appeal lies in its ability to catalyze a range of reactions, including hydrogenations, oxidations, C-H bond functionalizations, and cyclopropanations, often with high efficiency and selectivity.[1][2] The acetate ligands in this compound play a crucial role, influencing the electronic and steric environment of the ruthenium center, which in turn dictates its catalytic behavior.[3] This guide will delve into the specifics of its application, comparing its efficacy with other ruthenium-based and alternative metal catalysts.
Hydrogenation and Transfer Hydrogenation: A Clean and Efficient Reduction Strategy
Catalytic hydrogenation and transfer hydrogenation are fundamental processes for the reduction of unsaturated functional groups, with broad applications in the synthesis of fine chemicals and pharmaceuticals.[4] Ruthenium-based catalysts have been extensively studied for these transformations, and those derived from acetate precursors show significant promise.[5]
Transfer Hydrogenation of Ketones
Transfer hydrogenation offers a practical alternative to using high-pressure molecular hydrogen, often employing isopropanol as the hydrogen source. Ruthenium complexes, particularly those synthesized from acetate precursors, have demonstrated high activity. For instance, mononuclear ruthenium complexes with bulky diphosphine ligands, prepared from acetate ruthenium precursors, are effective catalysts for the transfer hydrogenation of acetophenone.[5]
Comparative Performance:
While direct comparisons with this compound are not always available, the performance of its derivatives provides valuable insights. For example, a ruthenium complex synthesized from an acetate precursor, [Ru(η²-OAc)₂(DCyPF)], where DCyPF is 1,1'-bis(dicyclohexylphosphino)ferrocene, catalyzes the transfer hydrogenation of acetophenone.[5] In a comparative context, other ruthenium complexes with different ligand systems have also been extensively studied. For instance, ruthenium complexes bearing NNN tridentate ligands have been tested for the transfer hydrogenation of acetophenone, with some showing very high activity.[6][7]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
A representative protocol for the transfer hydrogenation of acetophenone using a ruthenium catalyst derived from an acetate precursor is as follows:
-
To a reaction vessel under an inert atmosphere, add acetophenone (1 mmol), 2-propanol (5 mL), and a sodium isopropoxide solution (2 mol %).
-
Add the ruthenium catalyst (e.g., complex 9 from the cited literature, S/C = 1000-2000).[5]
-
Heat the mixture to reflux.
-
Monitor the reaction progress by gas chromatography (GC) until completion.
-
Upon completion, cool the reaction mixture, and isolate the product by standard work-up procedures.
Causality Behind Experimental Choices:
The choice of a basic co-catalyst like sodium isopropoxide is crucial for activating the ruthenium catalyst and facilitating the hydrogen transfer from isopropanol.[5] The bulky and electron-rich diphosphine ligands enhance the catalytic activity by stabilizing the ruthenium center and promoting the coordination of the substrate.[5]
Hydrogenation of Biomass-Derived Molecules
The conversion of biomass into valuable chemicals is a key area of sustainable chemistry. Ruthenium catalysts are particularly effective in the hydrogenation of levulinic acid, a platform chemical derived from lignocellulosic biomass, to γ-valerolactone (GVL).[8] Ruthenium on carbon (Ru/C), often prepared from ruthenium precursors like ruthenium acetate, is a highly active catalyst for this transformation.[2]
Comparative Performance of Ruthenium Catalysts for Levulinic Acid Hydrogenation:
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | TOF (h⁻¹) | Conversion (%) | Selectivity to GVL (%) | Reference |
| Ru | C | 130 | 12 | 133 | ~100 | >99 | [8] |
| Ru | ZrO₂ | 170 | 27 | 297 | 99 | 99.9 | [8] |
| Ru | SiO₂ | 25 | 12 | Lower | Lower | Lower | [8] |
| Ru | Al₂O₃ | 25 | 12 | Lower | Lower | Lower | [8] |
The data indicates that the choice of support significantly influences the catalytic activity, with carbon and zirconia being effective supports for ruthenium in this reaction.[8]
Experimental Workflow: Hydrogenation of Levulinic Acid
Caption: Workflow for the catalytic hydrogenation of levulinic acid.
C-H Bond Functionalization: A Step-Economic Approach to Molecular Complexity
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules.[3] Ruthenium catalysts, often in combination with acetate additives, have played a pivotal role in the development of these reactions.[9]
Ruthenium-Catalyzed C-H Activation and Alkenylation
Ruthenium(II) complexes, often generated in situ from precursors like [RuCl₂(p-cymene)]₂ in the presence of an acetate source, are effective for the oxidative coupling of various arenes with alkenes.[10][11] The acetate anion is believed to act as a proton shuttle in the C-H activation step.[3]
Plausible Catalytic Cycle for Ruthenium-Catalyzed C-H Alkenylation:
Caption: A simplified catalytic cycle for C-H alkenylation.
A study on the Ru-catalyzed oxidative coupling of allylsilanes and allyl esters with activated olefins to form 1,3-dienes highlights the importance of the catalytic system, which includes a ruthenium precursor and a copper(II) acetate co-oxidant.[10][11] This methodology provides efficient access to stereodefined 1,3-dienes.[10]
Comparison with Other C-H Functionalization Catalysts
While ruthenium catalysts are highly effective, other transition metals like palladium, rhodium, and iridium are also widely used for C-H functionalization. Palladium catalysts are particularly well-known for their versatility in C-H arylation reactions. However, ruthenium catalysts often offer advantages in terms of cost and unique reactivity, such as in meta-selective C-H functionalization.[12] The choice of catalyst is highly dependent on the specific transformation and the substrate.
Oxidation Reactions: Selective Transformations under Mild Conditions
Ruthenium catalysts are capable of performing a wide range of oxidation reactions, from the oxidation of alcohols to the cleavage of C-C double bonds.[13] The oxidation state of ruthenium can be readily modulated, allowing for a diverse array of catalytic transformations. Ruthenium(III) compounds, including the acetate complex, can act as effective catalysts in oxidation reactions.[14][15]
Ruthenium-Catalyzed Oxidation of Alcohols and Alkanes
Ruthenium catalysts, in the presence of a suitable oxidant, can efficiently oxidize alcohols to aldehydes and ketones.[13] For instance, RuCl₂(PPh₃)₃ in the presence of t-BuOOH is an effective system for the oxidation of secondary alcohols to ketones.[13] Furthermore, ruthenium-catalyzed oxidation of alkanes to ketones and alcohols has been achieved using tert-butyl hydroperoxide or peracetic acid.[16]
Comparative Performance of Ruthenium-Based Oxidation Systems:
| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |
| Secondary Alcohols | RuCl₂(PPh₃)₃ | t-BuOOH | Ketones | High | [13] |
| Alkylated Arenes | RuCl₂(PPh₃)₃ | t-BuOOH | Aryl Ketones | Good | [16] |
| Cyclohexane | Ru/C | CH₃CO₃H | Cyclohexyl trifluoroacetate / Cyclohexanone | 90 (conversion) | [16] |
| Cyclohexanone | Ru(III) | KBrO₃ (acidic) | Adipic acid | - | [14][15] |
The mechanistic pathway for these oxidations often involves the formation of a high-valent oxo-ruthenium species as the key active intermediate.[16]
Experimental Protocol: Ruthenium-Catalyzed Oxidation of Cyclohexane
-
In a reaction flask, dissolve cyclohexane in a mixture of trifluoroacetic acid and dichloromethane.
-
Add the Ru/C catalyst.
-
Add peracetic acid dropwise to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by GC.
-
Upon completion, quench the reaction and isolate the products.
Cyclopropanation Reactions: Building Three-Membered Rings
Cyclopropanes are important structural motifs in many biologically active molecules and are valuable synthetic intermediates. Ruthenium catalysts have been developed for the cyclopropanation of alkenes, often using diazo compounds or propargylic carboxylates as carbene precursors.[17][18][19]
Ruthenium-Catalyzed Cyclopropanation using Propargylic Acetates
A notable application involving acetate functionality is the use of propargylic acetates as precursors for vinylcarbenoids in ruthenium-catalyzed cyclopropanation reactions.[17][18] The catalyst [RuCl₂(CO)₃]₂ effectively catalyzes the intermolecular cyclopropanation of various alkenes with propargylic acetates to afford vinylcyclopropanes in good yields.[17][18]
Proposed Mechanism for Vinylcarbene Formation:
The reaction is proposed to proceed through the nucleophilic attack of the carbonyl oxygen of the acetate onto the internal carbon of the alkyne, which is activated by the ruthenium complex, leading to the in situ generation of a vinylcarbene complex.[17][18]
Experimental Workflow: Ruthenium-Catalyzed Cyclopropanation
Caption: Workflow for ruthenium-catalyzed cyclopropanation.
Comparison with Other Cyclopropanation Catalysts
While ruthenium catalysts are effective, rhodium and copper complexes are more traditionally used for cyclopropanation reactions with diazo compounds. Rhodium(II) carboxylate dimers, such as rhodium(II) acetate, are highly efficient catalysts for these transformations. Copper complexes with chiral ligands are extensively used for asymmetric cyclopropanation. The choice of catalyst depends on the desired stereoselectivity and the nature of the carbene precursor.
Conclusion
This compound and its derivatives have proven to be highly versatile and effective catalysts in a range of important organic transformations. From efficient reductions via hydrogenation to the construction of complex molecular architectures through C-H functionalization and cyclopropanation, ruthenium acetate-based systems offer a valuable toolkit for the modern synthetic chemist. While direct, side-by-side comparisons with other catalysts are not always available in the literature, the existing data demonstrates their competitive performance. The continued exploration of the catalytic potential of this compound and the development of novel ligand systems will undoubtedly lead to even more powerful and selective catalytic methodologies in the future.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 9. Making sure you're not a bot! [drs.nio.res.in]
- 10. Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06845D [pubs.rsc.org]
- 11. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium-catalysed σ-activation for remote meta -selective C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00496F [pubs.rsc.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Mechanistic Study of Ruthenium(III) Catalyzed Oxidation of Cyclohexanone by Acidic Bromate [file.scirp.org]
- 15. Mechanistic Study of Ruthenium(III) Catalyzed Oxidation of Cyclohexanone by Acidic Bromate [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ruthenium(III) Acetate
For the diligent researcher, the synthesis of novel compounds and the advancement of drug development are paramount. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ruthenium(III) acetate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard: Why Proper Disposal Matters
This compound, while a valuable catalyst and precursor, is a heavy metal compound that requires careful handling throughout its lifecycle. Improper disposal can lead to the contamination of water and soil, posing a threat to ecosystems and human health. Furthermore, like many ruthenium compounds, it can be an irritant to the skin, eyes, and respiratory tract.[1][2] Some ruthenium compounds also have the potential to form highly toxic and volatile ruthenium tetroxide (RuO₄) under certain oxidative conditions, a scenario that must be meticulously avoided during waste handling.
This guide is built on the foundational principle of "cradle-to-grave" hazardous waste management, as mandated by the Environmental Protection Agency (EPA).[3] This means that as a generator of this waste, you are responsible for its safe handling from the moment it is produced until its final, environmentally sound disposal.
Immediate Safety and Spill Response
Accidents can happen, and a prepared response is the best defense.
Immediate Actions for Spills:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and chemical splash goggles.[2]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste.[1][4] Avoid generating dust. For small liquid spills, use an absorbent material to contain the spill, then collect the contaminated absorbent into the designated solid waste container. All materials used for cleanup must be disposed of as hazardous waste.[2][5]
The Core of Disposal: Segregation, Containerization, and Labeling
Proper segregation and labeling are the cornerstones of safe and compliant chemical waste disposal. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6]
Waste Stream Segregation
This compound waste should be segregated into three distinct streams:
-
Solid this compound Waste: This includes unused or expired solid this compound, as well as grossly contaminated items like weighing boats and filter paper.
-
Aqueous this compound Waste: This stream is for solutions where water is the primary solvent.
-
Non-Halogenated Organic Solvent Waste with this compound: This is for solutions where organic solvents (e.g., alcohols, acetone) are the primary solvent. Do not mix with halogenated solvents.
Containerization: Choosing the Right Vessel
-
Compatibility is Key: Use containers made of materials compatible with the waste. For most this compound waste streams, high-density polyethylene (HDPE) containers are a good choice.[1]
-
Secure Closure: Ensure containers have tight-fitting screw caps to prevent leaks and evaporation.[1][4]
-
Leave Headspace: For liquid waste, fill containers to no more than 90% capacity to allow for vapor expansion.
Labeling: Clear and Comprehensive Communication
Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][7] The label must include:
-
The words "Hazardous Waste" [7]
-
Generator Information: Your name, lab location (building and room number), and contact information.
-
Chemical Contents: List all chemical components by their full name (no abbreviations) and their approximate percentages.[8]
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[8]
| Waste Stream | Container Type | Primary Hazard | Typical Components on Label |
| Solid this compound Waste | Lined 5-gallon pail or wide-mouth HDPE bottle | Toxic, Irritant | This compound, contaminated gloves, paper towels, etc. |
| Aqueous this compound Waste | HDPE carboy or bottle | Toxic, Irritant | This compound, Water |
| Non-Halogenated Organic Solvent Waste with this compound | HDPE or chemically-resistant plastic carboy | Toxic, Irritant, Flammable | This compound, [List specific solvents] |
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for managing each type of this compound waste.
Solid Waste Disposal Protocol
-
Collection: Place solid this compound and contaminated disposable labware (e.g., gloves, weighing paper, pipette tips) into a designated, lined solid waste container.
-
Container Management: Keep the container closed at all times except when adding waste.
-
Labeling: Ensure the hazardous waste label is complete and accurate.
-
Storage: Store the container in your lab's Satellite Accumulation Area, segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Pickup Request: Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Aqueous Waste Disposal Protocol
-
Collection: Pour aqueous solutions containing this compound into a designated HDPE carboy.
-
pH Considerations: Do not neutralize acidic or basic ruthenium solutions unless it is a validated part of your experimental procedure. Mixing acids and bases can generate heat and pressure. Collect acidic and basic waste streams in separate, clearly labeled containers.
-
Labeling and Storage: As with solid waste, ensure the container is properly labeled and stored in the SAA.
-
Pickup Request: Request a pickup from EHS when the container is full.
Organic Solvent Waste Disposal Protocol
-
Collection: Collect organic solvent solutions containing this compound in a designated, chemically-resistant carboy.
-
Segregation: Crucially, do not mix halogenated and non-halogenated solvents. This is critical for the final disposal method, which is typically incineration.
-
Labeling and Storage: Label the container with all solvent components and store it in a flammable waste cabinet within your SAA if available.
-
Pickup Request: Follow your institution's procedure for flammable waste pickup.
The Disposal Pathway: From Your Lab to Final Treatment
The journey of your this compound waste after it leaves your lab is governed by a strict regulatory framework.
Caption: Workflow for this compound Waste Disposal.
Once you request a pickup, your institution's EHS department will collect the waste. They will create a Uniform Hazardous Waste Manifest , a legal document that tracks the waste from your lab to its final destination.[3][9][10] For organic-containing ruthenium waste, the most common and environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[2] This process destroys the organic components and converts the ruthenium into a more stable oxide within the ash, which is then disposed of in a secure landfill.
Waste Minimization: A Proactive Approach
The most sustainable disposal practice is to minimize waste generation in the first place.[1][11]
-
Order only what you need: Avoid purchasing large quantities of this compound that may expire before use.
-
Optimize experiments: Design your experiments to use the minimum amount of material necessary to achieve your scientific goals.
-
Share surplus chemicals: If you have unopened containers of this compound that you no longer need, check if other labs in your institution can use them.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. epa.gov [epa.gov]
- 4. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. actenviro.com [actenviro.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. stericycle.com [stericycle.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ruthenium(III) Acetate
Welcome to a comprehensive guide on the safe handling of Ruthenium(III) acetate. As researchers and drug development professionals, our work with complex organometallic compounds demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
This compound and its related compounds are classified as irritants and can be harmful. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
-
Inhalation: Inhaling dust can cause respiratory tract irritation.[1][2][3] Some ruthenium compounds may lead to delayed pulmonary edema.[1]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[1][2][3][4][5]
-
Eye Contact: Causes serious eye irritation and potential chemical conjunctivitis.[1][2][3][5][6]
-
Ingestion: May be harmful or toxic if swallowed, causing irritation of the digestive tract.[1][5]
Furthermore, while data on reproductive toxicity is limited, it is a prudent practice for pregnant individuals to avoid contact with ruthenium salts.[7] Given these hazards, a multi-layered PPE strategy is not just recommended; it is mandatory.
The Core of Protection: Engineering Controls
Before any discussion of PPE, we must emphasize that personal equipment is the last line of defense. The primary methods for exposure control are procedural and engineering-based.
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary exposure risk.
-
Ventilation: Ensure the laboratory has adequate general room ventilation to support the fume hood's function and to minimize ambient dust exposure.[2][6]
-
Emergency Equipment: The immediate work area must be equipped with a functional and accessible safety shower and eyewash station.[1][6] Verify their functionality before beginning any work.
A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is dictated by a risk assessment of the specific procedures you are performing. Handling a sealed container requires a different level of protection than weighing out the fine powder or running a reaction in solution.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). Worn with a full-face shield.[1][2][8][9] | Protects against splashes of solutions and airborne dust particles. The face shield offers a secondary barrier for the entire face. Contact lenses should not be worn.[6] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene rubber).[6][8] | The outer glove absorbs the initial contamination, while the inner glove provides secondary protection. This is critical as no glove material offers indefinite protection. Gloves must be inspected for tears or degradation before and during use.[2][8] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[2][8] | Protects skin and personal clothing from spills and contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-certified respirator with cartridges for dusts and mists is required when handling the powder outside of a fume hood or if ventilation is inadequate.[6][9][10] | Protects the respiratory tract from inhaling fine particulates, which can cause significant irritation and potential long-term damage.[1] |
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Protocols
Adherence to a strict, systematic workflow is essential for minimizing risk.
Donning PPE: The Order of Operations
The sequence in which you put on your PPE is crucial to avoid cross-contamination.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of nitrile or neoprene gloves.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your safety goggles, followed by the full-face shield.
-
Outer Gloves: Don your second pair of gloves, ensuring they extend over the cuffs of your lab coat.
Doffing PPE: A Contamination-Free Removal
The removal process is the point of highest risk for self-contamination. Follow this sequence meticulously.
Caption: Step-by-step PPE doffing procedure.
Spill and Disposal Management
Accidents happen, but preparation mitigates their impact. Your operational plan must include clear protocols for spills and waste disposal.
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Prevent entry to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: If the spill is a powder, do not sweep with a dry brush. Gently cover with an absorbent material.
-
Clean: Carefully scoop or vacuum the material into a labeled, sealed container for hazardous waste.[1][6] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (gloves, wipes, contaminated solids)
-
Liquid waste (reaction residues, cleaning solvents)
-
-
Disposal Route: Do not discharge any ruthenium waste into the sewer system or general trash.[2][6] All waste must be disposed of through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[2][5] Adhere strictly to your institution's and local environmental regulations.[4][6]
By integrating these safety protocols into every aspect of your work with this compound, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sds.strem.com [sds.strem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. gelest.com [gelest.com]
- 7. implats.co.za [implats.co.za]
- 8. benchchem.com [benchchem.com]
- 9. nornickel.com [nornickel.com]
- 10. tedpella.com [tedpella.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
